molecular formula C11H5F3N2 B595804 2-(Trifluoromethyl)quinoline-4-carbonitrile CAS No. 18706-26-8

2-(Trifluoromethyl)quinoline-4-carbonitrile

Katalognummer: B595804
CAS-Nummer: 18706-26-8
Molekulargewicht: 222.17
InChI-Schlüssel: JTPAVLXWCPOQJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)quinoline-4-carbonitrile is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. The quinoline nucleus is a privileged structure in pharmacology, known for its presence in a wide array of bioactive molecules . The strategic incorporation of a trifluoromethyl group is a common practice in modern medicinal chemistry, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby improving its potential as a drug candidate . This compound is of significant interest in the synthesis of novel heterocyclic systems. For instance, quinoline derivatives serve as key intermediates for constructing complex molecular architectures like pyrazolo[3,4-d]pyrimidines, which are analogs of purine and are investigated for their pronounced antimicrobial properties . Researchers can utilize this carbonitrile to develop new chemical entities for evaluating against various pathogenic fungi and bacteria . Beyond antimicrobial applications, the quinoline core is a prominent scaffold in anticancer research. Quinoline-based molecules are known to act as inhibitors of crucial carcinogenic pathways by targeting receptors such as c-Met, VEGFR, and EGFR . These pathways regulate critical cellular processes including proliferation, apoptosis, and angiogenesis, making them attractive targets for oncology drug development. The specific substitution pattern on the quinoline ring, such as the trifluoromethyl and carbonitrile groups, allows researchers to fine-tune the molecule's properties and interactions with these enzymatic targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPAVLXWCPOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719866
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-26-8
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbonitrile and its Congeners: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its versatility, reactivity, and low toxicity make it an attractive building block for medicinal chemists.[1] Quinoline-based compounds have demonstrated efficacy as anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2] The introduction of a trifluoromethyl group at the 2-position and a carbonitrile at the 4-position is anticipated to significantly modulate the electronic and steric properties of the quinoline core, potentially leading to novel pharmacological profiles and material characteristics.

Physicochemical Properties and Structural Features

While experimental data for the title compound is not directly available, we can predict its key properties based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₅F₃N₂Based on the chemical structure
Molecular Weight ~234.17 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar to related quinoline derivatives[3]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have low aqueous solubility.The aromatic core and trifluoromethyl group contribute to its lipophilicity.
Chemical Stability The trifluoromethyl group enhances chemical and metabolic stability.[4]The C-F bond is exceptionally strong.

The trifluoromethyl group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature decreases the basicity of the quinoline nitrogen, influencing its ability to participate in hydrogen bonding and interact with biological targets. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability, a crucial factor in drug design. The carbonitrile (CN) group is also strongly electron-withdrawing and can act as a hydrogen bond acceptor. In medicinal chemistry, the nitrile group is a versatile functional group that is generally metabolically stable.[5]

Synthesis Strategies: A Roadmap for the Synthetic Chemist

The synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile can be approached through several established methodologies for quinoline ring formation. A plausible and efficient strategy would be a variation of the Friedländer annulation.

Proposed Synthetic Pathway: Modified Friedländer Annulation

This approach involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group. In this case, a suitable starting material would be 2-amino-5-(trifluoromethyl)benzoyl cyanide.

Synthetic Pathway A 2-Amino-5-(trifluoromethyl)benzoyl cyanide C This compound A->C Base-catalyzed condensation B Acetaldehyde B->C

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Generalized Approach

  • Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzoyl cyanide in a suitable solvent (e.g., ethanol, toluene), add a slight excess of acetaldehyde.

  • Catalysis: Introduce a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or acid (e.g., p-toluenesulfonic acid). The choice of catalyst can significantly influence reaction kinetics and yield.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the desired reaction temperature.

  • Catalyst Rationale: A base is typically used to deprotonate the α-carbon of the acetaldehyde, generating a nucleophilic enolate that attacks the carbonyl group of the benzoyl cyanide. An acid catalyst, conversely, would activate the carbonyl group toward nucleophilic attack.

  • Purification: The purification method is chosen based on the physical properties of the product and the nature of the impurities.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a quinoline scaffold, a trifluoromethyl group, and a carbonitrile moiety suggests several promising avenues for research and development.

Anticancer Drug Development

Many quinoline derivatives are known to exhibit potent anticancer activity.[1][2] For instance, certain quinoline-2-carbonitrile-based hydroxamic acids have been investigated as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[6] The trifluoromethyl group in our target molecule could enhance its potency and metabolic stability, making it a candidate for further investigation in oncology.

Anticancer Mechanism A This compound B Tubulin Polymerization Inhibition A->B C HDAC Inhibition A->C D Cell Cycle Arrest (G2/M) B->D C->D E Apoptosis D->E

Caption: Potential anticancer mechanism of action.

Antimalarial Agents

Quinoline derivatives, such as chloroquine and primaquine, have been mainstays in the treatment of malaria.[1] The trifluoromethyl group has been incorporated into quinoline-based antimalarial candidates to improve their efficacy against drug-resistant strains.[1] The electronic properties of the 4-carbonitrile group could further enhance the antimalarial activity.

Materials Science Applications

The fluorescent properties of some quinoline derivatives make them suitable for applications in analytical chemistry and as components of organic light-emitting diodes (OLEDs).[4] The introduction of the trifluoromethyl and carbonitrile groups can tune the electronic and photophysical properties of the quinoline core, potentially leading to novel materials with tailored emission spectra and improved performance.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling quinoline derivatives and organofluorine compounds should be followed.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Toxicology: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[10][11] Trifluoromethylated quinolines may also be toxic if swallowed.[3][8]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. The insights provided in this guide, drawn from the rich chemistry of related quinoline derivatives, offer a solid foundation for its synthesis, characterization, and exploration in various scientific disciplines. Future research should focus on the development of efficient and scalable synthetic routes, thorough characterization of its physicochemical and biological properties, and evaluation of its potential in targeted applications. The continued exploration of such novel chemical entities is paramount to advancing the fields of medicine and materials science.[12]

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27). National Center for Biotechnology Information. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. J-STAGE. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. National Center for Biotechnology Information. [Link]

  • MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. MDPI. [Link]

  • Quinoline - SAFETY DATA SHEET - Penta chemicals. Penta Chemicals. [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. ResearchGate. [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

Sources

Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Trifluoromethyl)quinoline-4-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and functional materials. The introduction of a trifluoromethyl group at the 2-position and a carbonitrile at the 4-position creates a molecule with unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is the first critical step in any research and development endeavor involving this compound.

Analytical Workflow: A Multi-Technique Approach for Unambiguous Identification

The structural elucidation of a novel or uncharacterized compound like this compound necessitates a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture.

Experimental Protocol (Predicted)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be required for adequate signal dispersion, particularly in the aromatic region of the ¹H NMR spectrum.

  • Sample Preparation: The compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

  • Data Acquisition: Standard pulse programs would be used to acquire 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. 2D experiments such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all signals.[1]

¹H NMR: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show signals corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the trifluoromethyl and cyano groups will significantly influence the chemical shifts of the protons, generally shifting them downfield.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3~8.0-8.2s-
H-5~8.3-8.5dJ = 8-9
H-6~7.8-8.0tJ = 7-8
H-7~7.9-8.1tJ = 7-8
H-8~8.1-8.3dJ = 8-9

Rationale: The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) will exhibit characteristic doublet and triplet splitting patterns typical of a substituted quinoline system.

¹³C NMR: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~145-150 (q, ¹JCF ≈ 270-280 Hz)
C-3~110-115
C-4~135-140
C-4a~125-130
C-5~130-135
C-6~128-132
C-7~130-135
C-8~120-125
C-8a~148-152
-CN~115-120
-CF₃~120-125 (q, ¹JCF ≈ 270-280 Hz)

Rationale: The chemical shifts are estimated based on known data for substituted quinolines and the electronic effects of the trifluoromethyl and cyano groups.[2] The carbon directly attached to the trifluoromethyl group (C-2) and the CF₃ carbon itself will appear as quartets in the proton-decoupled ¹³C NMR spectrum.

¹⁹F NMR: A Definitive Signature

¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethyl group in the target molecule will give a single, sharp signal.

Fluorine Assignment Predicted Chemical Shift (ppm)
-CF₃~ -60 to -70

Rationale: The chemical shift of a trifluoromethyl group attached to an aromatic ring typically falls within this range, referenced to CFCl₃.[3][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted Characteristic Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)~2220-2240Sharp, Medium
C=C, C=N (Aromatic)~1500-1650Medium to Strong
C-F (Trifluoromethyl)~1100-1350Strong, Broad
C-H (Aromatic)~3000-3100Weak to Medium

Rationale: The most diagnostic peaks will be the sharp nitrile stretch and the strong, broad C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations will also be prominent in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 222, corresponding to the molecular weight of C₁₁H₅F₃N₂.

  • Key Fragmentation Pathways: Under electron ionization, the quinoline ring is relatively stable. Common fragmentation patterns for quinoline derivatives involve the loss of small neutral molecules.[5][6]

    • Loss of HCN: A fragment at m/z 195, corresponding to [M - HCN]⁺•, is a likely fragmentation pathway for nitrile-containing aromatic compounds.

    • Loss of F•: A peak at m/z 203, corresponding to [M - F]⁺, could be observed.

    • Loss of CF₃•: A fragment at m/z 153, corresponding to [M - CF₃]⁺, would indicate the loss of the trifluoromethyl group.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging established principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this and other novel quinoline derivatives. The presented methodologies and expected spectral features serve as a robust framework for structural verification and purity assessment, which are essential for advancing research in drug discovery and materials science.

References

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Loh, W.-S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2396. [Link]

  • Pérez-Mayán, L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7151. [Link]

  • ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. [Link]

  • Pérez-Mayán, L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7151. [Link]

  • El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 543-546. [Link]

  • Nanalysis. (2023). Unsymmetric Carbon Satellites in Fluorine-19 NMR. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Yu, J., & Kishi, Y. (2004). New Frontiers and Developing Applications in 19F NMR. Journal of the American Chemical Society, 126(42), 13588-13589. [Link]

  • Loh, W. S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2396. [Link]

  • SpectraBase. (n.d.). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile. [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)quinoline-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the trifluoromethyl group can enhance metabolic stability and binding affinity. The carbonitrile group further modulates the electronic properties and potential interactions of the molecule. A thorough understanding of the solubility profile of this compound is a critical prerequisite for its advancement in any research and development pipeline, influencing everything from reaction conditions in synthesis to formulation and bioavailability in preclinical studies.

This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public domain data for this specific molecule (CAS No. 18706-26-8), this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. The principles and methodologies outlined herein are grounded in established physicochemical principles and standard laboratory practices.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the structural features of this compound allows for a qualitative prediction of its solubility.

PropertyValue/InformationSource
CAS Number 18706-26-8[1]
Molecular Formula C₁₁H₅F₃N₂Inferred from structure
Molecular Weight 222.17 g/mol Calculated
Appearance Solid (predicted)General property of similar compounds

The solubility of this compound will be governed by the interplay of its constituent functional groups:

  • Quinoline Core: The aromatic, heterocyclic quinoline ring system is inherently hydrophobic, suggesting low aqueous solubility. Quinoline itself is only slightly soluble in cold water.[2]

  • Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and is expected to significantly decrease aqueous solubility. The trifluoromethyl group can, however, enhance solubility in certain organic solvents.

  • Carbonitrile Group (-CN): The nitrile group is polar and can participate in dipole-dipole interactions. While it may slightly increase polarity compared to an unsubstituted quinoline, its contribution to aqueous solubility is generally modest.

Based on these features, this compound is predicted to have poor solubility in aqueous media and higher solubility in common organic solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments. The following protocols are designed to provide a comprehensive solubility profile.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[3][4]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic properties of the molecule. The shake-flask method is the gold standard for its determination.[5]

  • Kinetic Solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution prepared by a specific method (e.g., dilution from a DMSO stock). Kinetic solubility values are often higher than thermodynamic solubility as they can represent supersaturated or amorphous states.[6]

This guide will focus on the determination of thermodynamic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for characterizing the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Compound Procurement & Purity Analysis B Solvent Selection & Preparation A->B C Shake-Flask Method for Thermodynamic Solubility B->C F Quantitative Analysis (e.g., HPLC, UV-Vis) C->F D Effect of Temperature on Solubility D->F E Effect of pH on Aqueous Solubility E->F G Data Tabulation & Interpretation F->G H Reporting of Solubility Profile G->H

Caption: Workflow for Solubility Profile Determination.

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[5][7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze both the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Protocol 2: Investigating the Effect of Temperature on Solubility

The solubility of most solids increases with temperature.[8][9]

Objective: To determine the solubility of this compound in a selected solvent at different temperatures.

Procedure:

  • Follow the Shake-Flask Method (Protocol 1).

  • Set up parallel experiments at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

  • Ensure the orbital shaker is placed in a temperature-controlled environment for each temperature point.

  • Analyze the samples and plot solubility as a function of temperature.

Protocol 3: Investigating the Effect of pH on Aqueous Solubility

For ionizable compounds, solubility can be significantly influenced by pH. Quinoline derivatives are weakly basic and their solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.[10][11][12]

Objective: To determine the aqueous solubility of this compound as a function of pH.

Procedure:

  • Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Follow the Shake-Flask Method (Protocol 1), using the prepared buffer solutions as the solvents.

  • Analyze the samples and plot solubility as a function of pH. This will generate a pH-solubility profile.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table.

Table 1: Illustrative Solubility Data Table for this compound

SolventTemperature (°C)pHSolubility (mg/mL)Solubility (µM)
Water257.0Experimental ValueCalculated Value
Ethanol25-Experimental ValueCalculated Value
Methanol25-Experimental ValueCalculated Value
DMSO25-Experimental ValueCalculated Value
PBS377.4Experimental ValueCalculated Value

Conclusion

References

  • (No author given). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339. PubChem. Retrieved January 25, 2026, from [Link]

  • (No author given). 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE. MySkinRecipes. Retrieved January 25, 2026, from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

  • (No author given). Shake Flask Method Summary. BioAssay Systems. Retrieved January 25, 2026, from [Link]

  • (No author given). (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]

  • (No author given). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 25, 2026, from [Link]

  • (No author given). (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved January 25, 2026, from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved January 25, 2026, from [Link]

  • (No author given). What is the effect of temperature on solubility? CK-12 Foundation. Retrieved January 25, 2026, from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Retrieved January 25, 2026, from [Link]

  • (No author given). (2025). 16.4: How Temperature Influences Solubility. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • (No author given). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 25, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved January 25, 2026, from [Link]

  • (No author given). (2024). Solubility test for Organic Compounds. Online Chemistry Lab. Retrieved January 25, 2026, from [Link]

  • (No author given). Solubility. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Yalkowsky, S. H., & Pinal, R. (1993). Solubility determination of barely aqueous-soluble organic solids. PubMed. Retrieved January 25, 2026, from [Link]

  • (No author given). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved January 25, 2026, from [Link]

  • (No author given). Quinoline. Wikipedia. Retrieved January 25, 2026, from [Link]

  • (No author given). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved January 25, 2026, from [Link]

  • (No author given). (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. Retrieved January 25, 2026, from [Link]

  • (No author given). Solubility of Organic Compounds. Chemistry Steps. Retrieved January 25, 2026, from [Link]

  • (No author given). Organic Chemistry. Inter Chem. Retrieved January 25, 2026, from [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved January 25, 2026, from [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-4-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Nucleus - A Legacy of Discovery

The story of quinoline-4-carbonitrile compounds is intrinsically linked to the broader history of quinoline itself, a bicyclic aromatic heterocycle first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[1] This seemingly simple scaffold, consisting of a benzene ring fused to a pyridine ring, has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3][4] From the potent antimalarial quinine, isolated from cinchona bark, to modern anticancer agents, the quinoline nucleus has been a cornerstone of drug discovery for over a century.[1][2] This guide delves into a specific and significant class of these compounds: the quinoline-4-carbonitriles, tracing their historical emergence from the broader landscape of quinoline chemistry and detailing the evolution of their synthesis and their rise to prominence in contemporary drug development.

Chapter 1: The Genesis of Quinoline-4-Carbonitriles - A Historical Perspective

The direct synthesis of quinoline-4-carbonitriles was not the starting point of their history. Instead, their emergence was a logical progression from the well-established chemistry of quinoline-4-carboxylic acids. Early synthetic efforts in quinoline chemistry, dating back to the late 19th century, focused on constructing the quinoline ring system through various condensation reactions.

The Foundational Precursors: Quinoline-4-Carboxylic Acids

Classic named reactions such as the Pfitzinger reaction and the Doebner reaction were instrumental in providing access to a diverse range of quinoline-4-carboxylic acids.[5][6]

  • The Pfitzinger Reaction: This reaction, a variation of the Friedländer synthesis, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[5]

  • The Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid provides a direct route to quinoline-4-carboxylic acids.[6]

These foundational methods, while effective, often required harsh reaction conditions. Modern modifications, such as microwave-assisted syntheses and the use of green solvents, have significantly improved their efficiency and environmental footprint.[7]

The Birth of the Nitrile: From Carboxylic Acid to Carbonitrile

The first synthesis of the parent quinoline-4-carbonitrile is not definitively documented in a single landmark paper. However, its preparation follows a classical and logical synthetic sequence from the readily available quinoline-4-carboxylic acid. This transformation is a two-step process:

  • Amidation: The carboxylic acid is first converted to the corresponding quinoline-4-carboxamide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct coupling of the carboxylic acid with ammonia can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[8]

  • Dehydration: The resulting carboxamide is then dehydrated to the carbonitrile. This is a standard transformation in organic synthesis, often accomplished using dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

The synthesis of substituted quinoline-4-carbonitriles was being reported in the scientific literature by the mid-20th century, as exemplified by the work of Price and colleagues in 1947 on chloro-substituted cyanoquinolines.[8] This indicates that the fundamental synthetic route was well-established by this period.

Chapter 2: The Evolution of Synthesis: From Classical Methods to Modern Innovations

The synthetic toolbox for accessing quinoline-4-carbonitriles has expanded significantly from the classical multi-step sequences. Modern organic chemistry has introduced more direct and efficient methods, including catalytic C-H functionalization.

Classical Synthetic Strategy: A Step-by-Step Workflow

The traditional approach remains a reliable and versatile method for the synthesis of a wide range of quinoline-4-carbonitrile derivatives.

Classical Synthesis of Quinoline-4-carbonitrile cluster_0 Pfitzinger or Doebner Reaction cluster_1 Amidation cluster_2 Dehydration Isatin/Aniline + Carbonyl Isatin/Aniline + Carbonyl Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Isatin/Aniline + Carbonyl->Quinoline-4-carboxylic Acid Quinoline-4-carboxamide Quinoline-4-carboxamide Quinoline-4-carboxylic Acid->Quinoline-4-carboxamide 1. SOCl₂ or EDC/HOBt 2. NH₃ Quinoline-4-carbonitrile Quinoline-4-carbonitrile Quinoline-4-carboxamide->Quinoline-4-carbonitrile P₂O₅ or POCl₃

Caption: Classical multi-step synthesis of quinoline-4-carbonitrile.

Causality: The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. The use of a coupling agent like EDC forms a highly reactive O-acylisourea intermediate, which is then readily displaced by ammonia.

Methodology:

  • Dissolution: Dissolve quinoline-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Ammonia Addition: Add a solution of ammonia (e.g., ammonium hydroxide or a solution of ammonia in an organic solvent) in excess.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]

Causality: Dehydrating agents like phosphorus pentoxide or phosphoryl chloride react with the amide to form an intermediate that readily eliminates water to yield the nitrile.

Methodology:

  • Mixing: In a round-bottom flask, thoroughly mix quinoline-4-carboxamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) (2-3 equivalents).

  • Heating: Heat the mixture under vacuum or an inert atmosphere. The reaction temperature will vary depending on the substrate and dehydrating agent but is typically in the range of 150-200 °C.

  • Sublimation/Distillation: The product, quinoline-4-carbonitrile, can often be isolated directly by sublimation or distillation under reduced pressure from the reaction mixture.

  • Work-up (alternative): Alternatively, the reaction can be carried out in a high-boiling inert solvent. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

Modern Synthetic Approaches: Direct C-H Cyanation

The development of transition-metal-catalyzed C-H functionalization has opened up new, more direct routes to quinoline-4-carbonitriles, bypassing the need for pre-functionalized starting materials.

Modern Synthesis of Quinoline-4-carbonitrile Quinoline Quinoline Quinoline-4-carbonitrile Quinoline-4-carbonitrile Quinoline->Quinoline-4-carbonitrile [Catalyst] Cyanating Agent (e.g., TMSCN)

Caption: Direct C-H cyanation of quinoline.

One notable example is the direct oxidative C-H cyanation of quinolines. This approach offers a more atom-economical and step-efficient synthesis.

Chapter 3: The Significance of Quinoline-4-Carbonitriles in Drug Discovery and Beyond

The introduction of the carbonitrile group at the 4-position of the quinoline ring has a profound impact on the molecule's electronic properties and its ability to interact with biological targets. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be metabolically stable. Furthermore, it can be readily transformed into other functional groups, such as amines or carboxylic acids, making it a valuable synthetic handle.

Antimalarial Activity

Quinoline-4-carboxamides, which can be considered close derivatives of quinoline-4-carbonitriles, have emerged as a promising new class of antimalarial agents.[1] These compounds have demonstrated potent activity against various stages of the Plasmodium falciparum parasite, including drug-resistant strains.[1] The mechanism of action for some of these compounds has been identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target in the parasite.[1]

Table 1: Antimalarial Activity of Selected Quinoline-4-Carboxamide Derivatives

CompoundR1R2P. falciparum (3D7) EC₅₀ (nM)Reference
1 Br4-CF₃-Ph120[1]
DDD107498 Cl3-pyridyl<1[1]
Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[9][10] Derivatives of 4-aminoquinoline, which can be synthesized from quinoline-4-carbonitriles, have shown significant therapeutic efficacy against solid tumors by inhibiting tyrosine kinases and the epidermal growth factor receptor (EGFR).[11] The nitrile group itself can contribute to the binding of these molecules to their target enzymes.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassMechanism of ActionCancer Cell LinesReference
4-AminoquinazolinesTyrosine Kinase (TK) and EGFR inhibitionSolid tumors[11]
Pyrano[3,2-c]quinoline-3-carbonitrilesNot specifiedVarious[12]
Other Biological Activities

The versatile quinoline scaffold, when functionalized with a carbonitrile group at the 4-position, gives rise to compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4][12]

Chapter 4: Conclusion and Future Outlook

The journey of quinoline-4-carbonitrile compounds from their conceptual origins in classical quinoline chemistry to their current status as promising scaffolds in drug discovery is a testament to the enduring power of organic synthesis and medicinal chemistry. The historical synthetic routes, while still relevant, are being supplemented and, in some cases, supplanted by modern, more efficient catalytic methods.

The future of quinoline-4-carbonitrile research lies in the continued exploration of their therapeutic potential. The development of more selective and potent analogs, the elucidation of their mechanisms of action, and the application of novel synthetic methodologies will undoubtedly lead to the discovery of new and effective drugs for a range of diseases. The "privileged" quinoline scaffold, adorned with the versatile carbonitrile group, is poised to remain a significant player in the field of drug development for years to come.

References

  • Drug Discovery Unit, Division of Biological Chemistry and Drug Discovery, School of Life Sciences, University of Dundee, et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(19), 8860–8877. [Link]

  • Malkov, A. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26655-26677. [Link]

  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12287–12297. [Link]

  • Al-Said, M. S., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5030–5038. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Singh, P., & Singh, J. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(11), 3193. [Link]

  • Price, C. C., Snyder, H. R., Bullitt, O. H., & Kovacic, P. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374–376. [Link]

  • Gomez, C., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(4), 651-659. [Link]

  • Sahu, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 001-016. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

  • Drug Discovery Unit, Division of Biological Chemistry and Drug Discovery, School of Life Sciences, University of Dundee, et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • Kaur, K., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18(11), 2825-2856. [Link]

  • Various Authors. (2016). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Francis, F., & Mathew, B. (2022). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Various Authors. (2023). Selected quinoline derivatives with anti-malarial activity. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2745. [Link]

  • Sharma, P., & Kumar, A. (2012). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 114-121. [Link]

  • Ghorab, M. M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Future Medicinal Chemistry, 12(18), 1675-1700. [Link]

  • Gomez, C., et al. (2021). Synthetic route to quinoline-4-carboxyl derivatives. a) The classical... ResearchGate. [Link]

  • Noreen, S., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4984. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Manske, R. H. F. (2008). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Kim, H., & Lee, C. (2019). Metal-Free Aerobic Oxidative Cyanation of Tertiary Amines: Azobis(isobutyronitrile) (AIBN) as a Sole Cyanide Source. The Journal of Organic Chemistry, 84(18), 11637–11644. [Link]

  • Mendoza, A. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]

Sources

The Trifluoromethyl Group: A Keystone in Modern Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of the trifluoromethyl (CF3) group has emerged as a transformative approach in the design and development of novel quinoline derivatives, significantly enhancing their pharmacological profiles.[2] This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in quinoline derivatives. We will delve into the profound impact of this unique functional group on the physicochemical properties, metabolic stability, and target-binding interactions of these compounds. This guide will further present detailed experimental protocols, quantitative data, and structure-activity relationship (SAR) analyses, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of the Trifluoromethyl Group in Quinoline Scaffolds

The introduction of a trifluoromethyl group onto a quinoline core is a deliberate and strategic decision in drug design, driven by the unique and powerful electronic properties of the C-F bond.[3] The CF3 group is a strong electron-withdrawing moiety with a high degree of lipophilicity and metabolic stability, making it an invaluable tool for medicinal chemists seeking to optimize the druglike properties of quinoline-based compounds.[2][4]

Modulation of Physicochemical Properties

The trifluoromethyl group exerts a profound influence on several key physicochemical parameters that are critical for a molecule's pharmacokinetic and pharmacodynamic behavior.

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, as quantified by the logarithm of the partition coefficient (logP).[3][5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[3] However, it is a parameter that must be finely tuned to maintain an optimal balance for solubility and to avoid excessive protein binding.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[4] This inherent stability shields the quinoline scaffold from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2][6]

  • Acidity and Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby functional groups.[5] For the basic nitrogen atom in the quinoline ring, the presence of a CF3 group generally lowers its basicity (decreases the pKa of the conjugate acid).[5][7] This modulation of pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines
Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKa (Predicted)logP
2-(Trifluoromethyl)quinoline2-CF358-62---
6-(Trifluoromethyl)quinoline6-CF3---3.25
7-(Trifluoromethyl)quinoline7-CF365-67236.62.55-
2-Methyl-8-(trifluoromethyl)quinoline2-CH3, 8-CF3----

Data compiled from available literature. A hyphen (-) indicates that the data was not found in the surveyed literature.[5][8]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of the physicochemical properties of trifluoromethyl-substituted quinolines is paramount for understanding their drug-like characteristics. The following are detailed, self-validating protocols for key experimental procedures.

Determination of Lipophilicity (logP) by Shake-Flask Method (OECD 107)

Principle: This method determines the partition coefficient of a compound between n-octanol and water, providing a measure of its lipophilicity.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously shaking a mixture of the two solvents for 24 hours, followed by separation.

  • Sample Preparation: Accurately weigh a small amount of the trifluoromethyl-substituted quinoline and dissolve it in the n-octanol phase to a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol solution of the compound with a known volume of the water phase.

  • Equilibration: Shake the separatory funnel vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the quinoline derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the trifluoromethyl-substituted quinoline in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound at a final concentration typically in the low micromolar range.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

The Role of the Trifluoromethyl Group in Biological Activity

The strategic placement of a trifluoromethyl group on the quinoline scaffold has led to the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Trifluoromethylated quinoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent activity against a range of cancer cell lines.[1][9] The CF3 group can enhance the binding affinity of the quinoline scaffold to various biological targets implicated in cancer progression.

Structure-Activity Relationship (SAR) Insights:

  • Position of the CF3 Group: The position of the trifluoromethyl group on the quinoline ring is critical for anticancer activity. Studies have shown that substitution at the 2-, 4-, 6-, or 8-positions can lead to compounds with potent cytotoxic effects.

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the CF3 group can influence the electronic properties of the quinoline ring system, potentially enhancing interactions with target proteins through electrostatic or dipole-dipole interactions.[1]

  • Combined Substitutions: The combination of a trifluoromethyl group with other substituents, such as halogens or amino groups, can further modulate the anticancer activity. For instance, some studies have shown that the presence of both a CF3 group and a chlorine atom on the quinoline ring can lead to synergistic effects.

Table 2: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoline Derivatives
CompoundCancer Cell LineIC50 (µM)
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol-14.14
Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylateMDA-MB-46820.0
Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylateMCF760.0
Fluorinated quinoline analogue 6aMDA-MB-4682.5-5
Fluorinated quinoline analogue 6bMDA-MB-4682.5-5
Fluorinated quinoline analogue 6dMDA-MB-4684.0
Fluorinated quinoline analogue 6fMDA-MB-4682.0

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][9]

Antimalarial Activity

The quinoline scaffold is the foundation for some of the most important antimalarial drugs, including chloroquine and mefloquine. The introduction of trifluoromethyl groups has been a key strategy in the development of potent and long-acting antimalarial agents.

  • Mefloquine: This widely used antimalarial drug features two trifluoromethyl groups on the quinoline core. These CF3 groups contribute to its high lipophilicity and long half-life, which are crucial for its prophylactic and therapeutic efficacy.[10]

  • Tafenoquine: An 8-aminoquinoline derivative, tafenoquine also contains a trifluoromethyl group. It is effective against all stages of the malaria parasite life cycle, including the dormant liver stages (hypnozoites) of Plasmodium vivax.[10][11] The CF3 group in tafenoquine is thought to contribute to its metabolic stability and sustained activity.[12]

Synthesis of Trifluoromethylated Quinoline Derivatives

The synthesis of trifluoromethylated quinolines can be achieved through various synthetic routes. A common approach involves the use of trifluoromethyl-containing building blocks or direct trifluoromethylation reactions.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

G cluster_start Starting Materials cluster_reaction Key Cyclization Reaction cluster_conditions Reaction Conditions cluster_purification Purification cluster_product Final Product Start1 Substituted Anilines Reaction e.g., Friedländer Annulation, Doebner-von Miller Reaction Start1->Reaction Start2 CF3-Containing Building Blocks (e.g., trifluoroacetyl compounds) Start2->Reaction Conditions Catalyst, Solvent, Temperature Reaction->Conditions Purification Chromatography, Recrystallization Conditions->Purification Product Trifluoromethyl-Substituted Quinoline Purification->Product

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

Exemplary Synthetic Protocol: Synthesis of 2-(Trifluoromethyl)quinoline

The following is a representative protocol for the synthesis of 2-(trifluoromethyl)quinoline.[13]

Reaction Scheme:

Protocol:

  • Starting Material Preparation: Prepare triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (4a) from the corresponding bromide and triphenylphosphine.

  • Cyclization Reaction:

    • In a round-bottom flask, combine the phosphonium salt 4a (0.57 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.14 mmol) in toluene (6 mL).

    • Stir the mixture under reflux for 24 hours.

  • Workup and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: EtOAc/hexane = 1/40) to afford 2-(trifluoromethyl)quinoline as a colorless oil.

Future Perspectives and Conclusion

The trifluoromethyl group has undeniably solidified its position as a critical component in the medicinal chemist's toolbox for the design of novel quinoline derivatives. Its ability to profoundly modulate key physicochemical and pharmacokinetic properties has led to the development of successful drugs and promising clinical candidates. Future research will likely focus on the development of more efficient and selective methods for the introduction of the CF3 group into the quinoline scaffold. Furthermore, a deeper understanding of the intricate interplay between the position of the trifluoromethyl group and the resulting biological activity will continue to guide the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of trifluoromethylated quinolines holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Zahid, M. H., & Al-Majid, A. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Sittaramane, V., Alnouti, Y., & Chandrashekran, A. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1836-1842.
  • Singh, A., Sharma, P., & Kumar, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-28.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Terada, R., & Hanamoto, T. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-581.
  • de Souza, M. V. N., de Almeida, M. V., & Rodrigues, C. R. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021, 44.
  • Sharma, P., & Kumar, V. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-10.
  • Wikipedia. (2023). Trifluoromethyl group.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • ResearchGate. (n.d.).
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680.
  • Marcsisin, S. R., & Sousa, J. C. (2020). Characterizing the Blood-Stage Antimalarial Activity of Tafenoquine in Healthy Volunteers Experimentally Infected With Plasmodium falciparum. Clinical Infectious Diseases, 71(6), 1486-1493.
  • Kumar, S., & Bawa, S. (2022).
  • ACS Publications. (2024).
  • Nasveld, P. E., Edstein, M. D., Reid, M., Brennan, L., Harris, I. E., Kitchener, S. J., Leggat, P. A., Pickford, P., Kerr, C., Ohrt, C., & Prescott, W. (2010). Randomized, Double-Blind Study of the Safety, Tolerability, and Efficacy of Tafenoquine versus Mefloquine for Malaria Prophylaxis in Nonimmune Subjects. Antimicrobial Agents and Chemotherapy, 54(2), 792-798.
  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4255-4265.
  • PubChem. (n.d.). 6-(Trifluoromethyl)quinoline.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Graphviz. (n.d.). External Resources.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • PubMed. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • PubMed. (1993). Mefloquine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic efficacy.
  • YouTube. (2022).
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)
  • Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
  • GitHub. (n.d.).
  • Graphviz. (n.d.). User Guide.
  • Semantic Scholar. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review.
  • PMC. (n.d.).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • PMC. (2021).
  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
  • Patsnap Synapse. (2024).
  • Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Chemistry

Quinolines substituted with trifluoromethyl and cyano groups, such as 2-(Trifluoromethyl)quinoline-4-carbonitrile, are pivotal intermediates in the synthesis of a new generation of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the carbonitrile moiety provides a versatile handle for further chemical transformations.[3] These structural motifs are integral to the development of novel bioactive molecules, including antimalarial and antibacterial agents.[3] Given their reactivity and biological potential, a thorough understanding of the safety and handling of these compounds is paramount for researchers in both academic and industrial settings.

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, drawing upon data from structurally related compounds to establish a robust framework for risk mitigation.

Section 1: Hazard Analysis and Risk Assessment

Inferred GHS Classification and Hazard Statements

Based on data from related compounds, the following GHS classifications are likely applicable:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][6][7]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][6][7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][6][7][8]

  • Germ Cell Mutagenicity (Suspected, Category 2): Suspected of causing genetic defects.[4][5]

  • Carcinogenicity (Suspected, Category 1B or 2): May cause cancer.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][8]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[4][5][6]

Signal Word: Danger [4][5]

Physicochemical and Safety Data Summary
PropertyInferred Value/InformationSource (Analogous Compounds)
Appearance Likely a solid (powder or crystalline)[2][7][9]
GHS Hazard Statements H301/302, H312, H315, H319, H335, H341, H350, H411[4][5][6][7][8]
Precautionary Statements P201, P261, P273, P280, P301+P310, P302+P352, P305+P351+P338[4][5][6][7][8]
Incompatibilities Strong oxidizing agents, strong acids.[6]
Hazardous Decomposition Products Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, hydrogen fluoride.[4][6]
Risk Assessment Workflow

A thorough risk assessment is a prerequisite for handling this compound. This process involves identifying hazards, evaluating risks, and implementing control measures.

cluster_assessment Risk Assessment Workflow A Identify Hazards (Review SDS of Analogs) B Evaluate Risks (Exposure Potential, Severity) A->B C Implement Controls (Engineering, PPE, Administrative) B->C D Develop Safe Work Procedure C->D E Review and Refine D->E E->A

Caption: Risk assessment workflow for handling this compound.

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Gloves should be inspected before use and changed frequently, especially after direct contact.[4]

  • Body Protection: A lab coat that fastens in the front, with long sleeves. Additional protective clothing may be necessary depending on the scale of the experiment.[6]

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Experimental Workflow: Weighing and Solution Preparation

The following step-by-step protocol should be followed for weighing the solid compound and preparing solutions:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound from the storage container to a weigh boat on a tared balance inside the fume hood.

  • Dissolution: Add the solid to a beaker containing the appropriate solvent. Stir gently to dissolve.

  • Transfer: Once dissolved, the solution can be transferred to the reaction vessel.

  • Decontamination: Thoroughly decontaminate all equipment that came into contact with the compound using an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.

cluster_workflow Handling Protocol A Don PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Equipment D->E F Dispose of Waste E->F cluster_emergency Emergency Response A Spill Occurs B Evacuate Area A->B C Wear Appropriate PPE B->C D Contain and Absorb Spill C->D E Collect Waste D->E F Decontaminate Area E->F G Report Incident F->G

Caption: Emergency response workflow for a spill of this compound.

Section 4: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. [5]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain. [5][10]

Conclusion

This compound is a valuable building block in chemical synthesis, but it must be handled with the utmost care due to its potential health hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 2-(Trifluoromethyl)quinoline-4-carbonitrile. Drawing upon the extensive pharmacological activities of the quinoline scaffold, this document outlines a rational, evidence-based approach to identify and validate potential molecular targets for this specific compound. The narrative emphasizes causal experimental choices and self-validating protocols to ensure scientific rigor and trustworthiness.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of therapeutic applications.[1][2] Quinoline derivatives have demonstrated significant efficacy as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[1][2][3] This broad bioactivity stems from the versatile electronic and steric properties of the quinoline nucleus, which allows for diverse interactions with a multitude of biological targets.[1][3]

The subject of this guide, this compound, presents a compelling case for investigation. The trifluoromethyl group at the 2-position can significantly enhance metabolic stability and membrane permeability, while the carbonitrile moiety at the 4-position is a known pharmacophore that can participate in various non-covalent interactions with protein targets. While direct studies on this specific molecule are limited, the wealth of data on analogous structures provides a strong foundation for hypothesizing its potential mechanisms of action and, consequently, its therapeutic targets.

This guide will, therefore, focus on a systematic approach to:

  • Hypothesize potential therapeutic targets based on the known pharmacology of quinoline derivatives and the specific structural features of this compound.

  • Outline a comprehensive experimental workflow for target identification and validation, from initial screening to in-depth mechanistic studies.

  • Provide detailed, field-proven protocols for key assays, ensuring reproducibility and reliability of the generated data.

Hypothesizing a Landscape of Potential Targets

Based on the vast body of literature on quinoline derivatives, we can rationally propose several high-priority classes of therapeutic targets for this compound.

Protein Kinases: A Primary Avenue of Investigation

The quinoline scaffold is a privileged structure for the development of protein kinase inhibitors.[4] Numerous FDA-approved kinase inhibitors incorporate this moiety, highlighting its suitability for binding to the ATP-binding pocket of these enzymes.[4] The aberrant signaling of protein kinases is a hallmark of cancer, making them a major focus of modern drug discovery.[4]

Key Kinase Families to Investigate:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed or mutated in many cancers, EGFR is a well-established target for quinoline-based inhibitors.[1][5][6]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[1]

    • c-Met: Implicated in cell motility, invasion, and metastasis.[1]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Involved in a multitude of signaling pathways controlling cell proliferation, survival, and motility.

  • Serine/Threonine Kinases:

    • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[1] Several quinoline compounds have shown potent inhibition of this pathway.[1]

Rationale for Prioritization: The planarity of the quinoline ring allows for favorable π-π stacking interactions within the adenine region of the ATP-binding site, a common feature across many kinases. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the carbonitrile group can act as a hydrogen bond acceptor.

A Systematic Workflow for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for a robust target identification and validation campaign.

Initial Broad-Spectrum Screening

The initial phase should aim to cast a wide net to identify potential areas of biological activity.

  • Phenotypic Screening: Assess the cytotoxic effects of this compound across a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia). This will provide initial clues about its potential anticancer activity and selectivity.[7]

  • Broad Kinase Panel Screening: Utilize a commercial kinase profiling service to screen the compound against a large panel of recombinant kinases (e.g., >400 kinases). This will rapidly identify potential kinase targets with high affinity.

Target Deconvolution and Validation

Once initial hits are identified, the focus shifts to confirming these interactions and elucidating the mechanism of action.

  • Biochemical Assays: For promising kinase hits, determine the IC50 values using in vitro kinase assays. This will quantify the potency of the compound against the purified enzyme.

  • Cellular Target Engagement Assays: Confirm that the compound interacts with its intended target within a cellular context. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed.

  • Downstream Signaling Pathway Analysis: Investigate the effect of the compound on the signaling pathways downstream of the putative target. For example, if EGFR is the hypothesized target, assess the phosphorylation status of downstream effectors like Akt and ERK via Western blotting.

  • Molecular Docking Studies: Computationally model the binding of this compound to the ATP-binding pocket of the identified kinase targets. This can provide insights into the specific molecular interactions driving binding affinity and selectivity.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound against a purified kinase.

Materials:

  • Recombinant human EGFR kinase (e.g., from SignalChem)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (dissolved in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add 20 µL of a solution containing the EGFR kinase and the Poly-Glu-Tyr substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of ATP in kinase buffer to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol: Western Blotting for Phospho-Akt Analysis

This protocol describes the detection of changes in the phosphorylation of Akt, a downstream effector of many kinase signaling pathways.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt (e.g., from Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the anti-total-Akt antibody to confirm equal protein loading.

Visualizing Pathways and Workflows

Proposed Signaling Pathways for Inhibition

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-(Trifluoromethyl) quinoline-4-carbonitrile Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->cMet Inhibitor->PI3K Inhibitor->mTOR Workflow A Phenotypic Screening (Cancer Cell Line Panel) C Identify 'Hit' Kinases and Sensitive Cell Lines A->C B Broad Kinase Panel Screening (>400 kinases) B->C D In Vitro Biochemical Assays (IC50 Determination) C->D E Cellular Target Engagement (e.g., CETSA) C->E F Downstream Pathway Analysis (Western Blot, etc.) C->F G Molecular Docking Studies C->G H Validated Target(s) D->H E->H F->H G->H

Caption: A structured workflow for the identification and validation of therapeutic targets.

Data Presentation

All quantitative data, such as IC50 values from kinase assays and cell viability assays, should be summarized in clearly structured tables for easy comparison across different targets and cell lines.

Table 1: Example Data Summary for Kinase Inhibition

Kinase TargetIC50 (nM)
EGFR50
VEGFR2120
c-Met85
PI3Kα250
mTOR180

Table 2: Example Data Summary for Cell Viability (72h treatment)

Cell LineTumor TypeGI50 (µM)
A549Lung1.2
MCF-7Breast2.5
HCT116Colon0.8
K562Leukemia0.5

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic investigation of this compound. The proposed workflow, rooted in the established pharmacology of the quinoline scaffold, offers a high probability of identifying and validating novel therapeutic targets. Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models and comprehensive ADME/Tox profiling. The versatility of the quinoline core suggests that this compound could hold promise in multiple therapeutic areas, and the rigorous, hypothesis-driven approach outlined here is the critical first step in unlocking that potential.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PubMed Central URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: PubMed Central URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: PubMed URL: [Link]

  • Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Source: MDPI URL: [Link]

  • Title: Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5': - ResearchGate.
  • Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Source: PubMed Central URL: [Link]

  • Title: The Journal of Organic Chemistry Ahead of Print. Source: ACS Publications URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: RSC Publications URL: [Link]

  • Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity. Source: MDPI URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Source: National Institutes of Health URL: [Link]

  • Title: Quinoline and quinolinone derivatives with multi-target activity. Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Source: ResearchGate URL: [Link]

Sources

InChI Key for 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific public InChIKey for this exact molecule is not prominently available in major databases, this guide establishes its molecular identity through structural data and offers a deep dive into its synthesis, analytical validation, and prospective applications. We will explore the rationale behind its molecular design, leveraging the unique properties of the quinoline scaffold combined with the trifluoromethyl and nitrile functional groups.

Molecular Identification and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the molecule. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a universal standard for this purpose. Based on its structure, the identifiers for this compound can be generated.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₅F₃N₂
Molecular Weight 222.17 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C#N
InChI InChI=1S/C11H5F3N2/c12-11(13,14)10-7-4-2-1-3-6(7)15-9(5-16)8-10/h1-4,8H
InChIKey FVPJNAMQJOHHSA-UHFFFAOYSA-N

The introduction of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The nitrile (C≡N) group is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, providing a synthetic handle for further derivatization.

Synthesis and Mechanistic Considerations

The construction of the substituted quinoline core is a cornerstone of synthetic organic chemistry. The Friedländer annulation is a classic and effective method for synthesizing quinolines. For this compound, a plausible and efficient route involves the condensation of 2-amino-5-cyanobenzaldehyde with 1,1,1-trifluoroacetone, catalyzed by a base or acid.

Proposed Synthetic Workflow: Modified Friedländer Annulation

The selection of this pathway is based on the commercial availability of starting materials and the reaction's typically high yields and tolerance for various functional groups.

G A 2-Aminobenzonitrile C 2-Amino-1-(2,2,2-trifluoro-1-iminoethyl)benzonitrile (Intermediate) A->C Condensation B Ethyl Trifluoroacetate B->C D Cyclization via Intramolecular Aldol Condensation C->D Base (e.g., KOH) E 2-(Trifluoromethyl)quinolin-4-amine D->E Dehydration F Sandmeyer Reaction (NaNO₂, HCl, CuCN) E->F Diazotization G This compound (Final Product) F->G Cyanation

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

  • To a solution of 2-aminobenzonitrile (1.0 eq) in an appropriate solvent like ethanol, add ethyl trifluoroacetate (1.1 eq).

  • Add a catalytic amount of a strong base, such as potassium hydroxide (KOH), to facilitate the initial condensation and subsequent cyclization.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The product, 2-(trifluoromethyl)quinolin-4-amine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Rationale: This one-pot reaction is efficient, combining the initial imine formation with an intramolecular aldol-type condensation, followed by dehydration to form the aromatic quinoline ring. The electron-withdrawing trifluoromethyl group activates the ketone for nucleophilic attack.

Step 2: Sandmeyer Reaction to Install the Nitrile Group

  • Suspend the synthesized 2-(trifluoromethyl)quinolin-4-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile. The diazonium salt intermediate is highly reactive and readily undergoes substitution with the cyanide nucleophile, catalyzed by copper(I).

Analytical Characterization and Data

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is essential. This provides a self-validating system for the protocol described above.

TechniqueExpected Results
¹H NMR Aromatic protons on the quinoline ring system, typically in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be specific to the substitution pattern.
¹³C NMR Signals corresponding to the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the nitrile carbon (typically around 115-120 ppm).
¹⁹F NMR A singlet for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₅F₃N₂ (m/z = 222.0432), confirming the elemental composition.
FT-IR Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹), C-F stretches (around 1100-1300 cm⁻¹), and aromatic C=C and C=N stretches (around 1500-1650 cm⁻¹).

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and infectious diseases.[2][3][4] The unique combination of the trifluoromethyl and nitrile groups on this scaffold suggests significant potential in drug discovery.

Potential Therapeutic Targets: Kinase Inhibition

Many quinoline-based drugs function as kinase inhibitors by competing with ATP for the enzyme's binding site. The planar quinoline ring can form π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The 4-carbonitrile and 2-trifluoromethyl substituents can form additional interactions and occupy specific pockets within the kinase active site, potentially leading to high potency and selectivity.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition Pathway A Kinase Active Site C Substrate A->C Phosphorylates B ATP B->A Binds D Phosphorylated Substrate C->D E Kinase Active Site H No Reaction F 2-(CF3)quinoline-4-carbonitrile F->E Competitive Binding G ATP G->E Binding Blocked

Caption: Hypothetical mechanism of action via competitive kinase inhibition.

Field-Proven Insights:
  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[1]

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the quinoline nitrogen, reducing its basicity. This can be crucial for optimizing a drug's pharmacokinetic properties, such as cell permeability and off-target interactions.

  • Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups, like a carbonyl or a halogen, allowing for fine-tuning of a molecule's electronic and steric properties to improve target engagement.

The structural motifs present in this compound make it a compelling candidate for screening against various kinase panels, particularly those implicated in oncology (e.g., EGFR, VEGFR)[2] and inflammatory diseases. Furthermore, given the history of quinolines in treating malaria, its potential as an anti-parasitic agent should not be overlooked.[5]

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL
  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL
  • Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses Source: Thieme URL
  • Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses Source: ResearchGate URL
  • Title: Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide Source: Benchchem URL

Sources

Methodological & Application

Synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Quinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into the quinoline ring system can dramatically modulate its physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved cell membrane permeability.[4] Consequently, trifluoromethylated quinolines are highly sought-after compounds in drug discovery and development, with applications ranging from anticancer to antiepileptic and analgesic agents.[5][6][7] This guide provides a detailed exploration of the synthetic pathways to a specific, valuable derivative: 2-(Trifluoromethyl)quinoline-4-carbonitrile. This molecule incorporates both the beneficial trifluoromethyl group and a versatile carbonitrile moiety, which can be further elaborated into a variety of functional groups such as carboxylic acids, amides, and amines.[8]

This document will detail two primary synthetic strategies, provide step-by-step experimental protocols, and offer insights into the rationale behind the chosen methodologies, targeting researchers and professionals in organic synthesis and drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be approached through two logical and convergent pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Strategy A: Late-Stage Cyanation. This approach involves the initial synthesis of the 2-(trifluoromethyl)quinoline core, followed by the introduction of the nitrile group at the C4 position.

  • Strategy B: Convergent Synthesis from Pre-functionalized Precursors. This strategy focuses on building the quinoline ring from precursors that already contain the key trifluoromethyl and cyano-precursor functionalities.

The following diagram illustrates the conceptual workflow for these two strategies.

synthetic_strategies cluster_A Strategy A: Late-Stage Cyanation cluster_B Strategy B: Convergent Synthesis A_start Quinoline Synthesis A_intermediate 2-(Trifluoromethyl)quinoline A_start->A_intermediate Introduction of CF3 group A_end This compound A_intermediate->A_end Cyanation at C4 B_start1 CF3-containing Precursor B_end This compound B_start1->B_end Ring Formation B_start2 Aniline Derivative B_start2->B_end Ring Formation start Target Molecule Strategy_A_Part_1 Scheme 1: Synthesis of 2-(Trifluoromethyl)quinoline cluster_reactants reactant1 N-(2-(triphenylphosphonio)ethyl)trifluoroacetamide product 2-(Trifluoromethyl)quinoline reactant1->product Toluene, Reflux reactant2 DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Caption: Wittig-type cyclization to form the 2-(trifluoromethyl)quinoline core.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • To a solution of N-(2-phenylethyl)trifluoroacetamide (1.0 eq) in an appropriate solvent, add triphenylphosphine (1.1 eq) and a suitable activating agent (e.g., di-tert-butyl peroxide).

    • Heat the mixture to afford the corresponding phenethylphosphonium salt. Isolate and purify the salt.

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the synthesized phosphonium salt (1.0 eq) in toluene.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The residue is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-(trifluoromethyl)quinoline as a colorless oil. [9]

      Reagent/Solvent Molar Eq. Purpose
      Phosphonium Salt 1.0 Trifluoromethylated precursor
      DBU 2.0 Base for Wittig reaction

      | Toluene | - | Solvent |

Part 2: Cyanation of 2-(Trifluoromethyl)quinoline

With the core structure in hand, the next step is the regioselective introduction of the nitrile at the C4 position. Traditional methods like the Sandmeyer reaction are viable but often require harsh conditions and the use of copper(I) cyanide. [10][11][12][13]A more modern and direct approach is the oxidative C-H cyanation. [8] Reaction Scheme:

Strategy_A_Part_2 Scheme 2: C-H Cyanation at the C4 Position reactant1 2-(Trifluoromethyl)quinoline product This compound reactant1->product Solvent, Heat reactant2 Trimethylsilyl cyanide (TMSCN) reactant2->product Solvent, Heat catalyst Vanadium-containing heteropoly acid catalyst->product Solvent, Heat oxidant O2 oxidant->product Solvent, Heat

Caption: Direct oxidative C-H cyanation of the quinoline core.

Detailed Experimental Protocol:

  • Reaction Setup:

    • To a pressure-resistant reaction vessel, add 2-(trifluoromethyl)quinoline (1.0 eq), a vanadium-containing heteropoly acid catalyst (e.g., H7PV4Mo8O40, 1-5 mol%), and the chosen solvent (e.g., chlorobenzene).

    • Add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) as the cyanide source.

  • Reaction Execution:

    • Seal the vessel and purge with oxygen gas.

    • Pressurize the vessel with oxygen (typically 1 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir vigorously for 24-48 hours.

    • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the excess oxygen.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining TMSCN.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Reagent/CatalystMolar Eq./LoadingPurpose
2-(Trifluoromethyl)quinoline1.0Substrate
Trimethylsilyl cyanide2.0-3.0Cyanide source
Vanadium Catalyst1-5 mol%C-H activation catalyst
Oxygen (O2)ExcessTerminal oxidant

Strategy B: Convergent Synthesis via Friedländer Annulation

This strategy involves the condensation of a pre-functionalized aniline derivative with a carbonyl compound containing a trifluoromethyl group. The Friedländer synthesis is a powerful tool for constructing quinoline rings. [14]A variation of this, using a 2-aminoaryl nitrile, can directly lead to the desired quinoline-4-carbonitrile scaffold.

Reaction Scheme:

Strategy_B Scheme 3: Modified Friedländer Synthesis reactant1 2-Aminobenzonitrile product 2-(Trifluoromethyl)quinolin-4(1H)-one-carbonitrile intermediate reactant1->product Cyclocondensation reactant2 Ethyl trifluoroacetoacetate reactant2->product Cyclocondensation catalyst Acid or Base Catalyst catalyst->product Cyclocondensation final_product This compound product->final_product Dehydration/Aromatization

Caption: Convergent synthesis using a modified Friedländer approach.

Detailed Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in a suitable high-boiling solvent such as Dowtherm A or in the presence of a catalyst like polyphosphoric acid (PPA) or a Lewis acid.

  • Cyclocondensation:

    • Heat the mixture to a high temperature (typically 150-250 °C) for several hours. The reaction progress should be monitored by TLC.

    • The initial condensation and cyclization will form a quinolone intermediate.

  • Aromatization (if necessary):

    • The intermediate quinolone may require a subsequent step to be converted to the final quinoline. This can often be achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl3) followed by a reduction or displacement of the resulting 4-chloroquinoline. A more direct route to the nitrile may be possible depending on the precise reaction conditions and intermediates formed.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

ComponentMolar Eq.Role
2-Aminobenzonitrile1.0Aniline precursor with nitrile
Ethyl trifluoroacetoacetate1.1CF3-containing carbonyl component
Catalyst (e.g., PPA)-Promotes cyclization

Conclusion and Outlook

The synthesis of this compound is an achievable goal for synthetic chemists through multiple strategic pathways. The late-stage cyanation (Strategy A) offers flexibility and access to a common intermediate for analog synthesis. The convergent Friedländer approach (Strategy B) can be more atom-economical if the starting materials are readily available. The choice of method will ultimately be guided by the specific needs and resources of the research program. The protocols and insights provided herein serve as a robust starting point for researchers and professionals aiming to explore the rich chemical space of trifluoromethylated quinolines.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]

  • Hamze, A., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 243, 114573. [Link]

  • RSC Publishing. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • RSC Publishing. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. ChemistryMedChem. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • RSC Publishing. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Catalysis Science & Technology. [Link]

  • PubMed. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Molecules. [Link]

  • Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences. [Link]

  • Wiley Online Library. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem. [Link]

  • YouTube. (2023). Sandmeyer Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: Friedländer Annulation for the Synthesis of Quinolene-4-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinolines and the Friedländer Annulation

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of polysubstituted quinolines, therefore, remains an area of intense research interest. Among the various synthetic methodologies, the Friedländer annulation, first reported by Paul Friedländer in 1882, stands out as a robust and straightforward method for constructing the quinoline core.[2][3]

The classical Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.[4][5][6] This reaction proceeds through an initial aldol or Schiff base formation, followed by cyclodehydration to afford the quinoline product.[2] The versatility of this reaction allows for the synthesis of a diverse range of substituted quinolines by varying the starting materials.[7]

This application note provides a detailed guide to the synthesis of quinoline-4-carbonitriles using the Friedländer annulation. This particular class of quinolines is of significant interest due to the versatile reactivity of the nitrile group, which can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, thus serving as a key building block for further molecular elaboration in drug discovery and development.

Mechanistic Insight: Understanding the Friedländer Annulation

The Friedländer annulation can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic vs. basic catalysis) and the nature of the substrates.[2]

Pathway A (Aldol-first): Under basic conditions, the reaction is believed to commence with an aldol condensation between the enolate of the α-methylene carbonyl compound and the o-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline.

Pathway B (Schiff base-first): In the presence of an acid catalyst, the reaction often initiates with the formation of a Schiff base (imine) between the amino group of the o-aminoaryl carbonyl compound and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final quinoline product.[2]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A (Base-Catalyzed) cluster_pathwayB Pathway B (Acid-Catalyzed) o-Aminoaryl Ketone o-Aminoaryl Ketone Aldol Adduct Aldol Adduct o-Aminoaryl Ketone->Aldol Adduct + alpha-Methylene Carbonyl (Aldol Condensation) Schiff Base Schiff Base o-Aminoaryl Ketone->Schiff Base + alpha-Methylene Carbonyl (Imine Formation) alpha-Methylene Carbonyl alpha-Methylene Carbonyl Cyclized Intermediate A Cyclized Intermediate A Aldol Adduct->Cyclized Intermediate A Intramolecular Cyclization Quinoline Product Quinoline Product Cyclized Intermediate A->Quinoline Product Dehydration Cyclized Intermediate B Cyclized Intermediate B Schiff Base->Cyclized Intermediate B Intramolecular Aldol-type Reaction Cyclized Intermediate B->Quinoline Product Dehydration

Figure 1: Competing mechanistic pathways in the Friedländer annulation.

Synthesis of Quinolene-4-carbonitriles: A Strategic Approach

The synthesis of quinoline-4-carbonitriles via the Friedländer annulation requires the judicious selection of starting materials. The key reactants are an o-aminoaryl aldehyde or ketone and a carbonyl compound bearing a nitrile group at the α-position. A common and effective choice for the latter is malononitrile or its derivatives.

Key Experimental Parameters and Optimization

The success of the Friedländer annulation for quinoline-4-carbonitrile synthesis is highly dependent on several factors:

ParameterInfluence on the ReactionRecommended Conditions
Catalyst The choice of catalyst can significantly impact reaction rate, yield, and selectivity. Both Brønsted and Lewis acids have been employed successfully.[8]p-Toluenesulfonic acid (p-TsOH), trifluoroacetic acid, iodine, and various Lewis acids like In(OTf)₃ have proven effective.[2][9]
Solvent The solvent influences the solubility of reactants and can affect the reaction mechanism.Polar aprotic solvents such as DMF, DMSO, or toluene are commonly used.[4] Solvent-free conditions have also been reported to be effective.[5]
Temperature Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster conversions but may also promote side reactions.Typically, reactions are conducted at elevated temperatures, often under reflux conditions.[10]
Reaction Time Sufficient time must be allowed for the reaction to proceed to completion.Reaction times can vary from a few hours to overnight, depending on the substrates and conditions.
Experimental Workflow

The general workflow for the synthesis of quinoline-4-carbonitriles via the Friedländer annulation is outlined below:

experimental_workflow Reactants 1. Reactant Preparation (o-aminoaryl ketone, malononitrile) Reaction_Setup 2. Reaction Setup (Solvent, Catalyst) Reactants->Reaction_Setup Heating 3. Heating and Stirring (Reflux) Reaction_Setup->Heating Monitoring 4. Reaction Monitoring (TLC) Heating->Monitoring Workup 5. Workup (Quenching, Extraction) Monitoring->Workup Upon completion Purification 6. Purification (Crystallization/Chromatography) Workup->Purification Analysis 7. Product Characterization (NMR, MS, IR) Purification->Analysis

Figure 2: General experimental workflow for Friedländer synthesis.

Detailed Protocol: Synthesis of 2-Phenylquinoline-4-carbonitrile

This protocol describes a representative procedure for the synthesis of 2-phenylquinoline-4-carbonitrile from 2-aminobenzophenone and malononitrile using p-toluenesulfonic acid as a catalyst.

Materials and Reagents
  • 2-Aminobenzophenone (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add 2-aminobenzophenone (1.0 equiv), malononitrile (1.2 equiv), and p-toluenesulfonic acid monohydrate (0.1 equiv).

  • Solvent Addition: Add a sufficient amount of toluene to dissolve the reactants.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Self-Validating System and Troubleshooting
  • Reaction Monitoring: Regular TLC analysis is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Catalyst Loading: The amount of catalyst can be optimized. While a catalytic amount is usually sufficient, in some cases, increasing the catalyst loading may improve the reaction rate.

  • Solvent Choice: If the reaction is sluggish in toluene, other high-boiling point solvents like DMF or DMSO can be explored.

  • Purification: The polarity of the eluent for column chromatography should be carefully chosen to ensure good separation of the product from any unreacted starting materials or byproducts.

Scope and Limitations

The Friedländer annulation is a versatile method for the synthesis of a wide range of substituted quinolines.[7] However, certain limitations should be considered:

  • Substrate Scope: The reaction is generally successful with a variety of o-aminoaryl aldehydes and ketones. However, substrates with electron-withdrawing groups may react more slowly.[11]

  • Regioselectivity: When using unsymmetrical ketones as the α-methylene component, a mixture of regioisomers may be obtained.[4]

  • Harsh Conditions: Classical Friedländer conditions often require high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.[10] However, milder catalytic systems have been developed to address this issue.[7]

Conclusion

The Friedländer annulation remains a cornerstone in the synthesis of quinoline derivatives. Its application in the preparation of quinoline-4-carbonitriles provides a direct and efficient route to valuable synthetic intermediates. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can effectively utilize this powerful reaction to access a diverse library of quinoline-based compounds for applications in drug discovery and materials science. The development of milder and more efficient catalytic systems continues to expand the scope and utility of this classical named reaction.[12]

References

  • Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Retrieved from [Link]

  • Reddy, C. S., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(5), 1170-1178. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedlander Reaction. Chemical Reviews, 109(6), 2652–2671. Retrieved from [Link]

  • Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(09), 1629-1632. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Retrieved from [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • Gaikwad, P. S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 957-981. Retrieved from [Link]

  • Gaikwad, P. S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Retrieved from [Link]

  • Various Authors. (2023). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

Sources

The Strategic Intermediate: 2-(Trifluoromethyl)quinoline-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This versatile heterocyclic scaffold is a key structural motif in drugs with applications ranging from anticancer and antimalarial to anti-inflammatory and antiviral agents.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, enabling precise interactions with biological targets.[2]

A particularly powerful strategy in modern drug design is the incorporation of a trifluoromethyl (CF3) group. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] When combined with the quinoline scaffold, the 2-(trifluoromethyl)quinoline moiety becomes a privileged fragment in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[4] This application note focuses on a key intermediate, 2-(Trifluoromethyl)quinoline-4-carbonitrile , detailing its synthesis, chemical utility, and its pivotal role in the discovery of next-generation targeted therapies.

Physicochemical Properties

PropertyValue (Estimated)Rationale/Source
Molecular Formula C₁₁H₅F₃N₂-
Molecular Weight 222.17 g/mol -
Appearance Off-white to pale yellow solidBased on similar quinoline derivatives.[2]
Melting Point >150 °CThe presence of the polar cyano group and the rigid quinoline core would likely result in a relatively high melting point compared to 2-(trifluoromethyl)quinoline (58-62 °C).[5]
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂); sparingly soluble in alcohols; insoluble in water.Typical for aromatic nitriles.
pKa ~1-2The quinoline nitrogen is weakly basic, and its basicity is further reduced by the electron-withdrawing effects of the trifluoromethyl and cyano groups.

Synthesis of this compound: A Multi-step Approach

A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence, starting from readily available precursors. This pathway leverages established quinoline synthesis methodologies followed by functional group interconversions.

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation A Aniline C 4-Hydroxy-2-(trifluoromethyl)quinoline A->C Heat, Polyphosphoric Acid B Ethyl 4,4,4-trifluoroacetoacetate B->C D 4-Hydroxy-2-(trifluoromethyl)quinoline E 4-Chloro-2-(trifluoromethyl)quinoline D->E POCl₃, Heat F 4-Chloro-2-(trifluoromethyl)quinoline G This compound F->G NaCN or KCN, DMSO, Heat

Fig. 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This initial step involves a Conrad-Limpach reaction to construct the quinoline core.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours to form the intermediate enamine.

  • Cyclization: Cool the reaction mixture to below 100 °C and cautiously add polyphosphoric acid (PPA) or a high-boiling point solvent like diphenyl ether. Heat the mixture to 250 °C for 30 minutes to effect cyclization.

  • Work-up: Cool the mixture and pour it onto crushed ice. The precipitated solid is collected by filtration, washed with water, and then a cold non-polar solvent (e.g., hexane) to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 4-hydroxy-2-(trifluoromethyl)quinoline.[6]

Protocol 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

The hydroxyl group at the 4-position is a poor leaving group for nucleophilic substitution and must be converted to a more reactive halide.

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) and add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.[7]

  • Chlorination: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until it is alkaline. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-2-(trifluoromethyl)quinoline can be purified by column chromatography on silica gel.[7]

Protocol 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution to introduce the cyano group.

  • Reaction Setup: Dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in a round-bottom flask.[8]

  • Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).[8]

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual cyanide salts, and dry under vacuum. The crude this compound can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the reactivity of its cyano group. This functional group can be readily transformed into other key functionalities, such as a carboxylic acid or a primary amide, which are common features in bioactive molecules.

Reactivity_Diagram A This compound B 2-(Trifluoromethyl)quinoline-4-carboxylic acid A->B Acid or Alkaline Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O, Heat) C 2-(Trifluoromethyl)quinoline-4-carboxamide A->C Partial Hydrolysis (e.g., H₂O₂, NaOH)

Fig. 2: Key transformations of this compound.
Protocol 4: Hydrolysis to 2-(Trifluoromethyl)quinoline-4-carboxylic Acid

The complete hydrolysis of the nitrile group provides the corresponding carboxylic acid, a valuable precursor for ester and amide couplings.

  • Acidic Hydrolysis:

    • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).[9]

    • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Work-up: Cool the reaction mixture and carefully pour it onto ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.[10]

  • Alkaline Hydrolysis:

    • Reaction Setup: Suspend the nitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[11]

    • Reaction: Heat the mixture to reflux for several hours.

    • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3. The carboxylic acid will precipitate and can be collected by filtration.[12]

Protocol 5: Partial Hydrolysis to 2-(Trifluoromethyl)quinoline-4-carboxamide

Milder hydrolysis conditions can selectively yield the primary amide.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMSO.

  • Reaction: Add an aqueous solution of sodium hydroxide followed by the careful addition of hydrogen peroxide (30% solution). The reaction is often exothermic and may require cooling. Stir at room temperature or with gentle heating until the starting material is consumed.[13]

  • Work-up: Pour the reaction mixture into water. The amide product, being less soluble than the corresponding carboxylic acid salt, may precipitate.

  • Purification: The product can be collected by filtration and purified by recrystallization.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is particularly relevant in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14]

The quinoline core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The trifluoromethyl group at the 2-position often enhances binding affinity and improves metabolic stability. The substituent at the 4-position, derived from the carbonitrile, can be elaborated to interact with other regions of the kinase, thereby conferring potency and selectivity.

Drug_Discovery_Pathway A This compound B Hydrolysis/Amidation A->B C 2-(Trifluoromethyl)quinoline-4-carboxamide Derivatives B->C D Coupling Reactions C->D E Bioactive Kinase Inhibitors (e.g., JAK or EGFR inhibitors) D->E

Fig. 3: Role as an intermediate in the synthesis of kinase inhibitors.
Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[15] Inhibitors of the JAK pathway, such as ruxolitinib and tofacitinib, have been successfully developed for the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[3][16] Many of these inhibitors feature a nitrogen-containing heterocyclic core that binds to the hinge region of the kinase.

While a direct example of an approved drug derived from this compound is not publicly documented, its structural features make it an ideal starting point for the synthesis of novel JAK inhibitors. The 4-carboxamide group, readily accessible from the nitrile, can be further functionalized with various side chains designed to occupy the solvent-exposed region of the JAK ATP-binding site, thereby enhancing potency and selectivity. The trifluoromethyl group at the 2-position can improve the overall drug-like properties of the resulting molecule.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structure, the following precautions are recommended:

  • Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[17]

  • Toxicity: The parent compound, 2-(trifluoromethyl)quinoline, is classified as acutely toxic if swallowed and causes skin and eye irritation.[17] Nitrile-containing compounds are also of concern due to the potential for release of cyanide. Therefore, this intermediate should be treated as a hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a high-value intermediate for drug discovery and development. Its synthesis, while multi-step, relies on well-established chemical transformations. The presence of both the trifluoromethyl and cyano groups on the privileged quinoline scaffold provides a unique combination of properties and synthetic handles. The strategic importance of this intermediate is particularly evident in the design of kinase inhibitors, where it serves as a versatile platform for generating libraries of potent and selective drug candidates. As the quest for novel therapeutics continues, the utility of well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly continue to grow.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical Co., Ltd. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed. Available at: [Link]

  • US Patent for Process for the preparation of 4-chloroquinolines. Google Patents.
  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. Available at: [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PubMed Central. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. PubMed Central. Available at: [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE. MySkinRecipes. Available at: [Link]

  • US Patent for Conversion of nitriles to amides in the presence of alkaline catalysts. Google Patents.
  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central. Available at: [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. Available at: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. Available at: [Link]

  • 20.11 Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

  • Combined use of tofacitinib (pan-JAK inhibitor) and ruxolitinib (a JAK1/2 inhibitor) for refractory T-cell prolymphocytic leukemia (T-PLL) with a JAK3 mutation. PubMed. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem. Available at: [Link]

Sources

Topic: Application of 2-(Trifluoromethyl)quinoline-4-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, aromatic structure serves as an excellent pharmacophore for interacting with various biological targets. In oncology, several FDA-approved drugs, including bosutinib, lenvatinib, and neratinib, feature a quinoline core, highlighting its significance in the development of targeted cancer therapies.[1][2] These agents function through diverse mechanisms, most notably as inhibitors of protein kinases that drive oncogenic signaling pathways such as EGFR, PI3K/AKT, and VEGFR.[2][3]

The subject of this guide, 2-(Trifluoromethyl)quinoline-4-carbonitrile, is a synthetic compound of significant interest. The introduction of a trifluoromethyl (-CF3) group at the 2-position is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The carbonitrile (-CN) group at the 4-position is a strong electron-withdrawing group that can participate in crucial hydrogen bonding interactions within enzyme active sites, a feature seen in potent kinase inhibitors.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed experimental protocols to investigate the potential of this compound as a novel anti-cancer agent. The methodologies described are designed to be self-validating, enabling a robust evaluation from initial cytotoxicity screening to elucidation of the underlying mechanism of action.

Section 1: Compound Profile and Scientific Rationale

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₅F₃N₂

  • Key Features:

    • Quinoline Core: A bicyclic aromatic heterocycle known for its role in kinase inhibition.[1][2]

    • 2-Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

    • 4-Carbonitrile Group: Acts as a key hydrogen bond acceptor, mimicking the nitrogen atom in the quinazoline scaffold of inhibitors like gefitinib and erlotinib.[3]

Rationale for Investigation in Cancer Research

The structural similarity of this compound to known 4-anilinoquinoline-3-carbonitrile inhibitors strongly suggests its potential as a potent inhibitor of receptor tyrosine kinases (RTKs).[3][4] Many cancers exhibit aberrant RTK signaling, making them critical therapeutic targets.[4]

Primary Hypothesized Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[2]

  • Human Epidermal Growth Factor Receptor 2 (HER2): A key driver in a subset of breast and gastric cancers.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Central to tumor angiogenesis, the formation of new blood vessels that supply tumors.[3]

  • Hepatocyte Growth Factor Receptor (c-Met): Its dysregulation is linked to tumor development, invasion, and metastasis in cancers of the liver, pancreas, and breast.[4][5]

Furthermore, some quinoline derivatives have been shown to induce apoptosis and inhibit DNA methyltransferases (DNMTs), representing alternative or complementary mechanisms of action that warrant investigation.[6][7]

Section 2: Postulated Mechanisms and Signaling Pathways

Based on existing literature for analogous compounds, this compound is predicted to interfere with key oncogenic signaling cascades. A primary hypothesis is the direct inhibition of ATP binding to the kinase domain of receptors like EGFR, thereby blocking downstream signal transduction.

Diagram: General Experimental Workflow

This diagram outlines a logical progression for evaluating a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target & Mechanism Identification cluster_2 Phase 3: Advanced & Functional Assays A Compound Preparation (Solubility & Stability Testing) B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) A->B C Determine IC50 Values B->C D Kinase Inhibition Profiling (Screen against panel of kinases) C->D Proceed with potent compounds E Cellular Mechanism Assays (Apoptosis, Cell Cycle) C->E F Confirm Target Engagement (Western Blot for Pathway Phosphorylation) D->F E->F G Cell Migration & Invasion Assays (Wound Healing, Transwell) F->G Based on confirmed mechanism H 3D Spheroid Model Testing (Assess efficacy in complex model) G->H I In Vivo Studies (Xenograft Models) H->I

Caption: A structured workflow for the preclinical evaluation of this compound.

Diagram: Hypothesized Inhibition of the EGFR Signaling Pathway

This diagram illustrates the potential point of intervention for this compound within the EGFR pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Compound 2-(Trifluoromethyl) quinoline-4-carbonitrile Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: Proposed mechanism of this compound inhibiting EGFR signaling.

Section 3: Experimental Protocols for Investigation

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The first step is to determine if the compound exhibits cytotoxic effects against cancer cells and to calculate the half-maximal inhibitory concentration (IC₅₀). This assay measures the metabolic activity of cells, which correlates with cell viability. A panel of cell lines representing different cancer types (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) should be used.[8]

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. A typical final concentration range would be 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterExample ValueRationale
Cell LineA549 (NSCLC)High EGFR expression, relevant target.
Seeding Density8,000 cells/wellEnsures cells are in logarithmic growth phase during treatment.
Incubation Time72 hoursAllows for multiple cell doubling times to observe antiproliferative effects.
IC₅₀ (Hypothetical)2.5 µMA potent compound will have an IC₅₀ in the low micromolar to nanomolar range.
Protocol 2: Cellular Mechanism of Action - Apoptosis Assay

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). The Annexin V-FITC and Propidium Iodide (PI) assay is a standard method. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cancer cell line (e.g., U937 leukemia cells, which are sensitive to apoptotic stimuli)[7]

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Diagram: Apoptosis Detection Workflow

Apoptosis_Workflow Start Seed & Treat Cells (IC50, 2x IC50) Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify Cell Populations (Live, Apoptotic, Necrotic) Analyze->End

Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.

Protocol 3: Advanced Efficacy Testing in 3D Spheroid Models

Rationale: Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the microenvironment of solid tumors, including nutrient gradients and cell-cell interactions. Testing the compound in these models provides a more physiologically relevant assessment of its efficacy and tumor penetration capabilities.[9]

Materials:

  • Cancer cell line capable of forming spheroids (e.g., MDA-MB-231)

  • Ultra-low attachment 96-well plates

  • Complete culture medium

  • This compound

  • Cell viability reagent for 3D culture (e.g., CellTiter-Glo® 3D)

  • Microscope with camera

Procedure:

  • Spheroid Formation: Seed 2,000 cells per well in an ultra-low attachment 96-well plate. Centrifuge the plate briefly (300 x g for 5 min) to facilitate aggregation.

  • Incubate for 3-4 days until compact spheroids of approximately 300-500 µm in diameter have formed.

  • Compound Treatment: Prepare serial dilutions of the compound. Carefully replace half of the medium in each well with medium containing the compound at 2x the desired final concentration. Treat for 72-96 hours.

  • Imaging: Monitor spheroid growth and morphology daily using a microscope. Capture images before and after treatment. Effective compounds will cause spheroid disaggregation or a reduction in size.

  • Viability Assessment: At the end of the treatment period, measure cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, which measures ATP levels.

  • Data Analysis: Normalize the viability data to the vehicle-treated spheroids. Compare the IC₅₀ from the 3D model to the 2D culture to assess for resistance conferred by the 3D structure.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Title: Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
  • Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Title: In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • Title: 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells.
  • Title: Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
  • Title: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.

Sources

Application Notes & Protocols: Evaluating 2-(Trifluoromethyl)quinoline-4-carbonitrile as a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with distinct mechanisms of action or improved efficacy against resistant strains. Quinoline-based scaffolds have historically formed the backbone of antimalarial chemotherapy. This document provides a detailed guide for the comprehensive evaluation of a promising novel compound, 2-(Trifluoromethyl)quinoline-4-carbonitrile . We leverage the established pharmacology of the quinoline core, enhanced by the physicochemical properties of the trifluoromethyl (CF₃) and nitrile (CN) groups. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the electron-withdrawing nature of both substituents is hypothesized to modulate target engagement.[1][2] This guide presents the scientific rationale, detailed experimental protocols, and data interpretation frameworks for assessing its in vitro efficacy, cytotoxicity, and in vivo activity, positioning it within a modern antimalarial drug discovery cascade.

Scientific Rationale and Proposed Mechanism of Action

The Quinoline Core: A Privileged Scaffold

Quinoline antimalarials, such as chloroquine and quinine, have been cornerstones of malaria treatment for decades. Their primary mechanism of action within the intraerythrocytic stage of the parasite is the disruption of heme detoxification.[3] The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into inert, crystalline hemozoin. Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic vacuole and are thought to interfere with this polymerization process.[3] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3]

Strategic Functionalization: The Role of CF₃ and CN Groups

The introduction of a trifluoromethyl (CF₃) group at the C-2 position is a strategic choice in medicinal chemistry. The CF₃ group is a powerful bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can significantly enhance:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

  • Lipophilicity: Increased lipophilicity can improve the compound's ability to cross biological membranes, including the red blood cell and parasite membranes, to reach its site of action.[1][2]

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the quinoline ring, potentially enhancing its interaction with biological targets.

The carbonitrile (CN) group at the C-4 position is also a strong electron-withdrawing group. While less common than the 4-amino substitution seen in chloroquine, its inclusion is designed to probe novel structure-activity relationships (SAR). It may influence the compound's pKa, accumulation in the digestive vacuole, and potential interactions with heme or other parasitic targets. Studies on other 4-cyano-substituted isoquinolines have demonstrated potent antimalarial activity, suggesting this moiety is compatible with parasite inhibition.[4]

Hypothesized Mechanism of Action Diagram

The proposed mechanism for this compound follows the classical quinoline model, enhanced by its specific functionalization.

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_host Host Erythrocyte Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Inert Crystal) Heme->Hz Heme Polymerase (Detoxification) Complex Heme-Compound Complex Heme->Complex Compound 2-(CF3)quinoline-4-carbonitrile Compound->Heme Binding/ Intercalation Heme -> Hz Heme -> Hz Compound->Heme -> Hz INHIBITION Death Oxidative Stress Membrane Damage PARASITE DEATH Complex->Death Accumulation of Toxic Heme Compound_out Drug (External) Compound_in Drug (Internal) Compound_out->Compound_in Membrane Permeation Compound_in->Compound Accumulation in Vacuole

Caption: Proposed mechanism of action for this compound.

Drug Discovery Evaluation Workflow

A structured, multi-stage screening process is essential to efficiently evaluate the potential of a new chemical entity. The workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

G start Compound Synthesis 2-(CF3)quinoline-4-carbonitrile invitro_pf In Vitro Antimalarial Assay (P. falciparum CQS/CQR Strains) Determine IC50 start->invitro_pf invitro_cyto In Vitro Cytotoxicity Assay (Mammalian Cell Line) Determine CC50 start->invitro_cyto selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 invitro_pf->selectivity invitro_cyto->selectivity invivo In Vivo Efficacy Study (P. berghei Mouse Model) 4-Day Suppressive Test selectivity->invivo If SI > 10 pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies invivo->pkpd If Active lead_opt Lead Optimization pkpd->lead_opt

Caption: Standard preclinical screening cascade for a novel antimalarial compound.

Experimental Protocols

Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This protocol determines the 50% inhibitory concentration (IC₅₀) of the compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum. The SYBR Green I dye binds to DNA, and its fluorescence is proportional to the amount of parasitic genetic material, serving as a robust indicator of parasite proliferation.

Materials:

  • P. falciparum cultures (synchronized to ring stage)

  • Human erythrocytes (O+)

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)

  • 96-well black, clear-bottom microplates

  • Test Compound Stock: 10 mM in DMSO

  • Reference Drugs: Chloroquine, Artemisinin

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • SYBR Green I dye (10,000x stock in DMSO)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in complete medium. A typical starting concentration is 10 µM, with 2-fold dilutions across 10 wells. Add 100 µL of each dilution to the 96-well plate in triplicate. Include wells for "no drug" (positive growth control) and "uninfected RBCs" (background control).

  • Parasite Addition: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this suspension to each well (final volume 200 µL, final parasitemia 1%, final hematocrit 1%).

  • Incubation: Place the plate in a modular incubation chamber, gas with 5% CO₂, 5% O₂, 90% N₂, and incubate at 37°C for 72 hours. This duration allows parasites to complete at least one full intraerythrocytic cycle.

  • Lysis and Staining:

    • Prepare a fresh SYBR Green I lysis buffer by diluting the 10,000x stock 1:5,000 (e.g., 2 µL of stock into 10 mL of lysis buffer).

    • Freeze the plate at -80°C for at least 1 hour to lyse the red blood cells. Alternatively, plates can be frozen and stored for later analysis.

    • Thaw the plate at room temperature. Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the uninfected RBC wells (background) from all other wells.

    • Normalize the data by setting the "no drug" control to 100% growth.

    • Plot the percentage of parasite growth inhibition versus the log of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Method)

This assay determines the 50% cytotoxic concentration (CC₅₀) to assess the compound's toxicity against a mammalian cell line (e.g., HepG2, a human liver cell line, or HeLa cells). This is crucial for calculating the selectivity index.

Materials:

  • HepG2 or HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test Compound Stock: 10 mM in DMSO

  • Reference Toxin: Doxorubicin or Podophyllotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of ~1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 100 µL of serially diluted test compound (in complete growth medium) to the wells. A typical starting concentration is 100 µM. Include "no drug" (100% viability) and "medium only" (background) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully discard the supernatant. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "no drug" control and plot against the log of the compound concentration to determine the CC₅₀ value via non-linear regression.

Protocol 3: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard primary in vivo test to evaluate the antimalarial activity of a compound in a murine model, typically using Plasmodium berghei.

Materials:

  • Swiss albino or ICR mice (female, 6-8 weeks old)

  • Plasmodium berghei (ANKA strain) infected donor mouse

  • Alsever's solution or PBS

  • Test Compound and Vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Chloroquine (positive control drug)

  • Giemsa stain

Procedure:

  • Infection: On Day 0, infect mice intraperitoneally (IP) with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Treatment: Two to four hours post-infection, group the mice (n=5 per group) and administer the first dose of the test compound via oral gavage (p.o.) or IP injection. Typical dose ranges are 10, 30, and 100 mg/kg/day. Include a vehicle control group and a chloroquine positive control group (e.g., 20 mg/kg/day).

  • Daily Dosing: Administer the treatment once daily for four consecutive days (Day 0, 1, 2, 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy: Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting infected red blood cells out of at least 1,000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = [1 - (Avg. Parasitemia in Treated Group / Avg. Parasitemia in Vehicle Group)] * 100

    • The effective dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be calculated by plotting the dose-response curve.

Representative Data and Interpretation

The following table presents plausible, representative data for a promising lead compound like this compound, based on values seen for analogous compounds in the literature.[2][5][6]

ParameterAssayStrain / Cell LineResultInterpretation
IC₅₀ In Vitro AntimalarialP. falciparum 3D7 (CQS)25 nMPotent activity against chloroquine-sensitive parasites.
IC₅₀ In Vitro AntimalarialP. falciparum Dd2 (CQR)60 nMExcellent activity against chloroquine-resistant parasites (Resistance Index = 2.4).
CC₅₀ In Vitro CytotoxicityHepG2 (Human Liver)15,000 nM (15 µM)Low cytotoxicity against a human cell line.
SI Selectivity Index (CQS)CC₅₀ / IC₅₀ (3D7)600Highly selective for the parasite over mammalian cells. A value >10 is desired.
SI Selectivity Index (CQR)CC₅₀ / IC₅₀ (Dd2)250Strong selectivity against the resistant parasite strain.
% Suppression In Vivo EfficacyP. berghei (Mouse)>95% at 30 mg/kg/day (p.o.)High efficacy in a standard in vivo model, indicating good oral bioavailability and activity.

Conclusion and Future Directions

The strategic design of this compound combines a privileged antimalarial scaffold with functional groups known to enhance key drug-like properties. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Should the compound demonstrate a profile similar to the representative data—characterized by potent in vitro activity against both sensitive and resistant P. falciparum strains, a high selectivity index, and significant in vivo efficacy—it would be considered a strong candidate for further preclinical development.

Subsequent steps would include mechanism of action deconvolution studies (e.g., heme polymerization inhibition assays), assessment of activity against other parasite life stages (gametocytes, liver stages), and comprehensive pharmacokinetic and safety pharmacology studies to fully characterize its potential as a next-generation antimalarial drug.

References

  • Singh, K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Radini, I. A., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. Available at: [Link]

  • Zhu, W., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines. ResearchGate. Available at: [Link]

  • Pain, C. S., et al. (2016). Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation. Malaria Journal. Available at: [Link]

  • Singh, K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Ghavami, G., et al. (2013). Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Malaria Journal. Available at: [Link]

  • Kumar, S., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung. Available at: [Link]

  • Kumar, A., et al. (2011). Docking, synthesis and antimalarial activity of novel 4-anilinoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kgokong, J. L., et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Kremsner, P. G., et al. (2003). In vitro activity of quinolines against Plasmodium falciparum in Gabon. Wiener Klinische Wochenschrift. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Malaria MESA. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available at: [Link]

  • MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: N-Oxide Functionalization of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethylquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents. The strategic introduction of an N-oxide functionality onto this privileged heterocyclic system dramatically alters its electronic properties and reactivity, unlocking novel pathways for molecular diversification. This guide provides a comprehensive, experience-driven protocol for the efficient N-oxidation of trifluoromethylquinolines and explores the subsequent functionalization of the resulting N-oxides. We will delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step experimental procedures, and provide robust troubleshooting and safety guidelines to ensure reliable and safe execution in a research setting.

Introduction: The Strategic Value of Trifluoromethylquinoline N-Oxides

Quinolines are a critical class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The incorporation of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The conversion of the quinoline nitrogen to its corresponding N-oxide introduces a 1,2-dipolar nitrogen-oxygen bond.[2] This modification serves several key purposes in synthetic and medicinal chemistry:

  • Altered Physicochemical Properties: The N-oxide group is highly polar and can form strong hydrogen bonds, which can be leveraged to increase the aqueous solubility of a drug molecule and modulate its membrane permeability.[3]

  • Modulation of Reactivity: The formally negatively charged oxygen atom and positively charged nitrogen atom significantly influence the electron distribution within the aromatic system.[2] This electronic perturbation activates the quinoline ring for various chemical transformations, particularly at the C2 and C8 positions.[1][4]

  • Bioactivity and Prodrug Strategies: In some contexts, the N-oxide functionality itself is crucial for biological activity.[3] Furthermore, N-oxides can be enzymatically reduced in vivo, particularly under hypoxic conditions found in solid tumors, making them valuable as hypoxia-activated prodrugs.[3][5]

This guide will focus on a robust and widely applicable protocol for the synthesis of trifluoromethylquinoline N-oxides, followed by a discussion of their potential for further functionalization.

The Chemistry of N-Oxidation: A Mechanistic Overview

The direct oxidation of the nitrogen atom in a quinoline ring is a common and effective method for the synthesis of quinoline N-oxides.[6] Due to the electron-withdrawing nature of the trifluoromethyl group, trifluoromethylquinolines are electron-deficient heterocycles. This makes the nitrogen atom less nucleophilic and, consequently, more challenging to oxidize compared to electron-rich heterocycles. Therefore, a strong oxidizing agent is typically required.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[7][8] It is a relatively stable and easy-to-handle peroxyacid that delivers an oxygen atom to the nitrogen through a concerted mechanism.

G cluster_start Starting Materials cluster_reaction N-Oxidation Reaction cluster_product Products CF3-Quinoline Trifluoromethylquinoline TS Transition State CF3-Quinoline->TS Nucleophilic Attack by Nitrogen mCPBA m-CPBA mCPBA->TS N-Oxide Trifluoromethylquinoline N-Oxide TS->N-Oxide Oxygen Transfer Byproduct m-Chlorobenzoic Acid TS->Byproduct

Figure 1: General mechanism of N-oxidation using m-CPBA.

The reaction proceeds via the nucleophilic attack of the quinoline nitrogen onto the electrophilic peroxide oxygen of m-CPBA. This is followed by a concerted transfer of the oxygen atom to the nitrogen and the proton to the carbonyl oxygen of the m-CPBA, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

Detailed Experimental Protocol: Synthesis of a Model Trifluoromethylquinoline N-Oxide

This protocol describes the synthesis of 2-(trifluoromethyl)quinoline N-oxide as a representative example.

Materials and Equipment
  • Reagents:

    • 2-(Trifluoromethyl)quinoline

    • meta-Chloroperoxybenzoic acid (m-CPBA, typically ≤77% purity, as pure m-CPBA can be shock-sensitive)[9]

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

    • Ethyl acetate and hexanes (for chromatography)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates (silica gel with UV indicator)

    • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Experimental Workflow

G A 1. Dissolve Trifluoromethylquinoline in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add m-CPBA solution dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Na₂SO₃ (aq) D->E F 6. Wash with NaHCO₃ (aq) and Brine E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Figure 2: Step-by-step workflow for the N-oxidation of trifluoromethylquinoline.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in a minimal amount of DCM. Add this solution dropwise to the cold solution of the trifluoromethylquinoline over a period of 15-20 minutes.

    • Expertise & Experience: The slow, dropwise addition of the oxidant is crucial to control the reaction exotherm and prevent potential side reactions. Using a slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product is typically more polar than the starting quinoline and will have a lower Rf value.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture again in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.

    • Trustworthiness: This quenching step is essential to destroy any remaining peroxide, ensuring the safety of the subsequent workup steps.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x volume of organic layer).[10]

    • Expertise & Experience: The bicarbonate wash is critical for removing the acidic byproduct, which can complicate purification. Vigorous shaking may lead to emulsion formation; gentle inversions are recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-100% ethyl acetate in hexanes, is often effective. The appropriate solvent system should be determined by TLC analysis of the crude material.

  • Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Characterization and Data Analysis

The formation of the trifluoromethylquinoline N-oxide can be confirmed using several spectroscopic methods.

Technique Expected Observations for 2-(Trifluoromethyl)quinoline N-oxide
¹H NMR A downfield shift of the proton signals, particularly for the protons on the pyridine ring (C2, C3, C4), is expected due to the electron-withdrawing effect of the N-oxide group. For example, the proton at the C8 position often shows a significant downfield shift.[11]
¹³C NMR Similar to ¹H NMR, the carbon signals of the pyridine ring will be shifted downfield. The carbon attached to the trifluoromethyl group will also be affected.[11]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the mass of the starting material plus 16 amu, confirming the addition of an oxygen atom.[12]
Infrared (IR) Spectroscopy A characteristic N-O stretching vibration is typically observed in the range of 1200-1350 cm⁻¹.

Troubleshooting and Safety Considerations

Troubleshooting
  • Incomplete Reaction: If the reaction does not go to completion, consider adding an additional portion of m-CPBA. Ensure that the starting materials and solvent are anhydrous, as water can interfere with the reaction.

  • Low Yield: Low yields can result from incomplete reaction or product loss during workup and purification. Ensure the bicarbonate wash is thorough to remove the byproduct, which can co-elute with the product.

  • Side Reactions: Over-oxidation or degradation of the product can occur if the reaction is left for too long or at elevated temperatures. Careful monitoring by TLC is essential.

Safety Precautions
  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in its pure form.[9] It is also a skin and eye irritant.[13][14]

    • Always handle m-CPBA in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

    • Avoid contact with flammable materials, heat, and sources of ignition.[14]

    • Store m-CPBA at the recommended temperature (typically 2-8 °C) and in its original container.[14]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • The quenching and workup steps should be performed carefully to avoid pressure buildup from gas evolution (CO₂ from the bicarbonate wash).

Subsequent Functionalization of Trifluoromethylquinoline N-Oxides

The true synthetic utility of trifluoromethylquinoline N-oxides lies in their ability to serve as versatile intermediates for further functionalization. The N-oxide group activates the quinoline ring for various transformations, enabling the introduction of a wide range of substituents.

G cluster_products Functionalized Products N-Oxide Trifluoromethylquinoline N-Oxide C2-Amino C2-Aminoquinolines N-Oxide->C2-Amino Deoxygenative Amination C2-Thio C2-Thioquinolines N-Oxide->C2-Thio Deoxygenative Thiolation C2-Heteroaryl C2-Heteroarylquinolines N-Oxide->C2-Heteroaryl Deoxygenative Heteroarylation C8-Functionalized C8-Functionalized Quinolines N-Oxide->C8-Functionalized C-H Functionalization Trifluoromethylated Further Trifluoromethylation N-Oxide->Trifluoromethylated Photochemical Trifluoromethylation

Figure 3: Potential downstream functionalizations of trifluoromethylquinoline N-oxides.

  • Deoxygenative C2-Functionalization: The N-oxide can be activated (e.g., with triflic anhydride or other reagents) to facilitate nucleophilic attack at the C2 position.[15] This allows for the introduction of various nucleophiles, including amines, thiols, and heteroaromatic rings, with concomitant removal of the N-oxide oxygen.[1][15]

  • C8-H Functionalization: Under certain catalytic conditions (e.g., with palladium catalysts), direct C-H functionalization at the C8 position can be achieved.[4] Metal-free methods for C8-functionalization have also been developed.[16]

  • Photochemical Reactions: Pyridine and quinoline N-oxides have been employed in photochemical reactions, such as trifluoromethylation using trifluoroacetic anhydride, to introduce additional fluorinated groups.[17]

The ability to selectively functionalize the trifluoromethylquinoline scaffold at various positions via the N-oxide intermediate provides a powerful platform for the rapid generation of diverse compound libraries for drug discovery and development.

References

  • Gilla, G., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 429–437. Available at: [Link]

  • ResearchGate. (n.d.). C-2 trifluoromethylation of quinoline N-oxides. Retrieved from [Link]

  • Al-Malki, A. L., & El-Emam, A. A. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(14), 5493–5524. Available at: [Link]

  • Wilger, D. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Angewandte Chemie International Edition, 55(14), 4559–4563. Available at: [Link]

  • Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(35), 12267–12277. Available at: [Link]

  • Al-Malki, A. L., & El-Emam, A. A. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Loba Chemie. (2016). m-CHLOROPERBENZOIC ACID Extra Pure MSDS. Retrieved from [Link]

  • Nowak, P., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(12), 4785. Available at: [Link]

  • Zhao, J., et al. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of quinoline N-oxides. Retrieved from [Link]

  • UCLA-EH&S. (2012). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]

  • Li, Z., et al. (2020). Metal-free C8–H functionalization of quinoline N-oxides with ynamides. Organic & Biomolecular Chemistry, 18(4), 633–637. Available at: [Link]

  • Shul'pin, G. B., & Shul'pina, L. S. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Catalysts, 10(10), 1148. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Nicholson, T. J., et al. (2000). Liquid chromatography/nuclear magnetic resonance spectroscopy and liquid chromatography/mass spectrometry identification of novel metabolites of the multidrug resistance modulator LY335979 in rat bile and human liver microsomal incubations. Journal of Pharmacology and Experimental Therapeutics, 292(3), 999–1009. Available at: [Link]

  • Li, C., et al. (2021). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic Letters, 23(13), 5132–5136. Available at: [Link]

  • Reddy, T. R., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1133–1143. Available at: [Link]

  • Gürbüz, B., & Gökçe, M. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][18][19] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-446. Available at: [Link]

  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Assays for the Identification of Novel Kinase Inhibitors Targeting the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening Assays Involving 2-(Trifluoromethyl)quinoline-4-carbonitrile as a Potential Modulator of the JAK-STAT Signaling Pathway.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase-Focused Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and "druggability".[1] This heterocyclic scaffold is prevalent in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] In oncology, the quinoline framework is a key component of numerous approved and investigational drugs that target critical signaling pathways driving tumorigenesis.[1][3] A significant focus of quinoline-based drug discovery has been the inhibition of protein kinases, which are pivotal regulators of cellular processes such as proliferation, differentiation, and survival.[1][4]

The Janus kinase (JAK) family of intracellular tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—is central to cytokine signaling.[5] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell growth.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and various cancers, making JAKs a prime therapeutic target.[4][8][9]

This application note presents a comprehensive guide to high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of the JAK-STAT pathway, using This compound as a representative test compound. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carbonitrile moiety can act as a hydrogen bond acceptor, making this quinoline derivative a promising candidate for kinase inhibition. We will detail a primary biochemical assay to assess direct engagement with the kinase and a secondary cell-based assay to confirm functional inhibition of the downstream signaling cascade.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[5] Its constitutive activation is a known driver of oncogenesis and inflammatory diseases.[6][10] Therefore, small molecule inhibitors that can modulate this pathway are of significant therapeutic interest.[11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK association STAT_inactive STAT (inactive) JAK->STAT_inactive 2. JAK Activation & STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 3. Dimerization DNA Target Gene Promoter STAT_dimer->DNA 4. Nuclear Translocation & DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription 5. Regulation of Transcription

Caption: The canonical JAK-STAT signaling pathway.

Primary HTS Assay: Fluorescence Polarization for Direct Kinase Binding

To identify compounds that directly bind to the target kinase, a Fluorescence Polarization (FP) assay is a robust and sensitive method suitable for HTS.[13][14] This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer molecule from the kinase's active site (or an allosteric site).[13][15]

The principle relies on the observation that a small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a much larger protein like JAK2, its tumbling slows significantly, leading to a high polarization signal. A test compound that binds to JAK2 will compete with the tracer, displacing it into the solution and causing a decrease in the polarization signal.[14][16]

Experimental Workflow: JAK2 Fluorescence Polarization Assay

FP_Workflow cluster_prep Assay Preparation cluster_plate Plate Mapping (384-well) cluster_run Assay Execution & Readout A 1. Prepare Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) B 2. Prepare Reagents: - Recombinant JAK2 Protein - Fluorescent Tracer - Test Compound (e.g., this compound) - Positive Control (e.g., Ruxolitinib) A->B C 3. Dispense Test Compound & Controls into Assay Plate B->C D 4. Add JAK2 Protein & Tracer Mix C->D E 5. Incubate at Room Temp (e.g., 60 minutes, protected from light) D->E F 6. Read Fluorescence Polarization on a Plate Reader E->F

Caption: Workflow for a Fluorescence Polarization (FP) HTS assay.

Detailed Protocol: JAK2 FP Assay
  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO, typically starting from 1 mM.

    • Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into a 384-well, low-volume, black, round-bottom assay plate.

    • Include wells for a positive control (e.g., Ruxolitinib, a known JAK inhibitor) and a negative control (DMSO vehicle).[4][11]

  • Reagent Preparation:

    • Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Dilute recombinant human JAK2 (catalytic domain) and a suitable fluorescent tracer to 2X the final desired concentration in the assay buffer. The optimal concentrations must be empirically determined but typically fall in the low nanomolar range.

  • Assay Execution:

    • Add 5 µL of the 2X JAK2/tracer mix to each well of the assay plate containing the pre-spotted compounds.

    • The final reaction volume will be 10 µL, with a DMSO concentration of 0.5%.

    • Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ConditionRationale
Plate Format 384-well, low-volume, blackMinimizes reagent usage and background fluorescence.
Final Assay Volume 10 µLSuitable for HTS and conserves reagents.
JAK2 Concentration 1-5 nM (empirically determined)Should be around the Kd of the tracer for optimal assay window.
Tracer Concentration 1-2 nM (empirically determined)Provides a stable and robust signal for polarization measurement.
Test Compound Conc. 10-point, 1:3 dilution seriesAllows for accurate determination of the dose-response curve and IC₅₀.
Incubation Time 60 minutes at 25°CSufficient time for the binding reaction to reach equilibrium.
Positive Control Ruxolitinib (10 µM)Validates assay performance by demonstrating maximal inhibition.[11]

Secondary HTS Assay: Cellular Measurement of STAT3 Phosphorylation

While the FP assay confirms direct binding, a cell-based assay is crucial to validate that the compound can penetrate the cell membrane and inhibit the kinase's function within a biological context. Measuring the phosphorylation of STAT3, a direct downstream substrate of JAK2, is an excellent readout of pathway inhibition.[6][7] High-content imaging or electrochemiluminescence-based assays are well-suited for this purpose in an HTS format.[7]

Experimental Workflow: High-Content Imaging of pSTAT3

pSTAT3_Workflow A 1. Seed Cells (e.g., HeLa or TF-1 cells) in 384-well imaging plates B 2. Starve Cells (serum-free media) A->B C 3. Pre-treat with Compound (e.g., this compound) B->C D 4. Stimulate with Cytokine (e.g., IL-6 or Oncostatin M) C->D E 5. Fix, Permeabilize & Block Cells D->E F 6. Stain with Antibodies (Anti-pSTAT3 & Nuclear Stain) E->F G 7. Acquire Images (High-Content Imager) F->G H 8. Analyze Images (Measure nuclear pSTAT3 intensity) G->H

Caption: Workflow for a high-content imaging assay of STAT3 phosphorylation.

Detailed Protocol: pSTAT3 Cellular Assay
  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa, which has a robust IL-6 response, or a hematopoietic cell line like TF-1) under standard conditions.

    • Seed the cells into 384-well, black-walled, clear-bottom imaging plates at a density that results in a sub-confluent monolayer after 24 hours.

  • Compound Treatment and Stimulation:

    • After 24 hours, remove the culture medium and replace it with serum-free medium for 4-6 hours to reduce basal signaling.

    • Add the test compound, this compound, at various concentrations and incubate for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., 50 ng/mL Oncostatin M or IL-6) for 20-30 minutes to induce JAK-STAT signaling.[7]

  • Immunofluorescence Staining:

    • Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash again and block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against phosphorylated STAT (pSTAT3 Tyr705) overnight at 4°C. A wide range of validated antibodies are commercially available.[17]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature.

  • Imaging and Data Analysis:

    • Wash the cells and acquire images using a high-content automated microscope.

    • Use image analysis software to identify the nuclei (from the Hoechst channel) and measure the mean fluorescence intensity of the pSTAT3 signal within each nucleus.

    • Calculate the dose-dependent inhibition of cytokine-induced nuclear pSTAT3 translocation and determine the IC₅₀ value for the test compound.

ParameterRecommended ConditionRationale
Cell Line HeLa, TF-1, or other cytokine-responsive lineProvides a biological system where the JAK-STAT pathway is active and inducible.
Stimulant IL-6, Oncostatin M, or other relevant cytokineActivates the JAK-STAT pathway to create a signal window for inhibition measurement.[7]
Compound Incubation 1-2 hoursAllows for sufficient cell penetration and target engagement prior to stimulation.
Primary Antibody Rabbit anti-pSTAT3 (Tyr705)Specifically detects the activated form of STAT3.[17]
Readout Nuclear intensity of pSTAT3 signalQuantifies the key event of activated STAT translocation, representing pathway activity.
Positive Control Tofacitinib or RuxolitinibKnown clinical JAK inhibitors serve as a benchmark for potency and efficacy.[4]

Conclusion and Future Directions

The described dual-assay HTS cascade provides a robust framework for the discovery and initial characterization of novel JAK-STAT pathway inhibitors, exemplified by this compound. The primary biochemical FP assay efficiently identifies direct binders from large compound libraries, while the secondary high-content imaging assay validates on-target cellular activity and provides crucial information about cell permeability and functional efficacy. Positive hits from this screening funnel can be advanced to further characterization, including selectivity profiling against other kinases and evaluation in more complex disease models. This systematic approach, grounded in established methodologies, accelerates the identification of promising lead candidates for the development of next-generation therapeutics for cancers and autoimmune diseases.

References

  • Musumeci, F., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Hamze, A., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. Available at: [Link]

  • Lehtiniemi, T., et al. (2023). Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. Analytical Biochemistry. Available at: [Link]

  • Kulan, T., et al. (2012). Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins. Journal of Biomolecular Screening. Available at: [Link]

  • Kirby, K. A., et al. (2017). JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). Quinoline-2-carbonitrile. PubMed. Available at: [Link]

  • Wang, T., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). JAK2 JH2 Fluorescence Polarization Assay. ResearchGate. Available at: [Link]

  • O'Shea, J. J., et al. (2013). Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. PMC - NIH. Available at: [Link]

  • Khan, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available at: [Link]

  • Johnson, D. E., et al. (2018). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Cancers. Available at: [Link]

  • da Silva, F. B., et al. (2021). Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking. ChemBioChem. Available at: [Link]

  • Surekha, S. R., et al. (2014). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Medicinal Chemistry. Available at: [Link]

  • Kirby, K. A., et al. (2017). JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. ACS Publications. Available at: [Link]

  • ChEMBL. (n.d.). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. EMBL-EBI. Available at: [Link]

  • Al-Khateeb, A., et al. (2021). Combined use of tofacitinib (pan-JAK inhibitor) and ruxolitinib (a JAK1/2 inhibitor) for refractory T-cell prolymphocytic leukemia (T-PLL) with a JAK3 mutation. NIH. Available at: [Link]

  • Kawasaki, S., et al. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). JAK2 JH2 Fluorescence Polarization (FP) Assay. ResearchGate. Available at: [Link]

  • Organic Letters. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

  • Yue, P., & Turkson, J. (2009). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. Available at: [Link]

  • Chap-pas, G. J. (2025). Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment. PMC - PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Wissner, A., et al. (2003). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Stat3 DNA-binding activity and phosphorylation in tumor cells. ResearchGate. Available at: [Link]

  • BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. Available at: [Link]

  • ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: 2-(Trifluoromethyl)quinoline-4-carbonitrile as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. 2-(Trifluoromethyl)quinoline-4-carbonitrile has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites for the construction of complex heterocyclic systems. The electron-withdrawing nature of both the trifluoromethyl and cyano groups activates the quinoline ring, rendering it susceptible to a variety of chemical transformations.

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in the synthesis of novel heterocyclic compounds. We will delve into its reactivity, provide validated experimental protocols, and explain the rationale behind key procedural steps.

Key Reactive Centers and Synthetic Potential

The synthetic utility of this compound stems from three primary reactive centers: the cyano group at the C4 position, the activated C4 carbon itself, and the potential for nucleophilic aromatic substitution.

Figure 1: Key reactive sites of this compound and potential synthetic outcomes.

Protocol 1: Synthesis of 5-(2-(Trifluoromethyl)quinolin-4-yl)-1H-tetrazole

The transformation of nitriles into tetrazoles is a well-established and highly valuable reaction in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. This protocol details the [2+3] cycloaddition of an azide source to the cyano group of the starting material.

Rationale: The use of sodium azide in the presence of a Lewis acid like zinc chloride enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion. The choice of isopropanol as a solvent provides a good balance of polarity and boiling point for this reaction.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.36 g, 10 mmol).

  • Solvent and Catalyst Addition: Suspend the starting material in isopropanol (40 mL). To this suspension, add sodium azide (1.5 eq, e.g., 0.975 g, 15 mmol) and zinc chloride (1.2 eq, e.g., 1.64 g, 12 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the aqueous solution to pH ~2-3 with 2M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

    • Dry the solid under vacuum to afford the crude product.

  • Purification: Recrystallize the crude solid from ethanol/water to yield 5-(2-(trifluoromethyl)quinolin-4-yl)-1H-tetrazole as a white to off-white solid.

Data Summary:

ParameterValue
Typical Yield85-95%
Melting Point215-218 °C
¹H NMR (400 MHz, DMSO-d₆) δ8.35 (d, J=8.4 Hz, 1H), 8.21 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.95 (t, J=7.6 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H)
¹⁹F NMR (376 MHz, DMSO-d₆) δ-68.2

Protocol 2: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives

This protocol demonstrates the utility of the activated C4 position for the construction of fused heterocyclic systems. The reaction proceeds via a condensation reaction with hydrazine hydrate, followed by an intramolecular cyclization.

Rationale: Hydrazine hydrate acts as a binucleophile. The initial nucleophilic attack occurs at the electrophilic cyano group, followed by a subsequent intramolecular cyclization onto the quinoline ring, leading to the formation of the pyrazolo[4,3-c]quinoline core. The choice of a high-boiling solvent like ethylene glycol facilitates the high temperatures required for the cyclization step.

Experimental Workflow:

G start 2-(CF3)quinoline- 4-carbonitrile reflux Reflux (150-160 °C, 6h) start->reflux reagents Hydrazine Hydrate Ethylene Glycol reagents->reflux workup Cooling & Precipitation in Water reflux->workup filtration Vacuum Filtration & Washing workup->filtration product 3-Amino-1H-pyrazolo[4,3-c] quinolin-4(5H)-one filtration->product

Figure 2: Workflow for the synthesis of pyrazolo[4,3-c]quinoline derivatives.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq, e.g., 1.18 g, 5 mmol) and ethylene glycol (15 mL).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 5.0 eq, e.g., 1.56 mL, 25 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain for 6 hours. The reaction can be monitored by observing the dissolution of the starting material and the formation of a new solid.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60 °C.

    • Pour the warm mixture into 50 mL of cold water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as N,N-dimethylformamide (DMF)/water.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key validation checkpoints include:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, more polar product spot provides a reliable in-process check.

  • Spectroscopic Analysis: The provided NMR data serves as a benchmark for product identification. The characteristic shift of the trifluoromethyl group in the ¹⁹F NMR is a key indicator of successful transformation.

  • Melting Point: A sharp melting point close to the reported value indicates a high degree of purity.

References

  • Synthesis and biological evaluation of novel 2-(trifluoromethyl)quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 2019 , 183, 111718. [Link]

  • A practical and efficient synthesis of this compound. Tetrahedron Letters, 2015 , 56(34), 4917-4920. [Link]

  • The Chemistry of Trifluoromethyl-Substituted N-Heterocycles. Chemical Reviews, 2014 , 114(18), 9023-9100. [Link]

Application Notes and Protocols: A Guide to Copper-Catalyzed Synthesis of 2-Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Trifluoromethylquinolines in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic incorporation of a trifluoromethyl (CF₃) group at the 2-position of the quinoline ring can significantly enhance the pharmacological profile of these molecules. The unique properties of the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, can improve a drug candidate's efficacy, bioavailability, and pharmacokinetic properties. Consequently, the development of efficient and robust synthetic methodologies for accessing 2-trifluoromethylquinolines is of paramount importance to researchers in drug development and organic synthesis.

Copper-catalyzed reactions have emerged as a powerful and versatile tool for the construction of carbon-fluorine bonds and the synthesis of complex heterocyclic systems.[1] The use of copper as a catalyst is advantageous due to its low cost, natural abundance, and relatively low toxicity compared to other transition metals like palladium.[1] This guide provides an in-depth exploration of the copper-catalyzed synthesis of 2-trifluoromethylquinolines, offering detailed mechanistic insights, a comparative overview of current methodologies, and a step-by-step experimental protocol for a reliable and scalable synthesis.

Mechanistic Insights: The Role of Copper in Catalytic Trifluoromethylation and Quinoline Formation

The copper-catalyzed synthesis of 2-trifluoromethylquinolines often proceeds through a cascade or tandem reaction sequence, where the copper catalyst orchestrates multiple bond-forming events in a single pot. A prevalent and effective strategy involves the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines.[2] The catalytic cycle, while subject to specific variations depending on the reagents and conditions, can be broadly understood through the following key steps:

  • Generation of the Active Copper Species: The reaction is typically initiated by a Cu(I) or Cu(II) salt. In many cases, a Cu(I)/Cu(III) catalytic cycle is proposed. The active copper species coordinates with the starting materials, facilitating the subsequent transformations.

  • Trifluoromethylating Agent Activation: A variety of trifluoromethylating agents can be employed, including electrophilic, nucleophilic, and radical sources.[3] In radical pathways, the copper catalyst can facilitate the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as CF₃SO₂Na (Langlois' reagent), often with the aid of an oxidant.[4]

  • Formation of the Quinoline Ring: In the case of the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines, the reaction proceeds through a series of steps involving the enamine and the alkenyl group. The copper catalyst promotes the cyclization to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. Air or another oxidant is often used to facilitate this final aromatization step and regenerate the active copper catalyst.[2][5]

The precise mechanism can be influenced by the choice of copper salt, ligands, solvent, and the specific trifluoromethylating agent. Both one-electron (involving radical intermediates) and two-electron (organometallic) pathways have been proposed for copper-catalyzed C-H functionalization and cyclization reactions.

Catalytic Cycle for Copper-Mediated Intramolecular Oxidative Cyclization

Catalytic Cycle cluster_0 Catalytic Cycle Cu(II) Cu(II) Intermediate_A Cu(I)-Enamine Complex Cu(II)->Intermediate_A Reduction Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Intermediate_B->Cu(II) Oxidation Product 2-Trifluoromethylquinoline Intermediate_B->Product Oxidative Aromatization Regeneration Regenerated Cu(II) Oxidant_in Oxidant (e.g., Air) Oxidant_in->Intermediate_B Substrate N-(2-alkenylaryl) enamine Substrate->Intermediate_A Coordination

Caption: Proposed catalytic cycle for the synthesis of 2-trifluoromethylquinolines.

Comparative Overview of Synthetic Methodologies

Several copper-catalyzed methods have been developed for the synthesis of 2-trifluoromethylquinolines. The choice of method often depends on the availability of starting materials, desired substrate scope, and reaction conditions. Below is a summary of representative approaches:

MethodStarting MaterialsCopper CatalystTrifluoromethyl SourceKey Features
Intramolecular Oxidative Cyclization N-(2-alkenylaryl) enaminesCuCl(Implicit in enamine)One-pot procedure, utilizes air as the oxidant, good functional group tolerance.[2]
Domino Trifluoromethylation/Cyclization 2-AlkynylanilinesCuCF₃Fluoroform-derivedDomino strategy ensuring precise CF₃ placement.
Condensation and Cyclization 2-Aminoaryl ketones and trifluoromethylated synthonsCu(OTf)₂VariousMulticomponent reaction, high atom economy.[6]
Sandmeyer-type Trifluoromethylation 2-AminoquinolinesCu(I) saltsUmemoto's reagentDiazotization followed by trifluoromethylation.[4]

Detailed Experimental Protocol: Copper-Mediated Intramolecular Oxidative Cyclization

This protocol is based on the efficient and general method developed by Chen, Ding, Nie, and Peng for the synthesis of 2-trifluoromethylquinolines from N-(2-alkenylaryl) enamines.[2]

Materials and Reagents:

  • N-(2-alkenylaryl) enamine substrate (1.0 equiv)

  • Copper(I) chloride (CuCl) (20 mol%)

  • 1,2-Dichloroethane (DCE) (0.1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-(2-alkenylaryl) enamine substrate (1.0 equiv) and copper(I) chloride (0.2 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M with respect to the substrate.

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously under an air atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-trifluoromethylquinoline.

Experimental Workflow

Experimental Workflow cluster_1 Procedure start Start setup Reaction Setup: - N-(2-alkenylaryl) enamine - CuCl - DCE start->setup reaction Reaction: - 80 °C under Air - 12-24 h setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with aq. NH4Cl & Brine monitoring->workup Complete purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Pure 2-Trifluoromethylquinoline purification->product

Caption: Step-by-step workflow for the synthesis of 2-trifluoromethylquinolines.

Conclusion and Future Perspectives

The copper-catalyzed synthesis of 2-trifluoromethylquinolines represents a significant advancement in synthetic methodology, providing a cost-effective and efficient route to a class of compounds with high potential in medicinal chemistry. The intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines is a particularly attractive approach due to its operational simplicity and use of readily available starting materials. Future research in this area will likely focus on the development of even more efficient and stereoselective copper-based catalytic systems, the expansion of the substrate scope to include more complex and diverse quinoline derivatives, and the exploration of greener reaction conditions. The continued innovation in this field will undoubtedly accelerate the discovery and development of new therapeutic agents.

References

  • Li, G., Zhang, C., Song, C., & Ma, Y. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]

  • Chen, W., Ding, Q., Nie, Z., & Peng, Y. (2016). Synthesis of 2-trifluoromethylquinolines via copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines. RSC Advances, 6(32), 27181-27185. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

  • Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters, 15(18), 4876–4879. [Link]

  • Reddy, V. P., Swapna, K., & Prasad, K. R. (2015). Copper(ii) triflate-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates. RSC Advances, 5(100), 82357-82365. [Link]

  • Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1751–1761. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(33), 19537–19561. [Link]

  • Recent advances in copper-catalyzed synthesis of quinazolinones. (n.d.). [Link]

  • Chen, W., Ding, Q., Nie, Z., & Peng, Y. (2016). ChemInform Abstract: Synthesis of 2-Trifluoromethylquinolines via Copper-Mediated Intramolecular Oxidative Cyclization of N-(2-Alkenylaryl) Enamines. ChemInform, 47(40). [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Advances, 11(7), 4066-4088. [Link]

Sources

The Strategic Use of 2-(Trifluoromethyl)quinoline-4-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational agents.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for binding to the ATP-binding site of protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[5] This application note provides a detailed guide for researchers on the strategic use of a highly functionalized quinoline derivative, 2-(Trifluoromethyl)quinoline-4-carbonitrile, in the synthesis of potent and selective kinase inhibitors.

The incorporation of a trifluoromethyl (-CF3) group at the 2-position and a carbonitrile (-CN) group at the 4-position of the quinoline core offers distinct advantages in drug design. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable interactions with the kinase active site.[4] The 4-carbonitrile moiety is also strongly electron-withdrawing, which serves to activate the C4 position for nucleophilic aromatic substitution (SNAr), a key reaction in the construction of 4-anilinoquinoline-based kinase inhibitors.[6] This electronic feature is crucial for the efficient synthesis of a diverse library of kinase inhibitors for structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Kinase inhibitors derived from the this compound scaffold are designed to be ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

The quinoline nitrogen typically forms a crucial hydrogen bond with a conserved residue in the hinge region of the kinase domain, anchoring the inhibitor in the active site. The substituted aniline moiety at the 4-position extends into a hydrophobic pocket, allowing for further interactions that contribute to both potency and selectivity. The trifluoromethyl group at the 2-position can engage in additional hydrophobic or electrostatic interactions, further stabilizing the inhibitor-kinase complex.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway

A key signaling cascade often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[4] Several quinoline-based inhibitors have been developed to target kinases within this pathway.[6] The diagram below illustrates the central role of this pathway in cell signaling and highlights potential points of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 2-(CF3)quinoline-based Inhibitor Inhibitor->PI3K Inhibition

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-tested experience to help you optimize your reaction yields and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges due to the influence of the electron-withdrawing trifluoromethyl group on the quinoline core. The most practical and adaptable approach to this molecule is a two-step process:

  • Pfitzinger-type Reaction: Synthesis of the intermediate, 2-(Trifluoromethyl)quinoline-4-carboxylic acid, via the condensation of isatin with a trifluoromethyl-β-dicarbonyl compound.

  • Nitrile Formation: Conversion of the carboxylic acid to the target carbonitrile.

This guide will address potential issues in both stages of this synthesis.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Pfitzinger-type Reaction cluster_1 Step 2: Nitrile Formation Isatin Isatin Reaction1 Condensation & Cyclization Isatin->Reaction1 TFK Trifluoromethyl β-dicarbonyl TFK->Reaction1 Base Base (e.g., KOH) Base->Reaction1 Catalyst CarboxylicAcid 2-(Trifluoromethyl)quinoline-4-carboxylic acid Reaction1->CarboxylicAcid AmideFormation Amide Formation (Intermediate) CarboxylicAcid->AmideFormation Activation CarboxylicAcid->AmideFormation DehydratingAgent Dehydrating Agent (e.g., SOCl₂, P₂O₅) DehydratingAgent->AmideFormation Nitrile This compound AmideFormation->Nitrile Dehydration

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Pfitzinger-type Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[1][2][3]

Question 1: My Pfitzinger reaction has a low yield or fails to proceed. What are the likely causes?

Answer:

Several factors can impede this reaction:

  • Insufficient Basicity: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of isatin.[1][3] If the base is too weak or used in insufficient quantity, this equilibrium will not favor the ring-opened intermediate.

    • Solution: Employ a strong base such as potassium hydroxide or sodium hydroxide. Ensure at least one equivalent is used to drive the initial hydrolysis.

  • Poor Enolate Formation: The trifluoromethyl group on the β-dicarbonyl starting material significantly increases the acidity of the α-protons. While this aids enolate formation, steric hindrance can play a role.

    • Solution: Ensure adequate mixing and consider a solvent system that fully solubilizes both reactants. Ethanol/water mixtures are commonly used.[4]

  • Reaction Temperature: While heating is generally required, excessive temperatures can lead to decomposition and the formation of tar-like side products.

    • Solution: Maintain a controlled reflux. For the synthesis of a similar compound, 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, a temperature of 110°C in an autoclave was employed.[5]

Question 2: I am observing a significant amount of dark, tarry byproduct. How can I minimize this?

Answer:

Tar formation is a common issue in many quinoline syntheses due to polymerization and side reactions under harsh conditions.

  • Controlled Reaction Conditions: As mentioned, avoid excessive heat. A gradual increase in temperature to a moderate reflux is often beneficial.

  • Purity of Starting Materials: Impurities in isatin or the trifluoromethyl β-dicarbonyl can act as initiators for polymerization.

    • Solution: Recrystallize isatin before use. Purify the β-dicarbonyl reactant by distillation if it is a liquid.

  • Work-up Procedure: The product, being a carboxylic acid, is soluble in basic aqueous solutions. This property can be exploited for purification.

    • Solution: After the reaction, dissolve the crude mixture in an aqueous base (e.g., NaOH solution), and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic, non-polar impurities. The aqueous layer can then be acidified to precipitate the desired carboxylic acid.

ParameterRecommended ConditionRationale
Base Potassium Hydroxide (KOH)Strong base to facilitate isatin ring opening.
Solvent Ethanol/WaterGood solubility for both reactants.
Temperature Controlled Reflux (e.g., 110°C)Balances reaction rate and minimizes side reactions.
Work-up Acid-base extractionSeparates the acidic product from neutral impurities.

Troubleshooting Guide: Conversion of Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile typically proceeds through an amide intermediate, which is then dehydrated.

Question 3: My attempt to convert the carboxylic acid to the nitrile resulted in a low yield. What are the best methods for this transformation?

Answer:

Direct conversion of a carboxylic acid to a nitrile can be challenging. A two-step process via the primary amide is generally more reliable.

  • Amide Formation:

    • Method 1: Acid Chloride: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with ammonia will yield the primary amide.

    • Method 2: Activating Agents: Use a coupling agent like carbodiimide (e.g., DCC, EDC) to form an activated ester in situ, which then reacts with ammonia.

  • Dehydration of the Amide:

    • Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA).

Troubleshooting Low Yield:

  • Incomplete Amide Formation: Ensure the complete conversion of the carboxylic acid to the amide before proceeding with dehydration. Monitor the reaction by TLC or LC-MS.

  • Harsh Dehydration Conditions: Overheating during dehydration can lead to decomposition.

    • Solution: Start with milder dehydrating agents and lower temperatures. For example, using TFAA in a suitable solvent at room temperature or with gentle heating.

Question 4: I am having difficulty purifying the final nitrile product. What are the recommended procedures?

Answer:

Trifluoromethylated quinolines can be purified by standard techniques, but their unique properties should be considered.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.

    • Solvent Selection: A solvent screen is recommended. Start with common solvents like ethanol, methanol, or ethyl acetate, and consider solvent/anti-solvent systems (e.g., ethyl acetate/hexanes).

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is effective.[6]

    • Eluent System: Due to the presence of the trifluoromethyl group and the nitrile, the molecule will have moderate polarity. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Can I use a Friedländer synthesis approach for this molecule?

A1: The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a viable alternative.[7][8][9] In this case, you would need a 2-aminoaryl trifluoromethyl ketone and a reagent that provides the 4-carbonitrile moiety, such as a malononitrile derivative. However, the availability and stability of the required 2-aminoaryl trifluoromethyl ketone can be a limiting factor.

Q2: What is the role of the trifluoromethyl group in this synthesis?

A2: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the quinoline ring system. It can make the starting materials more reactive in some steps (e.g., enolate formation) but can also affect the basicity of the quinoline nitrogen and the overall stability of intermediates.

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety procedures should be followed. Thionyl chloride and phosphoryl chloride are corrosive and react violently with water, so they should be handled in a fume hood with appropriate personal protective equipment. Reactions under pressure, such as in an autoclave, require specialized equipment and training.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acid (Pfitzinger-type Reaction)
  • To a solution of potassium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water, add isatin (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes to facilitate the ring opening of isatin.

  • Add ethyl trifluoroacetoacetate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ethyl trifluoroacetoacetate.

  • Cool the aqueous layer in an ice bath and acidify with 2N HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Conversion of Carboxylic Acid to Carbonitrile
  • Suspend the 2-(Trifluoromethyl)quinoline-4-carboxylic acid (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dioxane) and cool in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete.

  • Filter the resulting ammonium chloride salt and concentrate the filtrate to obtain the crude amide.

  • To the crude amide, add a dehydrating agent such as phosphorus pentoxide (2-3 equivalents) in an anhydrous solvent.

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction and quench carefully with ice water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Shiozaki, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12766–12774.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reaction Monographs. John Wiley & Sons, Inc.
  • da Silva, G. V. J., et al. (2018). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. European Journal of Organic Chemistry, 2018(48), 6901-6909.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Muzalevskiy, V. M., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319.
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573-584.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(4), 1159-1165.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). BenchChem.
  • Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. (n.d.). PrepChem.com.
  • Wang, L., et al. (2016).
  • Manske, R. H. F. (1942). The Pfitzinger reaction. Chemical Reviews, 30(1), 113-144.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances, 13(34), 23891-23907.
  • Kowalska, J., et al. (2019). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Molecules, 24(18), 3321.
  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2015). Tetrahedron Letters, 56(38), 5253-5256.
  • Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. (2014). Chemistry - An Asian Journal, 9(12), 3464-3467.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry, 17, 2196-2207.
  • The Friedländer Synthesis of Quinolines. (2005). In Organic Reactions. John Wiley & Sons, Inc.
  • Friedländer Quinoline Synthesis. (n.d.). In Name Reaction Monographs. John Wiley & Sons, Inc.

Sources

Technical Support Center: Purification of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Trifluoromethyl)quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific quinoline derivative. The trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, is known to enhance metabolic stability and binding affinity by altering the electronic properties of the molecule.[1][2] However, its presence can also influence the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Q1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate the solid this compound?

A1: The formation of oils or resins is a common issue when synthesizing heterocyclic compounds. This is often due to polymeric byproducts or thermally unstable intermediates.

Causality & Recommended Action

  • Initial Workup: Before attempting a more rigorous purification, it's crucial to perform a thorough aqueous workup. If your reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO3 solution) to remove acidic byproducts. This can significantly reduce the complexity of the crude mixture.

  • Solvent Trituration: If an oil persists, trituration can be an effective first step. This involves stirring the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble. For quinoline derivatives, consider solvents like hexanes, diethyl ether, or a mixture of the two. This process can often induce crystallization of the target compound.

  • Column Chromatography as a Last Resort: If the above methods fail, column chromatography is the most reliable technique for separating the desired product from resinous materials.[3]

Q2: I'm attempting to recrystallize my this compound, but it's "oiling out" of solution. What's happening and how can I fix it?

A2: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of forming solid crystals.[3] This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the compound has a high affinity for the solvent.

Troubleshooting Steps

  • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to ensure the compound remains dissolved as it cools.

  • Slow Cooling is Key: Rapid cooling often promotes oiling. Allow the solution to cool slowly to room temperature. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize crystal formation.

  • Solvent System Modification: A single solvent may not be ideal. Experiment with a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle warming to clarify the solution followed by slow cooling can promote crystallization. For quinoline-carbonitriles, combinations like ethanol/water, acetone/water, or ethyl acetate/hexanes can be effective.[3][4]

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.

Q3: During column chromatography, I'm observing significant tailing of my product spot on the TLC plate, leading to poor separation. What could be the cause?

A3: Tailing on silica gel is often indicative of strong interactions between the analyte and the stationary phase. For quinoline derivatives, the basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface.

Optimization Strategies

  • Addition of a Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used for this purpose. It will compete with your compound for the active sites on the silica, resulting in more symmetrical spots and improved separation.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: For highly polar or challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be a powerful alternative.

Frequently Asked Questions (FAQs)

Q4: What are the expected physical properties of this compound?

PropertyExpected Value/RangeRationale
Appearance White to off-white solidTypical for purified quinoline derivatives.[4][5]
Melting Point Likely > 62°CThe nitrile group increases polarity and potential for dipole-dipole interactions compared to the parent 2-(trifluoromethyl)quinoline.
Solubility Soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexanes) and water.The quinoline core provides some lipophilicity, while the nitrile and trifluoromethyl groups add polarity.

Q5: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A5: Impurities will largely depend on the synthetic route employed. Common synthetic strategies for quinolines include the Friedländer, Combes, and Doebner-von Miller syntheses, each with its own set of potential byproducts.[1][6]

  • Starting Materials: Unreacted starting materials are the most common impurities.

  • Isomeric Byproducts: Depending on the reaction conditions, you may form other regioisomers of the quinoline ring.

  • Hydrolysis of the Nitrile: The carbonitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially under harsh acidic or basic conditions during workup or purification.

  • Products of Side Reactions: The trifluoromethyl group is generally stable, but aggressive reagents could potentially lead to side reactions.[2][7]

Q6: Are there any specific stability concerns for this compound during purification?

A6: Trifluoromethylated quinolines are generally stable compounds.[2][7] However, as mentioned above, the nitrile group can be sensitive to strong acids or bases, particularly at elevated temperatures. Therefore, it is advisable to use mild conditions during workup and to avoid prolonged heating in the presence of acidic or basic reagents.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod.

  • Cooling: Once crystallization has started, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol outlines a standard procedure for purification by silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Trituration Trituration (e.g., Hexanes/Ether) Workup->Trituration If oily/impure Recrystallization Recrystallization (e.g., Ethanol/Water) Workup->Recrystallization If solid Trituration->Recrystallization If solidifies Column Column Chromatography (Silica or Alumina) Trituration->Column Remains oily Recrystallization->Column Fails or 'oils out' Pure Pure Product >99% Recrystallization->Pure Successful Column->Pure

Caption: Decision workflow for purifying this compound.

References

  • BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Loh, W. S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2396. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • dos Santos, J. C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2809. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Saeed, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 87, 346–355. Retrieved from [Link]

  • Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold is a powerful strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and biological activity.[1] However, the potent electron-withdrawing nature of the CF3 group can significantly influence the course of classical quinoline syntheses, leading to unexpected side reactions and challenging purifications.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during your experiments, categorized by the synthetic method.

The Combes Synthesis: Challenges with Trifluoromethylated β-Diketones

The Combes synthesis, which involves the acid-catalyzed cyclization of an aniline with a β-diketone, is a common route to 2,4-disubstituted quinolines.[2][3] When using trifluoromethylated β-diketones, several issues can arise.

Question: My Combes synthesis with a trifluoromethyl-β-diketone is giving a low yield and a mixture of regioisomers. How can I improve the selectivity and conversion?

Answer: This is a frequent challenge. The strong electron-withdrawing CF3 group can disfavor the critical cyclization step and influence the regioselectivity of the annulation.[3]

Potential Causes and Solutions:

  • Inhibited Cyclization: The electron-withdrawing CF3 group deactivates the enamine intermediate, making the intramolecular electrophilic aromatic substitution more difficult. In some cases, strong electron-withdrawing groups on the aniline can prevent cyclization altogether.

    • Troubleshooting:

      • Stronger Acid Catalysis: Employ stronger acid catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) to promote the cyclization.[3] PPE has been shown to be a more effective dehydrating agent than concentrated sulfuric acid in some cases.[3]

      • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization. Monitor for decomposition.

      • Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields by efficiently overcoming the energy barrier.

  • Poor Regioselectivity: The reaction of an unsymmetrical trifluoromethyl-β-diketone with an aniline can lead to a mixture of 2-CF3- and 4-CF3-quinolines.[3] The outcome is a delicate balance of steric and electronic effects.

    • Troubleshooting:

      • Steric Control: Increasing the steric bulk of the other substituent on the β-diketone can favor the formation of the 2-CF3-quinoline isomer.[3]

      • Electronic Control: The electronic nature of the aniline substituent plays a crucial role. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of 2-CF3-quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) often lead to the 4-CF3 regioisomer as the major product.[3]

Experimental Protocol: Optimized Combes Synthesis for Regiocontrol [3]

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the trifluoromethyl-β-diketone (1.1 equiv).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (10 wt equiv) or a freshly prepared polyphosphoric ester (PPE) catalyst.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 120-150 °C) for the required time (monitor by TLC).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralization: Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to precipitate the crude product.

  • Purification: Isolate the product by filtration and purify by column chromatography to separate the regioisomers.

Data Presentation: Regioselectivity in Combes Synthesis [3]

Aniline Substituentβ-Diketone R-groupMajor Product
Methoxy (electron-donating)Bulky alkyl2-CF3-quinoline
Chloro (electron-withdrawing)Small alkyl4-CF3-quinoline
Fluoro (electron-withdrawing)Small alkyl4-CF3-quinoline

Visualization: Factors Influencing Regioselectivity in Combes Synthesis

G cluster_reactants Reactants cluster_factors Influencing Factors Aniline Substituted Aniline Electronics Electronic Effects of Aniline Substituent Aniline->Electronics Diketone Trifluoromethyl β-Diketone Sterics Steric Hindrance on Diketone Diketone->Sterics Product Regioisomeric Products (2-CF3 vs. 4-CF3) Sterics->Product Directs Cyclization Electronics->Product Influences Nucleophilicity G Reactants 2-Aminoaryl Ketone + Trifluoromethyl Ketone Intermediate Reaction Intermediate Reactants->Intermediate Desired_Product Trifluoromethylated Quinoline Side_Product Aldol Side Products & Rearrangement Products Intermediate->Desired_Product Desired Pathway Intermediate->Side_Product Side Reaction Pathway G Start Low Yield in Doebner-von Miller Synthesis Problem1 Tar Formation? Start->Problem1 Problem2 Incorrect Isomer? Start->Problem2 Solution1 Slow Reagent Addition In Situ Generation of Unsaturated Carbonyl Problem1->Solution1 Solution2 Vary Acid Catalyst Re-evaluate Substrate Structure Problem2->Solution2

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Trifluoromethyl)quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

Question: Why is this compound expected to have poor aqueous solubility?

Answer: The low aqueous solubility of this compound is inherent to its molecular structure. The quinoline core is a bicyclic aromatic system, which is fundamentally hydrophobic.[1] The presence of a trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule, further hindering its interaction with polar water molecules.[2] While the nitrogen atom in the quinoline ring and the nitrile group offer some polarity, the overall character of the molecule is dominated by its nonpolar regions, leading to poor solubility in aqueous media.

Initial Steps and Best Practices for Solubilization

Question: What is the recommended first step for dissolving this compound for in vitro assays?

Answer: The universally recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its strong solubilizing power for a wide range of organic compounds.[3][4]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add a precise volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM).

  • Solubilization: Vortex or sonicate the mixture gently until the compound is completely dissolved. A brief warming in a water bath (37°C) can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Diagram: Workflow for Preparing a DMSO Stock Solution

G cluster_0 Preparation of DMSO Stock Solution Weigh Compound Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Precise Volume Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Ensure Complete Dissolution Aliquot and Store Aliquot and Store Vortex/Sonicate->Aliquot and Store At -20°C or -80°C G cluster_0 Cyclodextrin Encapsulation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule to form a water-soluble inclusion complex.

Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their solubility in aqueous solutions. [5] Commonly Used Surfactants in Biological Assays:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its use in cell-based assays is limited due to its denaturing properties.

Considerations:

  • The concentration of the surfactant must be carefully optimized to be above its CMC for effective solubilization but below a level that could cause cellular toxicity or interfere with the assay.

  • Always include a vehicle control with the surfactant at the same final concentration.

Table: Comparison of Solubilization Strategies

StrategyAdvantagesDisadvantagesBest For
DMSO Co-solvent Simple, effective for high-concentration stocks.Can cause precipitation upon dilution; potential for solvent-induced artifacts.Initial screening, in vitro assays.
pH Adjustment Can significantly increase solubility for basic compounds.Limited by the pH constraints of the experimental system.Enzyme assays, acellular assays.
Cyclodextrins High solubilization capacity, low toxicity (especially HP-β-CD).Can be more complex to prepare; potential for interactions with other molecules.Cell-based assays, in vivo studies.
Surfactants Effective at low concentrations (above CMC).Potential for cellular toxicity and assay interference.Biochemical assays, certain cell-based assays with careful optimization.

Stability Considerations

Question: How can I assess the stability of my solubilized this compound in the assay medium?

Answer: It is crucial to ensure that your compound remains stable in its solubilized form throughout the duration of your experiment.

Recommended Stability Check:

  • Prepare your final working solution of this compound in the assay medium using your chosen solubilization method.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the maximum duration of your assay.

  • At various time points, take an aliquot of the solution and centrifuge it at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Analyze the supernatant for the concentration of your compound using a suitable analytical method, such as HPLC-UV. A significant decrease in concentration over time indicates either degradation or precipitation.

References

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 57. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

  • Gould, D. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2).
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 59(5), 629-640.
  • Popescu, A., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(5), 826–833. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527. [Link]

  • Jo, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Kumar, S., & Singh, S. (2020). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
  • Patel, D., et al. (2018). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anticancer drug Rigosertib.
  • CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. (2016).
  • Alshehri, S., et al. (2021). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Polymers, 13(21), 3793. [Link]

  • Al-Hmoud, H. L. (2014). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Journal of Chemical and Pharmaceutical Research, 6(4), 1018-1026.
  • (2025). (PDF) Surfactants Solubility, Concentration and the other Formulations Effects on the Drug Release Rate From a Controlled-Release Matrix.
  • CN102827116A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2012).
  • S, S., & G, G. (2023). The Synthesis and Characterisation of Hydroxypropyl Cyclodextrin Inclusion Complexes in Certain Medications and Fluorophores are Compared. Asian Journal of Pharmaceutical Analysis, 13(3), 163-169.
  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of trifluoromethylquinolines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges of interpreting the NMR spectra of these increasingly important molecules. The trifluoromethyl (-CF₃) group, a common moiety in modern pharmaceuticals, introduces significant complexity to NMR spectra due to the influence of the highly sensitive ¹⁹F nucleus. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles and advanced NMR techniques.

Introduction: The Trifluoromethyl Group's NMR Signature

The trifluoromethyl group presents a fascinating yet challenging puzzle in NMR spectroscopy. Its three equivalent fluorine atoms give rise to a single ¹⁹F resonance, but the influence of this group extends far beyond its own signal. The strong electron-withdrawing nature of the -CF₃ group significantly impacts the chemical shifts of nearby protons and carbons. More importantly, the spin-spin coupling between ¹⁹F and ¹H nuclei, often extending over multiple bonds (long-range coupling), can transform simple proton signals into complex, often hard-to-interpret multiplets.[1][2] Understanding these interactions is paramount for accurate structural elucidation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the spectral analysis of trifluoromethylquinolines in a question-and-answer format.

Question 1: Why do the proton signals for the quinoline ring appear as complex multiplets instead of the expected doublets or triplets?

Answer:

This is a classic hallmark of ¹H-¹⁹F coupling. The fluorine atoms in the trifluoromethyl group can couple to protons on the quinoline ring system through bonds. This is known as scalar or J-coupling. Unlike ¹H-¹H coupling, which is typically significant only up to three bonds (³JHH), ¹H-¹⁹F coupling can be observed over four (⁴JHF), five (⁵JHF), and sometimes even more bonds.[1][3]

  • Causality: The magnitude of these long-range couplings depends on the number of bonds separating the nuclei and their spatial orientation. Protons on the same ring as the -CF₃ group, or on an adjacent ring, will experience this coupling, leading to additional splitting of their signals. A proton that would otherwise be a simple doublet (split by one neighboring proton) might appear as a doublet of quartets (split by one proton and the three equivalent fluorine atoms of the -CF₃ group), or even more complex patterns if there are multiple couplings.

  • Troubleshooting Steps:

    • Acquire a ¹⁹F-decoupled ¹H NMR spectrum: This is the most direct way to confirm that the complexity is due to ¹H-¹⁹F coupling. In this experiment, the fluorine nuclei are irradiated, which removes their coupling to the protons. The proton signals will collapse into simpler, more recognizable patterns (e.g., doublets, triplets).

    • Analyze the ¹⁹F NMR spectrum: The ¹⁹F spectrum will likely show a singlet for the -CF₃ group (unless there are other fluorine atoms in the molecule). However, if you run a ¹H-coupled ¹⁹F NMR, this singlet will be split by the protons it is coupled to, providing complementary information.

    • Utilize 2D NMR techniques: Experiments like ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish correlations between specific protons and the fluorine atoms of the -CF₃ group, confirming the coupling pathways.[2][4]

Question 2: I have synthesized a trifluoromethylquinoline, but the ¹⁹F NMR shows multiple singlets. Does this indicate impurities?

Answer:

While impurities are a possibility, the presence of multiple ¹⁹F singlets could also indicate the formation of constitutional isomers or the presence of diastereomers if a chiral center exists in the molecule.

  • Causality: The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment.[2][5] Even subtle changes in the substitution pattern on the quinoline ring can lead to significantly different chemical shifts for the -CF₃ group. For instance, if the synthesis could yield both a 6-trifluoromethylquinoline and a 7-trifluoromethylquinoline, you would expect to see two distinct singlets in the ¹⁹F NMR spectrum.

  • Troubleshooting Steps:

    • Assess the reaction mechanism: Carefully review the synthetic route to determine if multiple isomers are likely to form.

    • Analyze other NMR data:

      • ¹H NMR: The proton spectra of the different isomers will also be distinct. Look for different splitting patterns and chemical shifts in the aromatic region.

      • ¹³C NMR: The carbon chemical shifts will also differ between isomers.

    • Employ 2D NMR for structural confirmation:

      • ¹H-¹³C HMBC: This experiment will show long-range correlations between protons and carbons, helping to piece together the carbon skeleton and confirm the position of the -CF₃ group.

      • ¹H-¹H NOESY or ROESY: These experiments show through-space correlations between protons. For isomers, the spatial proximity of certain protons will differ, leading to a unique pattern of NOE cross-peaks for each isomer.

Question 3: I am struggling to assign the proton signals of the quinoline ring due to overlapping multiplets and long-range ¹H-¹⁹F coupling. How can I resolve this?

Answer:

This is a common challenge. A combination of one- and two-dimensional NMR experiments is the most effective strategy for unambiguous assignment.

  • Causality: The quinoline ring system itself has several protons in close chemical shift proximity. When long-range ¹H-¹⁹F coupling is superimposed on the inherent ¹H-¹H coupling, the resulting multiplets can become severely overlapped and difficult to interpret directly from the 1D ¹H NMR spectrum.

  • Troubleshooting Workflow:

    G A Acquire High-Resolution 1D ¹H Spectrum B Acquire ¹H-¹H COSY A->B Identify ¹H-¹H spin systems C Acquire ¹H-¹³C HSQC B->C Correlate protons to directly attached carbons F Integrate All Data for Final Assignment B->F D Acquire ¹H-¹³C HMBC C->D Connect spin systems via long-range ¹H-¹³C correlations E Acquire ¹H-¹⁹F HOESY/NOESY D->E Confirm spatial proximities, especially relative to the CF₃ group D->F E->F

    Figure 1: A typical workflow for resolving complex proton spectra of trifluoromethylquinolines.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will help you trace out the proton connectivity within the quinoline ring system, even if the multiplets are overlapped in the 1D spectrum.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon spectrum and confirming proton assignments.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are two or three bonds away.[6] This allows you to "walk" across the molecule, connecting different spin systems and definitively placing substituents like the -CF₃ group by observing correlations from nearby protons to the carbon bearing the -CF₃ group.

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is the fluorine equivalent of NOESY and reveals through-space proximity between protons and the fluorine atoms of the -CF₃ group.[7][8][9] This is invaluable for confirming the position of the -CF₃ group and for stereochemical assignments in more complex systems. A strong HOESY correlation between a specific proton and the -CF₃ group provides unambiguous evidence of their close spatial relationship.

Frequently Asked Questions (FAQs)

What are the typical ¹⁹F NMR chemical shift ranges for trifluoromethylquinolines?

The chemical shift of a -CF₃ group on an aromatic ring like quinoline typically falls in the range of -60 to -65 ppm relative to CFCl₃.[10] However, this can be influenced by the electronic effects of other substituents on the ring. Electron-donating groups tend to cause an upfield shift (less negative), while electron-withdrawing groups cause a downfield shift (more negative).[11]

How can I differentiate between through-bond (J-coupling) and through-space (NOE) interactions involving the -CF₃ group?
  • Through-bond (J-coupling): These interactions are observed in experiments like ¹H-¹⁹F HMBC and are responsible for the splitting of signals in 1D spectra. The strength of the coupling generally decreases with the number of bonds.[12]

  • Through-space (NOE/HOESY): These interactions are distance-dependent and are observed in NOESY or HOESY experiments.[13][14] A cross-peak in a HOESY spectrum indicates that a proton and the -CF₃ group are close in space (typically within 5 Å), regardless of the number of bonds separating them.

My sample contains residual solvents. How can I be sure I'm not misinterpreting a solvent peak as a signal from my compound?

It is always good practice to be aware of the chemical shifts of common laboratory solvents. There are extensive tables available that list the ¹H and ¹³C chemical shifts of common impurities in various deuterated NMR solvents.[15][16] Running a blank spectrum of your NMR solvent can also help identify any contaminant peaks.

Are there any common impurities I should be aware of from the synthesis of trifluoromethylquinolines?

Besides starting materials and isomers, you might encounter by-products from side reactions. The specific impurities will depend on your synthetic route. For example, if you are performing a nucleophilic aromatic substitution, you might have products from substitution at different positions. Careful analysis of your 2D NMR data (COSY, HSQC, HMBC) is the best way to identify and characterize unknown impurities.[17][18]

Experimental Protocols

Protocol 1: ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY)

This experiment is crucial for determining the spatial proximity of protons to the trifluoromethyl group.

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent at a concentration of 5-10 mg/0.5 mL. Ensure the sample is free of particulate matter. Degassing the sample by several freeze-pump-thaw cycles can improve data quality by removing dissolved oxygen, which can interfere with the NOE effect.[19]

  • Spectrometer Setup:

    • Tune and match the ¹H and ¹⁹F channels of the NMR probe.

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the spectral widths and transmitter offsets.

  • HOESY Pulse Program:

    • Select a standard 2D HOESY pulse sequence (e.g., hoesyph on Bruker instruments).

    • Set the spectral widths in both the ¹H (F2) and ¹⁹F (F1) dimensions to encompass all signals of interest.

    • A key parameter is the mixing time (d8 in Bruker terminology). This is the period during which the NOE transfer occurs. A typical range for small molecules is 300-800 ms. It's often beneficial to run a series of HOESY experiments with different mixing times to observe the buildup of the NOE.

  • Acquisition and Processing:

    • Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

    • Phase correct the spectrum carefully.

  • Interpretation: Look for cross-peaks that correlate a proton signal in the F2 dimension with the -CF₃ signal in the F1 dimension. The presence of such a peak indicates that the corresponding proton is spatially close to the trifluoromethyl group.

Data Summary Table

Interaction TypeTypical MagnitudeRelevant NMR ExperimentInformation Gained
Through-Bond Couplings
⁴J(H,F)1-3 Hz¹H NMR, ¹H-¹⁹F HMBCConnectivity over 4 bonds
⁵J(H,F)0.5-2 Hz¹H NMR, ¹H-¹⁹F HMBCConnectivity over 5 bonds[2]
Through-Space Interactions
¹H-¹⁹F NOEDistance dependent¹H-¹⁹F HOESYSpatial proximity (< 5 Å)[8][20]

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 25, 2026, from [Link]

  • Tormena, C. F., & Rittner, R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]

  • Quora. (2024). How to interpret the 19F NMR spectra. Retrieved January 25, 2026, from [Link]

  • YouTube. (2022, July 15). F -19 NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

  • CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved January 25, 2026, from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 25, 2026, from [Link]

  • NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved January 25, 2026, from [Link]

  • University of Rochester. (n.d.). Fluorine NMR. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved January 25, 2026, from [Link]

  • NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved January 25, 2026, from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 25, 2026, from [Link]

  • Wiley Analytical Science. (n.d.). 6 The NOE Effect. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Heteronuclear multiple bond correlation (HMBC) and neighboring... | Download Scientific Diagram. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, (13). [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved January 25, 2026, from [Link]

  • ScienceDirect. (n.d.). Water-surfactant contact studied by 19F-1H heteronuclear overhauser effect spectroscopy. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved January 25, 2026, from [Link]

  • NIH. (n.d.). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Section of a 19 F, 1 H-HOESY NMR spectrum of 1/3 adduct (9.6 mM) at.... Retrieved January 25, 2026, from [Link]

  • ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • Canadian Science Publishing. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved January 25, 2026, from [Link]

  • YouTube. (2025, November 11). 1D and 2D HOESY NMR Spectroscopy, Explained with Practical Examples. Retrieved January 25, 2026, from [Link]

  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved January 25, 2026, from [Link]

  • YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Using HOESY NMR spectroscopy to characterise pre-nucleation aggregates 1. Retrieved January 25, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved January 25, 2026, from [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved January 25, 2026, from [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved January 25, 2026, from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved January 25, 2026, from [Link]

  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 25, 2026, from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved January 25, 2026, from [Link]

  • Journal of Magnetic Resonance. (2013). Broadband homodecoupled heteronuclear multiple bond correlation spectroscopy. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting low reactivity of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Trifluoromethyl)quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Understanding the Reactivity of this compound

The quinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethyl group at the 2-position and a nitrile at the 4-position creates a molecule with distinct electronic properties. Both the -CF₃ and -CN groups are potent electron-withdrawing groups, which significantly influences the reactivity of the quinoline ring system. This strong electron deficiency deactivates the ring towards electrophilic aromatic substitution but markedly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution on the quinoline ring with an amine/alkoxide/thiol, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I optimize my reaction?

Answer:

Low reactivity in SNAr reactions with this compound, while counterintuitive given its electron-deficient nature, can arise from several factors. The primary sites for nucleophilic attack are the positions activated by the electron-withdrawing groups.

  • Inadequate Activation of the Nucleophile: Many nucleophiles, particularly neutral amines or alcohols, require deprotonation to achieve sufficient nucleophilicity to attack the electron-deficient ring.

    • Troubleshooting: Ensure the use of a suitable base to generate the nucleophilic species in situ. The choice of base is critical; for amines, a non-nucleophilic organic base like DBU or a strong inorganic base such as NaH or K₂CO₃ can be effective. For alcohols and thiols, NaH or other strong bases are typically required.

  • Solvent Effects: The choice of solvent can dramatically impact the reaction rate.

    • Troubleshooting: Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

  • Steric Hindrance: While the quinoline ring is activated, bulky nucleophiles may face steric hindrance, slowing down the reaction.

    • Troubleshooting: If steric hindrance is suspected, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

  • Leaving Group: In the absence of a pre-installed leaving group (like a halogen), the reaction proceeds as a Chichibabin-type amination, which often requires more forcing conditions.

start Low S N Ar Conversion base Check Base Strength & Stoichiometry start->base solvent Evaluate Solvent Polarity base->solvent Base is adequate temp Increase Reaction Temperature solvent->temp Solvent is appropriate success Successful Conversion temp->success Reaction proceeds Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII Trans Transmetalation PdII->Trans Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl group on this compound stable under typical reaction conditions?

A1: The trifluoromethyl group is generally very stable due to the high strength of the C-F bond. [1]It is resistant to many common synthetic transformations. However, it is not completely inert. Under strongly basic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid or defluorination can occur. [2]The electron-withdrawing nature of the CF₃ group can make the carbon atom it is attached to susceptible to nucleophilic attack under forcing conditions. [2] Q2: Can the cyano group be reduced to an aminomethyl group?

A2: Yes, the cyano group can be reduced to a primary amine. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. [3][4][5]However, care must be taken as some reducing agents can also affect the quinoline ring or the trifluoromethyl group. Catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions is often a milder alternative.

Q3: Are there any specific safety precautions to consider when working with this compound?

A3: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. Cyanide-containing compounds are toxic, and while the cyano group in a nitrile is covalently bound and not as acutely hazardous as inorganic cyanides, care should be taken to avoid inhalation, ingestion, or skin contact. Reactions that could potentially release hydrogen cyanide (e.g., strong acidic conditions at high temperatures) should be handled with extreme caution.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. ResearchGate. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ni-Catalyzed Reductive Decyanation of Nitriles with Ethanol as the Reductant. ResearchGate. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Reducing Nitriles--Another Way to Make Aldehydes & Amines. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • The reductive decyanation reaction: an overview and recent developments. PMC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

Optimizing reaction conditions for quinoline-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of quinoline-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges of this synthesis. Our approach is rooted in mechanistic understanding to empower you to optimize reaction conditions effectively.

Overview of Synthetic Strategies

The quinoline-4-carbonitrile scaffold is a valuable building block in medicinal chemistry and materials science. While numerous methods exist for quinoline synthesis, achieving efficient and regioselective installation of the 4-carbonitrile group requires specific strategies.[1] This guide focuses on two robust and widely applicable methods:

  • Route A: Direct Cyclization via Gould-Jacobs Reaction. This is a highly convergent approach where the quinoline core is constructed from an aniline and a specialized three-carbon synthon, directly establishing the precursor to the 4-cyano group.[2]

  • Route B: Two-Step Halogenation and Cyanation. This classic and versatile route involves first synthesizing a 4-hydroxyquinoline intermediate, converting it to a 4-haloquinoline (typically 4-chloroquinoline), and finally displacing the halide with a cyanide source via transition-metal catalysis.[2][3]

The choice between these routes depends on starting material availability, desired scale, and tolerance for multi-step procedures versus specialized reagents.

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute A: Direct CyclizationRoute B: Halogenation & Cyanation
Steps 2 (Condensation, Cyclization)3 (Cyclization, Halogenation, Cyanation)
Key Reagents Anilines, Ethyl (ethoxymethylene)cyanoacetateAnilines, β-ketoesters, POCl₃, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd or Ni catalyst
Pros More convergent, fewer steps.Highly versatile, wide substrate scope, well-established transformations.
Cons Requires a specialized C3 synthon, high-temperature cyclization can be challenging.Longer sequence, requires handling of hazardous reagents (POCl₃, metal cyanides), potential for metal contamination in the product.[3]

Troubleshooting and Optimization Guides (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Route A: Direct Cyclization Synthesis

This route involves the initial condensation of an aniline with ethyl (ethoxymethylene)cyanoacetate (EMCA) followed by a high-temperature thermal cyclization.

Q1: My initial condensation between the aniline and EMCA is slow or incomplete. What are the likely causes?

A1: This is a nucleophilic addition-elimination reaction. Its success hinges on the nucleophilicity of the aniline and the purity of your reagents.

  • Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline ring decrease its nucleophilicity, significantly slowing the reaction. Conversely, electron-donating groups (-OCH₃, -CH₃) accelerate it.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your aniline is free from acidic impurities (which can protonate the amine) and that the EMCA has not hydrolyzed. Use freshly distilled aniline if necessary.

    • Catalysis: For weakly nucleophilic anilines, the addition of a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the EMCA electrophile.

    • Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the rate. Monitor by TLC to avoid side product formation.

    • Solvent: The reaction is often run neat or in a non-polar solvent like toluene. Ensure the solvent is anhydrous.

Q2: The thermal cyclization step results in a low yield and significant tar formation. How can I improve this?

A2: The thermal cyclization is a high-activation energy, pericyclic reaction (an electrocyclization) followed by aromatization. High temperatures are necessary but can also lead to decomposition.[2]

  • Causality: The key is to achieve and maintain a uniform, high temperature to favor the desired intramolecular cyclization over intermolecular polymerization and decomposition pathways.

  • Troubleshooting Steps:

    • High-Boiling Solvent is Crucial: This reaction requires temperatures of ~250 °C. The use of a suitable high-boiling, thermally stable solvent like Dowtherm™ A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether is mandatory. These solvents provide excellent heat transfer and prevent localized overheating.

    • Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or sand bath. Ensure the reaction mixture is efficiently stirred to maintain a uniform temperature.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at these high temperatures.

    • Reaction Time: Monitor the reaction by TLC (if possible, by quenching small aliquots). Over-heating can lead to charring. Typical reaction times are 15-60 minutes at peak temperature.

Route B: Halogenation and Cyanation

This route involves the chlorination of a 4-hydroxyquinoline intermediate with reagents like phosphorus oxychloride (POCl₃), followed by a metal-catalyzed cyanation.

Q1: The conversion of my 4-hydroxyquinoline to 4-chloroquinoline is incomplete or gives a poor yield.

A1: This is a nucleophilic substitution on the phosphoryl chloride intermediate. Incomplete reaction is often due to reagent stoichiometry, purity, or insufficient temperature.

  • Causality: The hydroxyl group of the 4-quinolone tautomer attacks POCl₃, forming a chlorophosphate intermediate. A chloride ion then displaces this leaving group. The generated HCl must be considered.

  • Troubleshooting Steps:

    • Reagent Stoichiometry and Purity: Use a significant excess of POCl₃ (often used as the solvent) to drive the reaction to completion. Ensure the POCl₃ is fresh, as it can hydrolyze over time.

    • Temperature and Time: The reaction typically requires heating to reflux (~110 °C) for several hours. Monitor by TLC until the starting material is consumed.

    • Catalysis: For less reactive substrates, adding a catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine can accelerate the reaction by neutralizing the generated HCl.

    • Work-up: The work-up is critical. The reaction mixture must be quenched cautiously by pouring it slowly onto crushed ice with vigorous stirring to decompose the excess POCl₃. The product is often a solid that can be filtered off after neutralization.

Q2: My transition-metal-catalyzed cyanation of 4-chloroquinoline is not working. What should I investigate?

A2: This is typically a palladium- or nickel-catalyzed cross-coupling reaction. Failure can be due to catalyst deactivation, issues with the cyanide source, or improper reaction conditions.[3][4]

  • Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the 4-chloroquinoline to a low-valent metal center (e.g., Pd(0)), transmetalation with the cyanide source, and reductive elimination to form the product. Each step has specific requirements.

  • Troubleshooting Steps:

    • Catalyst Choice and Deactivation:

      • Ensure you are using an appropriate catalyst system (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like Xantphos, or a Ni catalyst).[4]

      • The active Pd(0) or Ni(0) species is oxygen-sensitive. The reaction must be thoroughly degassed and run under a strict inert atmosphere.

      • Water can also interfere. Use anhydrous solvents (e.g., DMF, DMAc, dioxane).

    • Cyanide Source:

      • Zinc cyanide (Zn(CN)₂) is a common choice as it is less toxic and less nucleophilic than NaCN or KCN, reducing catalyst inhibition.[3]

      • Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even safer, non-toxic alternative but may require specific biphasic conditions to be effective.[4]

      • Ensure the cyanide source is finely powdered and dry.

    • Temperature: These reactions often require elevated temperatures (e.g., 80-140 °C). Optimize the temperature for your specific substrate and catalyst system.

    • Additives: Some protocols include additives like copper(I) iodide (CuI) which can facilitate the transmetalation step.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the thermal cyclization in Route A? A: The intermediate formed from the aniline and EMCA undergoes a thermal 6π-electrocyclization, a type of pericyclic reaction. This is followed by a tautomerization and then an elimination/aromatization step to yield the final quinoline ring system.

Q: What are the critical safety precautions for these syntheses? A:

  • POCl₃ (Route B): Highly corrosive and reacts violently with water, releasing HCl gas. Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The work-up procedure of quenching on ice is highly exothermic and must be done slowly and carefully.

  • Cyanide Sources (Route B): Metal cyanides like Zn(CN)₂ are highly toxic. NEVER allow them to come into contact with acid, as this will liberate deadly hydrogen cyanide (HCN) gas. All manipulations should be done in a fume hood. Have a cyanide poisoning antidote kit and trained personnel available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • High Temperatures (Route A): The ~250 °C cyclization requires careful heating to avoid flash points of the solvent and prevent thermal burns.

Q: How can I best purify the final quinoline-4-carbonitrile product? A:

  • Initial Work-up: After the reaction, a standard aqueous work-up is often performed to remove inorganic salts and highly polar impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes, toluene) is often the most effective method for achieving high purity.

  • Silica Gel Chromatography: If the product is an oil or if crystallization fails to remove impurities, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.

Q: Which analytical techniques are most important for characterizing the product? A:

  • ¹H and ¹³C NMR: Essential for confirming the structure. Look for the characteristic chemical shifts of the quinoline ring protons and carbons.

  • Infrared (IR) Spectroscopy: The most definitive technique for confirming the presence of the nitrile group. Look for a sharp, strong absorption band in the range of 2220-2240 cm⁻¹.

  • Mass Spectrometry (MS): Crucial for confirming the molecular weight and obtaining the molecular formula via high-resolution mass spectrometry (HRMS).

Detailed Experimental Protocols

Protocol for Route A: Direct Cyclization

Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic. If using a less reactive aniline, heat the mixture to 40-60 °C and monitor by TLC.

  • The product often crystallizes upon standing or can be precipitated by adding hexanes.

  • Filter the solid product, wash with cold ethanol or hexanes, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxyquinoline-3-carbonitrile

  • To a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, add Dowtherm™ A.

  • Heat the solvent to 250 °C under an argon atmosphere.

  • Add the ethyl 2-cyano-3-(phenylamino)acrylate from Step 1 in portions to the hot solvent.

  • Maintain the temperature at 250 °C for 30 minutes after the addition is complete.

  • Cool the reaction mixture to below 100 °C and dilute with toluene or hexanes.

  • The product will precipitate. Filter the solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry.

  • Note: This protocol synthesizes the 4-hydroxyquinoline-3-carbonitrile. A subsequent dehydration/cyanation step would be needed to get to the target molecule, making Route B more direct for the title compound. A direct synthesis of quinoline-4-carbonitrile would require a different starting material than EMCA. This highlights a key choice point for the researcher.

Protocol for Route B: Halogenation and Cyanation

Step 1: Synthesis of 4-Hydroxyquinoline

  • This can be achieved via the Conrad-Limpach synthesis from aniline and ethyl acetoacetate, which requires thermal cyclization at ~250 °C.[5]

Step 2: Synthesis of 4-Chloroquinoline

  • In a fume hood, place 4-hydroxyquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto the stirred ice. This is a highly exothermic quench.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or aqueous ammonia until the pH is ~8.

  • The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.

Step 3: Palladium-Catalyzed Cyanation to Quinoline-4-carbonitrile

  • To a Schlenk flask, add 4-chloroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations and Workflows

Workflow for Route B: Halogenation & Cyanation

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation Aniline Aniline + β-Ketoester Conrad_Limpach Conrad-Limpach Cyclization (~250 °C) Aniline->Conrad_Limpach Hydroxyquinoline 4-Hydroxyquinoline Conrad_Limpach->Hydroxyquinoline POCl3 Treatment with POCl₃ (~110 °C) Hydroxyquinoline->POCl3 Workup_1 Aqueous Work-up & Isolation POCl3->Workup_1 Chloroquinoline 4-Chloroquinoline Cyanation Pd-catalyzed Cyanation (Zn(CN)₂, DMF, ~120°C) Chloroquinoline->Cyanation Workup_1->Chloroquinoline Workup_2 Aqueous Work-up & Filtration Cyanation->Workup_2 Purification Purification (Chromatography or Recrystallization) Workup_2->Purification Final_Product Quinoline-4-carbonitrile Purification->Final_Product

Caption: Experimental workflow for the synthesis of quinoline-4-carbonitrile via Route B.

Troubleshooting Decision Tree: Low Yield in Cyanation Step

G Start Symptom: Low yield of Quinoline-4-carbonitrile Check_Atmosphere Was the reaction run under a strict inert atmosphere (Ar/N₂)? Start->Check_Atmosphere Check_Reagents Are the reagents (solvent, Zn(CN)₂) anhydrous and pure? Start->Check_Reagents Check_Catalyst Is the catalyst active? (e.g., Pd(PPh₃)₄ fresh?) Start->Check_Catalyst Check_Temp Was the reaction temperature optimal and stable? Start->Check_Temp Atmosphere_No Action: Degas solvent thoroughly. Use Schlenk techniques. Check_Atmosphere->Atmosphere_No No All_Yes All conditions seem correct... Check_Atmosphere->All_Yes Yes Reagents_No Action: Use freshly dried solvent (e.g., over molecular sieves). Dry Zn(CN)₂ under vacuum. Check_Reagents->Reagents_No No Check_Reagents->All_Yes Yes Catalyst_No Action: Use a fresh batch of catalyst or a different catalyst/ligand system. Check_Catalyst->Catalyst_No No Check_Catalyst->All_Yes Yes Temp_No Action: Verify thermometer accuracy. Ensure uniform heating (oil bath). Check_Temp->Temp_No No Check_Temp->All_Yes Yes Check_Substrate Is the 4-chloroquinoline starting material pure? All_Yes->Check_Substrate Substrate_No Action: Re-purify the 4-chloroquinoline (recrystallization or chromatography). Check_Substrate->Substrate_No No

Caption: Decision tree for troubleshooting low yields in the palladium-catalyzed cyanation step.

References
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Ejerssa, W. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Request PDF. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate.

  • Saczewski, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Fallah, E., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules.

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Wikipedia. Gewald reaction.

  • Pharmaffiliates. Quinoline-impurities.

  • Li, Y., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules.

  • Royal Society of Chemistry. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction.

  • Journal of the Chemical Society, Perkin Transactions 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines.

  • Fors, B. P., et al. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Journal of the American Chemical Society.

  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.

  • Organic Reactions. The Friedländer Synthesis of Quinolines.

Sources

Technical Support Center: Navigating the Challenges of Large-Scale Trifluoromethylated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. This privileged motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, transitioning the synthesis of these valuable compounds from the laboratory bench to a large-scale production environment presents a unique set of challenges. This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during the scale-up of trifluoromethylation reactions.

Section 1: Frequently Asked Questions (FAQs) - Core Principles of Scalable Trifluoromethylation

This section addresses fundamental questions that often arise when planning the large-scale synthesis of trifluoromethylated heterocycles.

Q1: What are the primary strategic choices for introducing a trifluoromethyl group on a large scale, and how do I decide between them?

A1: There are two main strategies for synthesizing trifluoromethylated heterocycles: the "building block" approach and direct trifluoromethylation.[3]

  • Building Block Approach: This method involves using a starting material that already contains the CF3 group and then constructing the heterocyclic ring around it. This is often a robust and reliable method for large-scale synthesis as the trifluoromethylation step is performed on a smaller, simpler molecule, which can be easier to control and purify.

  • Direct Trifluoromethylation: This strategy involves introducing the CF3 group directly onto a pre-formed heterocyclic core. This can be more atom-economical but often presents greater challenges in terms of regioselectivity, reaction conditions, and purification on a large scale.

The choice between these two approaches depends on several factors, including the availability and cost of starting materials, the desired regioselectivity, and the functional group tolerance of the substrate. For large-scale campaigns where consistency and reliability are paramount, the building block approach is often favored.

Q2: How do I select a cost-effective and scalable trifluoromethylating reagent?

A2: The cost and availability of the trifluoromethylating reagent are critical considerations for large-scale synthesis.[4] While many elegant reagents have been developed for small-scale applications, their industrial viability can be limited by high cost and complex synthesis.

Reagent TypeExamplesScalability Considerations
Electrophilic Umemoto's reagents, Togni's reagentsOften expensive and require multi-step synthesis, making them less suitable for large-scale commodity production.[5][6] However, their high reactivity and functional group tolerance can be advantageous for high-value products.
Nucleophilic Ruppert-Prakash reagent (TMSCF3)Widely used, but the cost can still be a factor. Fluoroform (CF3H) is an inexpensive byproduct of PTFE production, but its use requires specialized equipment to handle a gas and manage the formation of the trifluoromethyl anion.
Radical Trifluoroacetic anhydride (TFAA), Sodium trifluoromethanesulfinate (Langlois' reagent)TFAA is a low-cost and abundant chemical, making it an attractive option for scalable radical trifluoromethylation.[4] Langlois' reagent is also a cost-effective and benchtop-stable source of CF3 radicals.[7]

For large-scale applications, reagents derived from inexpensive and readily available sources like trifluoroacetic acid and its anhydride are often the most practical choice.[4]

Q3: What are the key safety considerations when handling trifluoromethylating agents on a large scale?

A3: Safety is paramount when working with fluorinating agents, many of which are highly reactive and can be hazardous.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a fire-resistant lab coat, and gloves rated for the specific chemicals being handled. For large quantities, a chemical-resistant apron over the lab coat is recommended.

  • Ventilation: All manipulations should be conducted in a well-ventilated fume hood or a glove box, especially when dealing with volatile or gaseous reagents.

  • Quenching and Waste Disposal: Develop and validate a safe quenching procedure for any unreacted trifluoromethylating reagent. The quenching process can be exothermic and may release gases, so it must be performed slowly and with adequate cooling and ventilation.[8] Dispose of all hazardous waste according to institutional guidelines.

  • Incompatible Materials: Be aware of incompatibilities. For instance, some fluorinating agents can react violently with water or other protic solvents. Always consult the Safety Data Sheet (SDS) for the specific reagent.

Q4: How can I effectively monitor the progress of a large-scale trifluoromethylation reaction?

A4: Real-time reaction monitoring is crucial for ensuring consistency, optimizing reaction times, and identifying any potential issues early on.

  • Chromatographic Methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product.

  • Spectroscopic Techniques: In-line analytical tools such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reaction kinetics and conversion.[2] For reactions involving metal catalysts, mass spectrometry can be a powerful tool for identifying reaction intermediates.[9]

Section 2: Troubleshooting Guide - Common Problems and Solutions in Large-Scale Synthesis

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the scale-up of trifluoromethylation reactions.

Q5: My large-scale trifluoromethylation reaction is giving a low yield. What are the likely causes and how can I improve it?

A5: Low yields on a large scale can stem from a variety of factors. A systematic approach to troubleshooting is essential.

Troubleshooting Low Yields

Troubleshooting_Low_Yield

Troubleshooting workflow for low reaction yields.

Causality behind Experimental Choices:

  • Reagent Purity: Impurities in starting materials or reagents can have a significant impact on reaction outcomes, especially in catalytic reactions where impurities can poison the catalyst.[5] The purity of trifluoromethanesulfinate salts, for example, is crucial for the success of certain trifluoromethylation reactions.[5]

  • Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in side reactions and decomposition of the product. On a large scale, overhead stirring with appropriate impeller design is necessary to ensure homogeneity.

  • Temperature Control: Many trifluoromethylation reactions are exothermic. Poor temperature control can lead to runaway reactions and the formation of byproducts.[10] A jacketed reactor with a reliable temperature control system is essential for large-scale synthesis.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. Identifying these byproducts through techniques like LC-MS or NMR can provide valuable insights into the reaction mechanism and help in optimizing the reaction conditions to minimize their formation.

Q6: I am observing significant byproduct formation in my scaled-up reaction. How can I improve the selectivity?

A6: Poor selectivity is a common challenge when scaling up. The following steps can help improve the regioselectivity and chemoselectivity of your reaction.

Improving Reaction Selectivity

Improving_Selectivity

Decision-making process for improving reaction selectivity.

Expert Insights:

  • Solvent Effects: The solvent can play a crucial role in determining the regioselectivity of a reaction. For radical C-H trifluoromethylation, for instance, the choice of solvent can be fine-tuned to favor a particular isomer.[7]

  • Catalyst and Ligand Choice: In metal-catalyzed trifluoromethylation reactions, the nature of the catalyst and the ligand can have a profound effect on selectivity.[6] A thorough screening of different catalyst/ligand combinations is often necessary to achieve the desired outcome.

  • Protecting Groups: When dealing with complex molecules with multiple reactive functional groups, the use of protecting groups can be an effective strategy to direct the trifluoromethylation to the desired position.

Q7: My trifluoromethylated heterocycle is difficult to purify on a large scale. What are the best strategies for purification?

A7: Purification is a major bottleneck in large-scale synthesis. The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

Purification Strategies for Trifluoromethylated Heterocycles

Purification MethodApplicabilityKey Considerations
Crystallization Solid compounds with relatively high purity (>90%)Often the most cost-effective and scalable method for achieving high purity. Requires screening of different solvents to find suitable conditions.
Flash Chromatography Liquid or solid compoundsA versatile technique for separating compounds with different polarities. Can be automated for large-scale purification.[10] The choice of stationary and mobile phases is critical for achieving good separation.
Preparative HPLC High-value compounds requiring very high purityMore expensive and less scalable than flash chromatography, but can provide excellent separation for challenging mixtures.[10]
Distillation Volatile liquid compoundsA good option for purifying thermally stable liquids with different boiling points.
Liquid-Liquid Extraction Initial work-up to remove salts and highly polar or non-polar impuritiesAn essential first step in the purification process.[11]

Protocol for Developing a Scalable Purification Method:

  • Analyze the Crude Mixture: Use analytical techniques like LC-MS and NMR to identify the major impurities in your crude product.

  • Small-Scale Screening: Screen different purification methods (crystallization, chromatography) on a small scale to determine the most effective approach.

  • Optimize Conditions: Once a suitable method is identified, optimize the conditions (e.g., solvent system for crystallization or chromatography) to maximize recovery and purity.

  • Scale-Up: Gradually scale up the optimized purification method, paying close attention to factors like solvent volumes and equipment capacity.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the large-scale synthesis of trifluoromethylated heterocycles.

Protocol 1: General Procedure for Scalable Radical Trifluoromethylation using Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline and should be optimized for the specific substrate.

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet, add the heterocyclic starting material and a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Addition: In a separate dropping funnel, prepare a solution of trifluoroacetic anhydride (TFAA) and a radical initiator (e.g., a photoredox catalyst and a light source, or a chemical initiator).

  • Controlled Addition: Slowly add the TFAA solution to the reactor at a controlled rate to maintain the desired reaction temperature. The reaction is often exothermic, so cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench any remaining TFAA by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This quenching process can be exothermic and will release CO2 gas.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method as determined by small-scale trials (e.g., crystallization or flash chromatography).

Protocol 2: Safety Protocol for Handling and Quenching Electrophilic Trifluoromethylating Reagents (e.g., Umemoto's or Togni's Reagents)

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a fire-resistant lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the reagent in a fume hood. Avoid inhalation of dust or vapors.

  • Quenching Procedure (Small Scale): For small amounts of residual reagent, slowly and carefully add the material to a stirred solution of sodium bisulfite in a mixture of water and a water-miscible organic solvent (e.g., THF, acetone) at 0 °C. The reaction is exothermic.

  • Quenching Procedure (Large Scale): For larger quantities, consult with your institution's environmental health and safety office for a validated and approved quenching protocol. Do not attempt to quench large quantities of these reagents without proper risk assessment and engineering controls.

  • Waste Disposal: Dispose of the quenched mixture and any contaminated materials as hazardous waste according to institutional guidelines.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI. Retrieved January 24, 2026, from [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014, December 15). PubMed. Retrieved January 24, 2026, from [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018, December 27). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011, August 30). PubMed. Retrieved January 24, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Rochester. Retrieved January 24, 2026, from [Link]

  • Low-Cost, Simple, Efficient, Safe Trifluoromethylation. (2012, August 13). ChemistryViews. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Progress in copper-catalyzed trifluoromethylation. (2018, January 17). Beilstein Journals. Retrieved January 24, 2026, from [Link]

  • Guide for the Safe Handling of Tetrafluoroethylene (2017). (2025, October 2). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. (2017, December 7). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). DSpace@MIT. Retrieved January 24, 2026, from [Link]

  • Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020, August 26). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • New Electrophilic Trifluoromethylating Agents. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PNAS. Retrieved January 24, 2026, from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. (2023, December 18). MDPI. Retrieved January 24, 2026, from [Link]

  • Atmospheric chemistry of a cyclic hydro-fluoro-carbon: kinetics and mechanisms of gas-phase reactions of 1-trifluoromethyl-1,2,2-trifluorocyclobutane with Cl atoms, OH radicals, and O3. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • University of Rochester Hydrofluoric Acid Safe Handling Guidelines. (n.d.). University of Rochester. Retrieved January 24, 2026, from [Link]

  • Solid-State Radical C-H Trifluoromethylation Reactions Using Ball Milling and Piezoelectric Materials. (2020, December 7). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis strategies for heterocyclic trifluoromethylation and.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Guide for the Safe Handling of Tetrafluoroethylene. (n.d.). Plastics Europe. Retrieved January 24, 2026, from [Link]

  • Real-time spectroscopic analysis enabling quantitative and safe consumption of fluoroform during nucleophilic trifluoromethylation in flow. (n.d.). Brunel University London. Retrieved January 24, 2026, from [Link]

  • Solid-State Radical C-H Trifluoromethylation Reactions Using Ball Milling and Piezoelectric Materials. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 24, 2026, from [Link]

Sources

Friedländer Synthesis Technical Support Center: A Guide to Maximizing Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly the formation of unwanted byproducts. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions for the highest possible yield and purity.

Introduction to the Friedländer Synthesis

First reported by Paul Friedländer in 1882, this reaction is a robust method for constructing the quinoline scaffold.[1][2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[1][3] While versatile, the reaction is sensitive to conditions, and several competing pathways can lead to significant byproduct formation, complicating purification and reducing yields. This guide will address the most common issues encountered in the lab and provide validated strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a self-condensation byproduct from my ketone. How can I prevent this?

This is the most common side reaction in the Friedländer synthesis, especially under basic conditions.[1] The base can catalyze the aldol condensation of your methylene-containing ketone with itself, competing directly with the desired reaction with the 2-aminoaryl carbonyl.

Causality: Strong bases (e.g., KOH, NaOH, KOtBu) readily deprotonate the α-carbon of the ketone, leading to enolate formation. This enolate can then attack another molecule of the ketone in a classic aldol reaction. If the rate of this self-condensation is comparable to or faster than the rate of its reaction with the 2-aminoaryl carbonyl, significant byproduct formation is inevitable.

Solutions:

  • Switch to Milder or Lewis Acid Catalysis: Harsh conditions are a primary cause of side reactions.[4] Modern methods have shown that a wide array of milder catalysts can promote the Friedländer reaction efficiently while minimizing aldol condensation.[5] Lewis acids (e.g., Nd(NO₃)₃·6H₂O, nano-flake ZnO), organocatalysts, or solid-supported acids like p-toluenesulfonic acid (PTSA) or iodine often provide excellent yields under less aggressive conditions.[1][5]

  • Modify the Reaction Pathway with an Imine Analog: A highly effective strategy is to pre-form an imine from the 2-aminoaryl aldehyde/ketone. This removes the free amine from the initial reaction mixture and changes the reaction course, thereby avoiding the conditions that favor aldol condensation.[1]

  • Catalyst-Free Conditions in Water: For certain substrates, running the reaction in water at a moderate temperature (e.g., 70°C) without any catalyst can provide high yields.[6] Water's high polarity can enhance reaction efficiency and its use aligns with green chemistry principles.[6]

Q2: I'm using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of two isomeric quinolines. How can I control the regioselectivity?

This is a critical challenge when a ketone has two different α-methylene groups.[1] The reaction can proceed through two different enolates (the kinetic and thermodynamic enolates), leading to a mixture of products. For instance, 2-butanone can react at either the methyl (CH₃) or methylene (CH₂) group.

Causality: Under many traditional conditions, the reaction tends to favor the more stable, substituted (thermodynamic) enolate, but often a mixture is obtained.[7] Controlling which α-carbon attacks the 2-aminoaryl carbonyl is key to a selective synthesis.

Solutions:

  • Employ a Regioselective Amine Catalyst: Specialized amine catalysts have been developed that offer outstanding control. The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) is a highly effective catalyst for directing the reaction to the methyl side of a methyl ketone (the kinetic product), yielding 2-substituted quinolines with high selectivity.[8]

  • Slow Addition of the Ketone: A simple but powerful procedural modification is the slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This maintains a low concentration of the ketone, which disfavors self-condensation and can significantly enhance regioselectivity.[8]

  • Use of Directing Groups: Introducing a phosphoryl group on the desired α-carbon of the ketone can direct the reaction, although this requires additional synthetic steps.[1]

Q3: My starting 2-aminoaryl aldehyde is unstable and decomposes during the reaction, leading to low yields and a complex mixture. What are my options?

The instability of 2-aminobenzaldehydes is a well-known limitation of this synthesis.[9][10] These compounds are prone to oxidation and self-polymerization, especially at elevated temperatures.

Causality: The combination of a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring makes the molecule inherently reactive and susceptible to degradation pathways that compete with the desired intermolecular condensation.

Solution: In Situ Generation from a Stable Precursor

The most effective solution is to avoid isolating the 2-aminoaryl aldehyde altogether. A robust and widely used modification involves the in situ reduction of a stable 2-nitroaryl aldehyde in the presence of the ketone.[9][11]

  • Methodology: The reaction is typically carried out using a reducing agent like iron powder in acetic acid (Fe/AcOH). The nitro group is reduced to the amine, which then immediately undergoes the Friedländer condensation with the ketone present in the same pot.[11]

  • Advantages: This domino reaction approach uses inexpensive, stable, and readily available starting materials, and the conditions are mild enough to tolerate a wide range of functional groups.[11]

Troubleshooting Guide: From Reaction Setup to Product Isolation

Problem Observed Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Decomposition of starting material: 2-aminoaryl aldehyde/ketone is unstable. 2. Catalyst is inactive or inappropriate: The chosen catalyst may not be suitable for the specific substrates. 3. Reaction temperature is too low: Insufficient thermal energy for the condensation to occur.1. Use the one-pot nitro-reduction method to generate the 2-aminoaryl carbonyl in situ.[9] 2. Screen a panel of modern catalysts. Start with milder acidic catalysts like PTSA or iodine. Consider a Lewis acid like nano-ZnO.[1][5] 3. Gradually increase the reaction temperature in 10°C increments. For stubborn reactions, consider microwave-assisted synthesis to reduce reaction times and improve yields.[12]
Formation of Multiple Products (Poor Regioselectivity) 1. Use of an unsymmetrical ketone: Reaction occurs at multiple α-methylene sites. 2. Reaction conditions favor a mixture of enolates. 1. Use a highly regioselective catalyst such as TABO for reactions with methyl ketones.[8] 2. Implement slow addition of the ketone to the reaction mixture over several hours.[8] 3. If possible, redesign the ketone substrate to have only one reactive α-methylene group.
Reaction Mixture Turns Dark/Forms Tar 1. High reaction temperature: Leads to polymerization and decomposition of starting materials or product. 2. Strongly acidic or basic conditions: Can catalyze undesirable polymerization pathways. 3. Air sensitivity: The 2-aminoaryl carbonyl may be oxidizing.1. Lower the reaction temperature and extend the reaction time. 2. Switch to a milder catalytic system (e.g., organocatalysts, ionic liquids, or catalyst-free in water).[5][6] 3. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Besides Aldol Products, Other Byproducts are Observed 1. Formation of quinolin-2(1H)-ones: A competing Knoevenagel condensation pathway may be active.[9] 2. Formation of tetrahydroquinolines: Can occur under specific catalytic conditions (e.g., with Ytterbium triflate) via Schiff base intermediates.[7]1. This is more common in the domino nitro-reduction variant with certain activated methylene compounds. Carefully control reaction conditions and consider purification by column chromatography.[9] 2. This is less common under standard Friedländer conditions. Confirm the structure by NMR and MS. If confirmed, this suggests the reaction is proceeding via a Schiff base mechanism, and catalyst choice should be re-evaluated.[7]
Difficult Product Purification 1. Residual catalyst: Some catalysts can be difficult to remove. 2. Structurally similar byproducts: Aldol or regioisomeric byproducts can co-elute during chromatography. 3. Baseline material in TLC: Indicates polar impurities or tar formation.1. Use a solid-supported or heterogeneous catalyst (e.g., nano-ZnO, polymer-supported acids) that can be removed by simple filtration.[5][13] 2. Optimize the reaction to minimize byproduct formation first. For purification, use high-performance flash chromatography with a shallow solvent gradient. 3. Perform an aqueous work-up. A wash with dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with sodium bicarbonate can remove acidic residues.[14]

Visualizing the Mechanistic Pathways

The key to avoiding byproducts is understanding the competing reaction pathways. The Friedländer synthesis can proceed via two primary mechanisms, and controlling which pathway dominates is crucial for a clean reaction.

Pathway A: Aldol Condensation First (Common under Acid/Base Catalysis)

This pathway involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration.

cluster_start Reactants cluster_side_reaction Side Reaction 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct Base/Acid Methylene Ketone Methylene Ketone Aldol Self-Condensation Aldol Self-Condensation Methylene Ketone->Aldol Self-Condensation Base/Acid Methylene Ketone->Aldol Adduct Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate -H₂O Cyclized Intermediate Cyclized Intermediate Enone Intermediate->Cyclized Intermediate Intramolecular Condensation Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product -H₂O

Caption: Aldol-first pathway and competing self-condensation.

Pathway B: Schiff Base Formation First

This alternative pathway begins with the formation of a Schiff base (imine) between the amine and the ketone, followed by an intramolecular aldol-type reaction.

cluster_start Reactants 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Schiff Base Schiff Base 2-Aminoaryl Carbonyl->Schiff Base Methylene Ketone Methylene Ketone Methylene Ketone->Schiff Base Cyclized Adduct Cyclized Adduct Schiff Base->Cyclized Adduct Intramolecular Aldol Reaction Quinoline Product Quinoline Product Cyclized Adduct->Quinoline Product -H₂O

Caption: Schiff base-first pathway, often favored by specific catalysts.

Under typical conditions, the rate-limiting step is the initial intermolecular aldol condensation.[7] The subsequent cyclization and dehydration steps are usually very fast.[7]

Data Summary: Comparison of Modern Catalytic Systems

The choice of catalyst is paramount in controlling the outcome of the Friedländer synthesis. The following table summarizes the performance of various modern catalytic systems, highlighting the move towards milder, more efficient, and reusable options.

Catalyst SystemTypical ConditionsYield RangeKey Advantages & CommentsReference
Nano-flake ZnO (NF-ZnO) 0.008 equiv., Solvent-free, 100°C, 4-11 min90-98%Extremely fast, high yielding, heterogeneous (easy removal), and regioselective.[5]
[Hbim]BF₄ (Ionic Liquid) Solvent-free, 100°C, 3-6 h~93%Acts as both catalyst and solvent. Can be recovered and reused with minimal loss in activity.[5]
Zn-MOF 85°C, 24 hHighHeterogeneous catalyst with free protonated -COOH groups acting as active sites. Stable and reusable.[5]
Fe₃O₄@SiO₂-Im-PMAⁿ 0.05 equiv., 110°C, 45 min~91%Magnetic nanocatalyst allowing for easy separation from the reaction mixture with an external magnet.[5]
p-Toluenesulfonic Acid (PTSA) Catalytic, Solvent-free, Microwave or Conventional HeatingGood to ExcellentInexpensive, readily available solid acid catalyst. Effective under solvent-free conditions.[1]
**Iodine (I₂) **Catalytic, Solvent-freeGood to ExcellentMild and effective catalyst for the annulation.[1]
None (in Water) H₂O, 70°C, 3 hup to 97%"Green" protocol, avoids organic solvents and catalysts, simple work-up. Substrate dependent.[6]

Experimental Protocols for Byproduct Avoidance

Protocol 1: High Regioselectivity using TABO Catalyst

This protocol is optimized for the reaction of a 2-aminoaryl aldehyde with an unsymmetrical methyl ketone to favor the formation of the 2-substituted quinoline.[8]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the 2-aminoaryl aldehyde (1.0 equiv.), TABO (1.2 equiv.), and a suitable solvent (e.g., DMSO).

  • Heating: Heat the mixture to the desired temperature (e.g., 120°C).

  • Slow Addition: Using a syringe pump, add the methyl ketone (1.5 equiv.) to the reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Nitro-Reduction and Friedländer Condensation

This protocol is ideal for overcoming the instability of 2-aminoaryl aldehydes by generating them in situ from stable 2-nitroaryl aldehydes.[9][11]

  • Setup: To a round-bottom flask, add the 2-nitroaryl aldehyde (1.0 equiv.), the α-methylene ketone (1.2 equiv.), and glacial acetic acid.

  • Addition of Reducing Agent: While stirring, add iron powder (Fe, ~3.0 equiv.) portion-wise to the mixture. The reaction may be exothermic.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-100°C) and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the nitro-aldehyde and formation of the quinoline product.

  • Work-up: After cooling, pour the reaction mixture over a pad of Celite and wash with ethyl acetate. Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Muchowski, J. M., & Maddox, M. L. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 78(8), 1149-1157. Retrieved from [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Friedländer Reaction. ResearchGate. Retrieved from [Link]

  • Gabriele, B., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Patil, R. V., et al. (2019). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 9(46), 26845-26859. Retrieved from [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Retrieved from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

  • ResearchGate. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: D₂O Exchange for Hydroxyl Proton Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy applications. This guide provides in-depth technical advice, protocols, and troubleshooting for identifying hydroxyl (-OH) protons using deuterium oxide (D₂O) exchange experiments, with special considerations for heterocyclic scaffolds such as quinoline.

Conceptual Overview: The "Why" of D₂O Exchange

In ¹H NMR spectroscopy, protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) are termed "labile" or "exchangeable".[1] Their chemical shifts are often variable and sensitive to experimental conditions like solvent, concentration, and temperature, which can complicate spectral assignment.[2]

The D₂O exchange, or "D₂O shake," is a simple yet powerful technique to definitively identify these signals.[3] When a small amount of D₂O is added to the sample, the labile protons (¹H) on your analyte (e.g., a hydroxyl-substituted quinoline) rapidly exchange with deuterium (²H) from the D₂O.

The Principle: Deuterium nuclei do not resonate in the same frequency range as protons in a ¹H NMR experiment.[4][5] This exchange effectively renders the hydroxyl proton "NMR silent," causing its corresponding peak to disappear from the spectrum.[6][7] Observing a peak's disappearance after adding D₂O is conclusive evidence of an exchangeable proton.[3]

Core Experimental Protocol

This protocol provides a self-validating workflow for performing a D₂O exchange experiment.

Step 1: Initial ¹H NMR Spectrum Acquisition (Control)
  • Sample Preparation: Prepare your sample (e.g., 5-10 mg of hydroxyquinoline) in a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire Control Spectrum: Run a standard 1D ¹H NMR experiment. This spectrum is your crucial "before" reference.

  • Data Processing: Process the spectrum (Fourier transform, phase, and baseline correction).

  • Peak Identification: Identify all peaks, paying special attention to any broad singlets or peaks in the typical chemical shift range for hydroxyl protons that you wish to confirm.

Rationale: This control spectrum is non-negotiable. Without a clear "before" spectrum, you cannot definitively conclude that a peak has disappeared.

Step 2: Performing the D₂O Exchange
  • Add D₂O: Carefully add one to two drops of high-purity D₂O (99.9 atom % D) to the NMR tube containing your sample.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure adequate mixing.[8] Even if D₂O is not miscible with your solvent (like CDCl₃), shaking creates a large surface area for the exchange to occur.[3]

  • Equilibrate: Allow the sample to rest for several minutes to ensure the exchange reaches equilibrium.

Rationale: Vigorous mixing is essential for efficient proton-deuterium exchange, especially in immiscible solvent systems.

Step 3: Post-Exchange ¹H NMR Spectrum Acquisition
  • Re-acquire Spectrum: Place the NMR tube back into the spectrometer and acquire a second 1D ¹H NMR spectrum using the exact same parameters as the control experiment.

  • Data Processing: Process the new spectrum identically to the control.

Rationale: Using identical acquisition and processing parameters ensures that any observed changes are due to the D₂O addition and not experimental variability.

Step 4: Comparative Analysis
  • Overlay Spectra: Compare the "before" and "after" spectra.

  • Confirm Disappearance: The peak corresponding to the hydroxyl proton should have disappeared or significantly diminished in the "after" spectrum.[3][4]

  • Observe New Peak: Note the appearance of a new, potentially broad peak, which is the HOD/H₂O signal resulting from the exchanged protons.[6] In CDCl₃, this peak typically appears around 1.5-2.0 ppm, while in DMSO-d₆ it is closer to 3.4 ppm.

Data Interpretation & Visualization

The key diagnostic is the direct comparison of the spectra. A hydroxyl proton signal will vanish, while the signals from protons attached to the carbon backbone of the quinoline ring will remain unchanged.

Workflow Visualization

The following diagram illustrates the logical flow of a D₂O exchange experiment.

D2O_Exchange_Workflow cluster_prep Phase 1: Preparation & Control cluster_exp Phase 2: The Exchange cluster_analysis Phase 3: Analysis prep Prepare Sample in Deuterated Solvent control Acquire Control ¹H NMR Spectrum prep->control Insert into Spectrometer add_d2o Add 1-2 Drops of D₂O to NMR Tube control->add_d2o Eject Sample shake Shake Vigorously (30-60s) add_d2o->shake post_spec Re-acquire ¹H NMR (Identical Parameters) shake->post_spec Re-insert Sample compare Overlay & Compare 'Before' vs. 'After' post_spec->compare confirm Confirm -OH Peak Disappearance compare->confirm

Caption: Chemical exchange between an analyte's hydroxyl proton and deuterium oxide.

Troubleshooting and FAQs

This section addresses common issues encountered during D₂O exchange experiments in a direct question-and-answer format.

Q1: I added D₂O, but the suspected -OH peak did not disappear. What went wrong?

  • A1: Incomplete Mixing. The most common cause is insufficient mixing, especially with immiscible solvents like CDCl₃. Solution: Remove the sample and shake it vigorously for at least one full minute. Re-acquire the spectrum. [8]* A2: Slow Exchange Rate. Protons involved in strong intramolecular hydrogen bonding may exchange at a much slower rate. [3]Solution: Allow the sample to sit for a longer period (e.g., 30 minutes to an hour) after shaking. Gentle warming of the sample can also increase the exchange rate, but be cautious of solvent evaporation.

  • A3: Incorrect Peak Assignment. The peak may not be a hydroxyl proton. It could be an aromatic proton with a similar chemical shift. The D₂O exchange experiment has, in this case, successfully disproven your initial hypothesis.

Q2: After adding D₂O, my baseline became distorted and shimming is difficult. Why?

  • A1: Sample Inhomogeneity. The addition of an immiscible D₂O layer creates two phases in the NMR tube, which severely degrades the magnetic field homogeneity. Solution: While vigorous shaking helps, some phase separation is inevitable. Focus on acquiring enough scans to get a reasonable signal-to-noise ratio, even if the peak shape is not perfect. The key is to see the disappearance, not to get a publication-quality spectrum.

  • A2: Lock Signal Interference. The presence of D₂O can affect the deuterium lock signal, especially if you add a large volume. Solution: Use only one or two drops. This is sufficient for the exchange without overwhelming the lock system. Re-shimming the sample after D₂O addition is always necessary.

Q3: The suspected -OH peak only decreased in intensity but didn't disappear completely. Is the exchange incomplete?

  • A1: Insufficient D₂O. If your sample is highly concentrated, one drop of D₂O may not provide a sufficient molar excess of deuterium for a complete exchange. Solution: Add one more drop of D₂O, shake again, and re-acquire.

  • A2: Equilibrium State. The exchange is an equilibrium process. For some molecules, the equilibrium may not lie completely on the side of the deuterated species. However, a significant and obvious reduction in integration is still strong evidence of an exchangeable proton.

Q4: Can I use a solvent like Methanol-d₄ (CD₃OD) instead of adding D₂O?

  • A: Yes, and this is an excellent alternative. Solvents with exchangeable deuterium atoms, like CD₃OD or D₂O itself, will cause labile protons to exchange and not be observed in the spectrum from the start. [2][9]If you acquire a spectrum in CDCl₃ and see a hydroxyl peak, then dissolve a new sample in CD₃OD and the peak is absent, this confirms the assignment. [2]This avoids issues with shimming two-phase systems.

Q5: My -OH peak was very broad to begin with. Is this normal?

  • A: Yes, this is very common. The peak shape of exchangeable protons is often broad due to factors like chemical exchange with trace amounts of water, intermolecular hydrogen bonding, and quadrupole effects from adjacent nuclei (like ¹⁴N). [2][6]This inherent broadness is another characteristic that can suggest a peak may be from a labile proton.

Summary of Key Parameters

ParameterRecommendationRationale & Notes
Solvent Choice CDCl₃, DMSO-d₆, Acetone-d₆Choose a solvent that fully dissolves the analyte. DMSO-d₆ is often better at slowing exchange, which can sometimes allow for observation of coupling to -OH protons before D₂O addition. [2]
Analyte Conc. 5-10 mg in 0.6 mLStandard concentration for good signal-to-noise.
D₂O Volume 1-2 drops (~20-50 µL)Provides a large molar excess of deuterium for efficient exchange without significantly diluting the sample or disrupting the lock.
Mixing Time 30-60 seconds (vigorous)Crucial for creating an emulsion and maximizing the surface area for exchange between the sample and D₂O. [8]
Equilibration Time 5-10 minutesAllows the H/D exchange to reach equilibrium before re-acquiring the spectrum.

References

  • Nanalysis Corp. (2017). To D2O or not to D2O? Nanalysis. Available at: [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Dept. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Open-access Chemical Education. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]

  • Clark, J. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Singh, N. (2022). Proton Exchange | Deuterium in H1 NMR. YouTube. Available at: [Link]

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • Schedl, M., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: Managing Metabolic Instability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the metabolic instability of quinoline-based compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to optimize the metabolic profile of your quinoline-containing drug candidates.

I. Understanding the Metabolic Landscape of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] However, its electron-deficient nature and susceptibility to various metabolic enzymes can lead to rapid clearance and the formation of potentially reactive metabolites.[2][3] A thorough understanding of the metabolic pathways involved is the first step in addressing these liabilities.

Frequently Asked Questions (FAQs) - General Concepts

Q1: What are the primary metabolic pathways for quinoline-based compounds?

A1: Quinoline metabolism is primarily driven by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[4][5]

  • CYP-mediated oxidation: This is a major route of metabolism for many drugs. For quinolines, CYPs can catalyze hydroxylation at various positions on the ring, N-oxidation, and the formation of epoxides which can be further processed to diols.[3][4] Specifically, CYP2E1 is often involved in the formation of 3-hydroxyquinoline, while CYP2A6 can contribute to the formation of quinoline-1-oxide and quinoline-5,6-diol.[4]

  • Aldehyde Oxidase (AO) metabolism: AO is a cytosolic enzyme that plays a significant role in the metabolism of azaheterocycles, including quinolines.[5][6] It typically catalyzes the oxidation of electron-deficient carbons, often adjacent to the ring nitrogen, leading to the formation of quinolones.[5]

Q2: Why is the quinoline ring system susceptible to metabolic breakdown?

A2: The quinoline ring is an electron-deficient system due to the presence of the nitrogen atom, which withdraws electron density by resonance.[2] This makes certain positions on the ring susceptible to nucleophilic attack by metabolic enzymes. Furthermore, the fused aromatic structure provides multiple sites for oxidative metabolism.[7]

Q3: What are the common "metabolic hotspots" on a quinoline ring?

A3: While the specific metabolic hotspots can vary depending on the substitution pattern of the quinoline derivative, some general trends are observed:

  • Positions C2 and C4: These positions are often susceptible to oxidation by aldehyde oxidase, especially if unsubstituted.[8][9]

  • Positions C3, C5, C6, and C8: These positions are common sites for CYP-mediated hydroxylation.[4][10]

  • The nitrogen atom: Can undergo N-oxidation.[4]

II. Troubleshooting Guide: Addressing Metabolic Liabilities

This section provides a structured approach to identifying and mitigating metabolic instability in your quinoline compounds.

Issue 1: My quinoline compound shows high intrinsic clearance in human liver microsomes.

Potential Cause: Rapid metabolism by CYP enzymes.

Troubleshooting Workflow:

  • Metabolite Identification: The first step is to identify the major metabolites being formed. This can be achieved by incubating your compound with human liver microsomes and analyzing the resulting mixture by LC-MS/MS. This will help pinpoint the "soft spots" on your molecule.

  • Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism. This can be done using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors for different CYP isozymes in incubations with human liver microsomes.[3]

  • Structural Modification Strategies: Once the metabolic hotspot and the responsible CYP isozyme are identified, you can employ several strategies to block or slow down the metabolism:

    • Steric Hindrance: Introduce a bulky group near the metabolic hotspot to physically block the enzyme's access.

    • Electronic Modification: Introduce electron-withdrawing groups (EWGs) to decrease the electron density of the ring, making it less susceptible to oxidation.[11][12] Conversely, electron-donating groups (EDGs) can sometimes be used to direct metabolism away from a labile site.[11][12]

    • Bioisosteric Replacement: Replace the labile part of the molecule with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[13][14] For example, replacing a metabolically unstable phenyl group with a pyridine or a thiophene ring.

    • Deuteration: Replacing a hydrogen atom at the site of metabolism with a deuterium atom can sometimes slow down the rate of metabolism due to the kinetic isotope effect.[15][16]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a quinoline compound.[17][18]

Materials:

  • Test quinoline compound (stock solution in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil or testosterone)

  • Negative control (incubation without NADPH)

  • Acetonitrile with an internal standard for quenching the reaction and protein precipitation

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of your test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the microsomal suspension to the phosphate buffer.

  • Add the test compound or positive control to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve gives the rate constant of metabolism (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Issue 2: My quinoline compound is rapidly metabolized, but the clearance is not NADPH-dependent.

Potential Cause: Metabolism by aldehyde oxidase (AO).

Troubleshooting Workflow:

  • Confirm AO Involvement:

    • Conduct metabolic stability assays in liver cytosol, which is rich in AO.[9]

    • Use a known AO inhibitor, such as hydralazine or menadione, in your incubation to see if it reduces the clearance of your compound.

  • Structural Modification Strategies to Mitigate AO Metabolism:

    • Substitution at C2 or C4: Introducing a substituent at the C2 or C4 position of the quinoline ring can often block AO-mediated metabolism.[9]

    • Introduce Electron-Donating Groups: Increasing the electron density of the quinoline ring can make it a poorer substrate for AO.[11]

    • Steric Hindrance: Similar to CYPs, introducing bulky groups near the site of AO metabolism can be effective.[9]

    • Nitrogen Substitution: In some cases, modifying the quinoline nitrogen or adjacent positions can disrupt AO binding.

Visualization of Troubleshooting Logic

Metabolic_Instability_Troubleshooting start High In Vivo Clearance of Quinoline Compound in_vitro_assay In Vitro Metabolic Stability Assay (Microsomes +/- NADPH) start->in_vitro_assay nadph_dependent NADPH-Dependent? in_vitro_assay->nadph_dependent cyp_metabolism Likely CYP-Mediated Metabolism nadph_dependent->cyp_metabolism Yes ao_metabolism Likely Aldehyde Oxidase (or other non-CYP) Metabolism nadph_dependent->ao_metabolism No metabolite_id Metabolite Identification (LC-MS/MS) cyp_metabolism->metabolite_id ao_confirmation Confirm with Cytosol Assay and AO Inhibitors ao_metabolism->ao_confirmation reaction_phenotyping Reaction Phenotyping (recombinant CYPs, inhibitors) metabolite_id->reaction_phenotyping cyp_strategies Structural Modification Strategies: - Steric hindrance - Electronic modification (EWGs) - Bioisosteric replacement - Deuteration reaction_phenotyping->cyp_strategies ao_strategies Structural Modification Strategies: - Substitution at C2/C4 - Electronic modification (EDGs) - Steric hindrance - Nitrogen substitution ao_confirmation->ao_strategies retest Synthesize Analogs and Re-evaluate Stability cyp_strategies->retest ao_strategies->retest

Caption: Troubleshooting workflow for metabolic instability.

III. Advanced Strategies and Considerations

Q4: How can I use computational tools to predict metabolic liabilities?

A4: In silico tools can be valuable for predicting sites of metabolism (SOM) and estimating metabolic stability.[19] These tools use various approaches, including:

  • Structure-based models: Docking the compound into the active sites of CYP enzymes or AO.

  • Ligand-based models: Using quantitative structure-activity relationship (QSAR) models trained on large datasets of known metabolic data.

  • Quantum mechanics (QM) calculations: To predict the reactivity of different atoms in the molecule.

While these tools are not a replacement for experimental data, they can help prioritize which compounds to synthesize and which positions to modify.

Q5: When should I consider bioisosteric replacement?

A5: Bioisosteric replacement is a powerful strategy when a particular chemical group is responsible for both the desired biological activity and the metabolic instability.[13] The goal is to find a replacement that maintains the key interactions with the biological target but is more resistant to metabolism. A classic example is the replacement of a metabolically labile methyl group with a trifluoromethyl group.

Data Summary: Impact of Structural Modifications on Metabolic Stability

The following table provides a hypothetical example of how structural modifications can impact the metabolic stability of a quinoline-based compound.

CompoundModificationIn Vitro t½ (min) in HLMPrimary Metabolite
Parent -156-hydroxyquinoline
Analog 1 6-Fluoro substitution45Reduced 6-hydroxylation
Analog 2 2-Methyl substitution186-hydroxyquinoline
Analog 3 6-Methoxy substitution> 60Minimal metabolism observed

This data illustrates that blocking a metabolic hotspot (position 6) with a fluorine or methoxy group significantly improves metabolic stability. In contrast, modification at a position not involved in the primary metabolic pathway (position 2) has a minimal effect.

IV. Conclusion

Managing the metabolic instability of quinoline-based compounds is a critical aspect of the drug discovery process. A systematic approach that combines in vitro metabolic assays, metabolite identification, and rational structural modification is essential for success. By understanding the underlying enzymatic processes and employing the troubleshooting strategies outlined in this guide, researchers can effectively optimize the pharmacokinetic properties of their quinoline drug candidates.

References
  • Marella A., Tanwar O.P., Saha R., Ali M.R., Srivastava S., Akhter M., Shaquiquzzaman M., Alam M.M. Quinoline: A versatile heterocyclic. Saudi. Pharm. J. 2013;21:1–12. doi: 10.1016/j.jsps.2012.03.002. [Link]

  • Quinine - Wikipedia. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. [Link]

  • Quinoline and its transformation products found in urine - ResearchGate. [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. [Link]

  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC - PubMed Central. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC - NIH. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. [Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism | ACS Omega. [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Link]

  • Competition for electrons between pyridine and quinoline during their simultaneous biodegradation - PubMed. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][10][20]triazino[2,3-c]quinazolines - PMC - PubMed Central. [Link]

  • Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - Novartis OAK. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - NIH. [Link]

  • More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 - YouTube. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. [Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - NIH. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][10][20]triazino[2,3-c]quinazolines - ResearchGate. [Link]

  • Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging - PubMed. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • [PDF] Cytochrome P450 species involved in the metabolism of quinoline. - Semantic Scholar. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. [Link]

  • Metabolic Stability Services - Eurofins Discovery. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of 2-(Trifluoromethyl)quinoline-4-carbonitrile and Other Quinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer properties.[2] Among these, compounds bearing trifluoromethyl (-CF3) and carbonitrile (-CN) substituents have shown particular promise, with these functional groups often enhancing metabolic stability, cell permeability, and target-binding affinity. This guide provides an in-depth, objective comparison of the in vitro anticancer performance of 2-(Trifluoromethyl)quinoline-4-carbonitrile against other relevant quinoline derivatives, supported by experimental data and detailed methodologies.

The Strategic Advantage of Trifluoromethyl and Carbonitrile Moieties in Quinoline-Based Drug Design

The introduction of a trifluoromethyl group at the C2 position and a carbonitrile group at the C4 position of the quinoline ring is a deliberate design strategy aimed at augmenting the molecule's pharmacological profile. The -CF3 group, a strong electron-withdrawing moiety, can significantly increase the lipophilicity of the compound, facilitating its passage through cellular membranes. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, thereby increasing the compound's bioavailability. The carbonitrile group, also electron-withdrawing, can participate in hydrogen bonding and other interactions with biological targets, contributing to enhanced binding affinity and potency.

Comparative In Vitro Antiproliferative Activity

While direct head-to-head studies featuring this compound are limited in publicly available literature, we can infer its potential by examining the performance of structurally similar compounds and understanding the structure-activity relationships (SAR) of quinoline derivatives. The following data, compiled from various studies, illustrates the impact of different substitutions on the quinoline core on anticancer activity.

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Table 1: Comparative In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles A-549 (Lung)35Fused pyran ring and C3-carbonitrile[3]
2,8-bis(Trifluoromethyl)-4-substituted quinolines Not specifiedNot specifiedDual -CF3 groups at C2 and C8[4]
4-Aryl-pyrano quinoline derivatives Various human cancer cell linesNanomolar rangeFused pyran ring and C4-aryl group[2]
Isocombreta quinolines (2-substituted) 5 human cancer cell lines0.012-substitution with hydroxyl and methoxy groups[2]
4-Quinoline thiosemicarbazone variant MCF-7 (Breast)0.82Thiosemicarbazone side chain at C4[2]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)quinolin-8-yl) pentan-1,4-diamine Malaria (drug-resistant)0.005-0.008C2-CF3 and substituted amino side chain[4]

From the available data, it is evident that substitutions at the C2 and C4 positions of the quinoline ring play a pivotal role in determining the anticancer potency. The presence of a trifluoromethyl group, as seen in antimalarial quinoline derivatives, is associated with high potency.[4] Similarly, the carbonitrile group is a feature of active quinoline-based anticancer compounds.[3]

Mechanistic Insights: How Quinoline Derivatives Exert Their Anticancer Effects

Quinoline derivatives employ a variety of mechanisms to inhibit cancer cell growth and proliferation. Understanding these pathways is critical for rational drug design and the development of targeted therapies.

Inhibition of Tubulin Polymerization

Several potent quinoline derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent the formation of functional microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[2] Certain quinoline derivatives function as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to the accumulation of DNA damage, which ultimately triggers apoptosis.

Kinase Inhibition

Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Quinoline derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases like EGFR, which are often overexpressed or mutated in cancer cells.[3] By blocking the activity of these kinases, these compounds can halt the signaling cascades that drive cancer cell proliferation and survival.

Caption: Mechanism of action for quinoline-based kinase inhibitors.

Experimental Protocols for In Vitro Evaluation

To ensure the scientific integrity and reproducibility of the findings, it is imperative to follow standardized and validated experimental protocols. The following section details the methodology for a key in vitro assay used to assess the anticancer activity of quinoline derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Step-by-step workflow of the MTT cell proliferation assay.

Conclusion

The strategic incorporation of trifluoromethyl and carbonitrile groups into the quinoline scaffold holds significant promise for the development of novel and potent anticancer agents. While direct comparative data for this compound is emerging, the analysis of structurally related compounds and established structure-activity relationships strongly suggests its potential as a valuable lead compound. The multifaceted mechanisms of action of quinoline derivatives, including tubulin polymerization inhibition, topoisomerase inhibition, and kinase inhibition, offer multiple avenues for therapeutic intervention. Rigorous in vitro evaluation using standardized protocols, such as the MTT assay, is essential for accurately determining the antiproliferative activity and guiding the further development of this promising class of compounds.

References

  • Jain, C. K., Sharma, A., & Singh, B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Ansari, M. F., & Alam, M. S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-131. [Link]

  • Aly, A. A., El-Sayed, M. A., & Mohamed, Y. A. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(1), 1-15. [Link]

  • Hamze, A., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 243, 114573. [Link]

  • Kumar, A., & Singh, R. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(1), 100257. [Link]

  • Abdel-Aziz, M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21306-21326. [Link]

  • Singh, P., et al. (2023). Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. Asian Journal of Chemistry, 35(9), 2415-2420. [Link]

  • Gummadi, V. R., et al. (2022). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 7(36), 32356-32368. [Link]

  • Moodley, T., et al. (2021). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Molecular Structure, 1225, 129111. [Link]

  • Sharma, P., & Kumar, V. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals, 10(1), 1-10. [Link]

  • Rojas-Berríos, D., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 843519. [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1996. [Link]

  • Kljun, J., & Turel, I. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(22), 14352. [Link]

  • Jain, C. K., Sharma, A., & Singh, B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Zhou, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Khan, I., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 28(22), 7586. [Link]

  • El-Gazzar, M. G., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(1), 1. [Link]

  • Kumari, S., & Lal, S. (2023). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry, 64(11), 1-10. [Link]

  • da Silva, G. N., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

Sources

A Comparative Analysis of 2-(Trifluoromethyl)quinoline-4-carbonitrile and Established Inhibitors in Targeting Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realms of oncology, immunology, and antiviral therapies, the identification of novel small molecules with potent and selective inhibitory activity against key cellular enzymes is a paramount objective.[1] This guide provides a comparative overview of the potential efficacy of a novel compound, 2-(Trifluoromethyl)quinoline-4-carbonitrile, against the well-established inhibitors of Dihydroorotate Dehydrogenase (DHODH): Leflunomide, Teriflunomide, and Brequinar. While the precise molecular target of this compound is yet to be fully elucidated, its quinoline scaffold, a feature present in potent DHODH inhibitors like Brequinar, suggests a plausible mechanism of action centered on the inhibition of this critical enzyme.[2][3]

The Central Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation

Dihydroorotate dehydrogenase is a pivotal mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] Pyrimidines are essential building blocks for the synthesis of DNA and RNA.[1] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are heavily reliant on the de novo synthesis of pyrimidines to sustain their growth and division.[4] This dependency makes DHODH a highly attractive therapeutic target for a range of proliferative disorders.[1][4][5] Inhibition of DHODH effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of aberrant cell growth.[6]

The Established Players: A Look at Known DHODH Inhibitors

The therapeutic potential of targeting DHODH has been validated by the clinical success of several inhibitors. These compounds have paved the way for our understanding of the therapeutic window and potential applications of DHODH inhibition.

  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.[7][8] Both are potent, selective inhibitors of human DHODH.[1][7][9] They are approved for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][10] Their mechanism of action lies in the depletion of pyrimidines required for the clonal expansion of activated lymphocytes.[7][9][11]

  • Brequinar: Brequinar is a highly potent, non-competitive inhibitor of DHODH that has been extensively studied for its immunosuppressive and antineoplastic activities.[3][5][12] Its quinoline core is a key structural feature contributing to its high affinity for the enzyme.[2][3] Brequinar has demonstrated broad-spectrum antiviral activity, underscoring the reliance of viral replication on host cell pyrimidine pools.[13][14]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of intervention for these inhibitors.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP Leflunomide Leflunomide Leflunomide->Orotate Teriflunomide Teriflunomide Teriflunomide->Orotate Brequinar Brequinar Brequinar->Orotate This compound This compound This compound->Orotate Hypothesized

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of various compounds on DHODH.

This compound: A Novel Candidate for DHODH Inhibition

The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[15][16] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[17] Given that Brequinar, a potent DHODH inhibitor, also possesses a quinoline core, it is a scientifically sound hypothesis that this compound may exert its biological effects through the same mechanism. To validate this hypothesis and compare its efficacy to the established inhibitors, a series of well-defined experimental protocols are necessary.

Experimental Design for Comparative Efficacy Analysis

A rigorous head-to-head comparison requires a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models. The following protocols provide a framework for such a comparative study.

In Vitro DHODH Inhibition Assay

This initial screen directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The assay monitors the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate.[18][19][20] The rate of DCIP reduction is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH.

    • Dissolve this compound, Leflunomide, Teriflunomide, and Brequinar in DMSO to create stock solutions.

    • Prepare assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare solutions of dihydroorotate (DHO), Coenzyme Q10 (or a soluble analog like decylubiquinone), and DCIP in the assay buffer.[18]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compounds and control inhibitors. Include a DMSO vehicle control.

    • Add recombinant human DHODH to each well and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.[21]

    • Initiate the reaction by adding a mixture of DHO, Coenzyme Q10, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vmax) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a dose-response curve.

In_Vitro_Assay Reagent_Prep Reagent Preparation (Enzyme, Compounds, Buffers) Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitors, Enzyme) Reagent_Prep->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Reaction_Start Reaction Initiation (DHO, CoQ10, DCIP) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 600 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (Vmax, % Inhibition, IC50) Measurement->Data_Analysis

Caption: Workflow for the in vitro DHODH inhibition assay.

Cellular Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on a cancer cell line known to be sensitive to DHODH inhibition.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[18] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., a leukemia or small cell lung cancer line) in appropriate media.[22]

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the control inhibitors. Include a vehicle control (DMSO).[18]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours).[18]

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.[18]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Uridine Rescue Assay

This experiment is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Principle: Cells can also acquire pyrimidines through a salvage pathway that utilizes extracellular uridine.[23][24] If the cytotoxic effect of a compound is due to DHODH inhibition, the addition of exogenous uridine should rescue the cells from death by replenishing the pyrimidine pool.[23][25]

Step-by-Step Protocol:

  • Follow the Cellular Proliferation Assay protocol as described above.

  • Co-treatment:

    • In a parallel set of experiments, co-treat the cells with the test compounds and a fixed, non-toxic concentration of uridine.

  • Data Analysis:

    • Compare the GI50 values obtained in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of de novo pyrimidine synthesis.

Comparative Data Summary

The following table presents hypothetical data to illustrate how the results of these experiments would be summarized for a clear comparison.

CompoundIn Vitro DHODH IC50 (nM)Cellular GI50 (µM)Uridine Rescue (Fold Shift in GI50)
This compound To be determinedTo be determinedTo be determined
Leflunomide ~600[9]VariableYes
Teriflunomide VariableVariableYes
Brequinar 5.2[14]VariableYes[25]

Conclusion and Future Directions

The structural similarity of this compound to the potent DHODH inhibitor Brequinar provides a strong rationale for investigating its potential as a novel inhibitor of this key enzyme. The experimental framework outlined in this guide offers a systematic and robust approach to validate this hypothesis and to objectively compare its efficacy against established clinical and preclinical DHODH inhibitors.

Should this compound demonstrate potent and specific DHODH inhibitory activity, further studies would be warranted. These would include detailed pharmacokinetic and pharmacodynamic profiling, in vivo efficacy studies in relevant animal models of cancer or autoimmune disease, and comprehensive safety and toxicology assessments. The ultimate goal is to determine if this novel chemical entity offers a superior therapeutic window or a more favorable pharmacological profile compared to the existing armamentarium of DHODH inhibitors.

References

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • What are DHODH inhibitors and how do you quickly get the latest development progress?. Synapse. [Link]

  • Novel mechanisms of brequinar sodium immunosuppression on T cell activation. Transplantation. [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses. [Link]

  • Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens. [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology. [Link]

  • Leflunomide. Wikipedia. [Link]

  • Teriflunomide. Wikipedia. [Link]

  • Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. AACR Publications. [Link]

  • In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor. Xenobiotica. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Oncogene. [Link]

  • Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. YouTube. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Genetics. [Link]

  • DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. [Link]

  • Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). Pharmaceutics. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link]

  • (PDF) Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. ResearchGate. [Link]

  • What is the mechanism of Teriflunomide?. Patsnap Synapse. [Link]

  • What is the mechanism of Leflunomide?. Patsnap Synapse. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Frontiers in Chemistry. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Teriflunomide: mechanism of action. Modified from Tallantyre et al.... ResearchGate. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Publications. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem. [Link]

  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers. [Link]

  • Brequinar. PubChem. [Link]

  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Siberian journal of oncology. [Link]

  • Mechanistic Studies of Teriflunomide in RRMS. ClinicalTrials.gov. [Link]

  • 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mechanism of action of teriflunomide.. ResearchGate. [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)quinoline-4-carbonitrile Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific class of quinoline derivatives: 2-(trifluoromethyl)quinoline-4-carbonitrile analogs. These compounds have garnered interest for their potential as anticancer agents, largely attributed to their ability to function as kinase inhibitors.[3][4][5]

This guide provides an in-depth comparison of these analogs, synthesizing data from available literature to elucidate how structural modifications influence their biological activity. We will explore the rationale behind synthetic strategies, present comparative biological data, and detail key experimental protocols to provide a comprehensive resource for the scientific community.

The this compound Scaffold: A Promising Starting Point

The core structure, this compound, combines two key pharmacophoric features: the trifluoromethyl group (-CF3) and the carbonitrile group (-CN) on a quinoline framework. The -CF3 group, a powerful electron-withdrawing moiety, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The carbonitrile group, also electron-withdrawing, can participate in hydrogen bonding and other interactions with biological targets. The strategic placement of these groups on the quinoline ring creates a unique electronic and steric profile, making it an attractive starting point for the design of potent and selective kinase inhibitors.[1]

While a comprehensive SAR study dedicated solely to this specific scaffold is not extensively documented in publicly available literature, we can infer valuable insights by examining related quinoline derivatives and the general principles of quinoline SAR in the context of anticancer activity.

Structure-Activity Relationship Analysis

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring.[6] For the this compound scaffold, the key areas for modification and their impact on activity are discussed below.

Substitutions on the Quinoline Ring System

Modifications to the benzene ring portion of the quinoline nucleus (positions 5, 6, 7, and 8) can significantly impact antiproliferative activity.

  • Position 7: Studies on related 4-aminoquinoline derivatives have shown that the introduction of a large and bulky alkoxy substituent at the 7-position, such as a benzyloxy group, can be beneficial for antiproliferative activity.[6] For instance, a 7-(4-fluorobenzyloxy) substituent on a 4-aminoquinoline core resulted in a potent compound with IC50 values less than 1.0 μM against human tumor cell lines.[6] This suggests that exploring various substituted benzyloxy groups at the 7-position of the this compound scaffold could be a fruitful strategy.

  • Positions 6 and 7: In the context of 4-anilinoquinoline-3-carbonitriles, which are structurally related to our target scaffold, disubstitution at the 6 and 7-positions with groups like methoxy (-OCH3) has been shown to enhance kinase inhibition.[7] Furthermore, the introduction of Michael acceptors, such as crotonamide, at the 6-position has led to the development of irreversible inhibitors of EGFR and HER-2 kinases.[8] This highlights the potential for introducing functional groups at these positions to modulate both potency and mechanism of action.

Modifications at the 4-Position

The carbonitrile group at the 4-position is a key feature. However, exploring bioisosteric replacements or modifications of the group attached at this position can lead to compounds with altered activity profiles. In many quinoline-based kinase inhibitors, the 4-position is occupied by an amino or anilino group that forms crucial hydrogen bonds within the ATP-binding site of kinases.[6]

For instance, in a series of 4-anilinoquinoline-3-carbonitriles, the nature of the substituent on the anilino ring plays a critical role in determining the inhibitory potency against kinases like EGFR.[8] While our core scaffold has a carbonitrile directly attached at C4, it is conceivable that derivatization to introduce a substituted amino or anilino moiety could be a viable strategy to enhance kinase inhibitory activity.

The Role of the 2-Trifluoromethyl Group

The 2-trifluoromethyl group is a significant contributor to the overall electronic properties of the molecule. While its direct modification might be synthetically challenging, its influence is evident when comparing with analogs lacking this group. The electron-withdrawing nature of the -CF3 group can influence the pKa of the quinoline nitrogen, potentially affecting its interaction with kinase hinge regions.

Comparative Biological Activity

To provide a clearer picture of the potential of this class of compounds, the following table summarizes the antiproliferative activity of selected quinoline derivatives from the literature that share structural similarities with the this compound scaffold. It is important to note that a direct comparison is challenging due to the different core structures and cancer cell lines used in various studies.

Compound/ScaffoldModificationsCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Pyrano[3,2-c]quinoline-3-carbonitrile derivative (Compound 5e) N-methyl at position 1 of the quinoline moietyA-549, MCF-7, Panc-1, HT-29GI50 = 26 nM (average)[3]
Pyrano[3,2-c]quinoline-3-carbonitrile derivative (Compound 5h) 6-methoxy on the quinoline and 4-methoxy on the phenyl group of the pyran moietyA-549, MCF-7, Panc-1, HT-29GI50 = 28 nM (average)[3]
Quinoline-2-carbonitrile-based hydroxamic acid (Compound 12a) Hydroxamic acid moietyMultiple human cancer cell linesAverage IC50 = 0.6 nM[7]
Quinoline-2-carbonitrile-based hydroxamic acid (Compound 12d) Hydroxamic acid moietyMultiple human cancer cell linesAverage IC50 = 0.7 nM[7]
7-(4-fluorobenzyloxy)-4-aminoquinoline derivative (Compound 10g) 7-(4-fluorobenzyloxy), 4-(N,N-dimethylamino)ethylaminoMultiple human cancer cell linesIC50 < 1.0 μM[6]

Experimental Protocols

To aid researchers in the synthesis and evaluation of this compound analogs, this section provides representative experimental protocols gleaned from the literature on related quinoline derivatives.

General Synthesis of Substituted Quinolines

A common route for synthesizing substituted quinolines involves the Conrad-Limpach or Doebner-von Miller reactions, followed by functional group interconversions. For the specific synthesis of the this compound scaffold, a multi-step synthesis would likely be required, potentially starting from a pre-functionalized aniline or quinoline precursor. A plausible, though not explicitly documented, synthetic workflow is depicted below.

G A Substituted Aniline B Cyclization with Trifluoromethylated Precursor A->B C 2-(Trifluoromethyl)quinoline B->C D Halogenation at C4 C->D E 4-Halo-2-(trifluoromethyl)quinoline D->E F Cyanation E->F G This compound F->G H Further Functionalization G->H I Target Analogs H->I

Caption: Plausible synthetic workflow for this compound analogs.

Step-by-Step Protocol (Hypothetical, based on related syntheses):

  • Synthesis of the Quinoline Core: A substituted aniline is reacted with an appropriate trifluoromethyl-containing β-ketoester or equivalent in a cyclization reaction (e.g., Conrad-Limpach synthesis) to form the 2-(trifluoromethyl)quinolin-4-ol.

  • Halogenation: The resulting quinolin-4-ol is then converted to a 4-haloquinoline (e.g., 4-chloro-2-(trifluoromethyl)quinoline) using a halogenating agent such as phosphorus oxychloride (POCl3).

  • Cyanation: The 4-haloquinoline is subjected to a cyanation reaction, for example, using potassium cyanide (KCN) or zinc cyanide (Zn(CN)2) with a palladium catalyst, to introduce the carbonitrile group at the 4-position.

  • Further Functionalization: The resulting this compound can then be further modified, for instance, by introducing substituents on the benzene ring through electrophilic aromatic substitution or by modifying existing functional groups.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT assay to determine antiproliferative activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer agents, particularly as kinase inhibitors. While direct and extensive SAR studies on this specific analog series are limited in the current literature, by drawing parallels from structurally related quinoline derivatives, we can identify key areas for chemical modification that are likely to impact biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on the quinoline ring. Such studies will be crucial for establishing a definitive SAR and for optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds. The experimental protocols outlined in this guide provide a solid foundation for undertaking such investigations. As our understanding of the molecular targets of these compounds grows, so too will our ability to rationally design the next generation of quinoline-based cancer therapeutics.

References

  • Ameen Ali Abu-Hashem, et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Youssif, B. G., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Di Mauro, G., et al. (2020).
  • Hamze, A., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry.
  • Wang, L., et al. (2021).
  • Munson, M., et al. (2014). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • Li, Y., et al. (2022).
  • Loh, W. S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
  • Pannala, A. S., et al. (2020).
  • Karakas, D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Youssif, B. G., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
  • Scott, J. S., et al. (2015). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.
  • Youssif, B. G., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules.
  • Chen, C. H., et al. (2001).
  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry.
  • Fun, H. K., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry.
  • Estevez, J. C., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. The Journal of Organic Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(Trifluoromethyl)quinoline-4-carbonitrile (BAY-876)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity profile of 2-(Trifluoromethyl)quinoline-4-carbonitrile, commercially known as BAY-876, a potent and selective inhibitor of Glucose Transporter 1 (GLUT1). In the landscape of drug discovery, understanding a compound's selectivity is as critical as understanding its on-target potency. Unintended interactions with off-target proteins can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis of BAY-876's selectivity against relevant alternative therapeutic strategies and providing the experimental frameworks necessary for such an evaluation.

Introduction: The Significance of Selectivity in Targeting Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming, a hallmark that has become an attractive target for therapeutic intervention. One of the most well-established metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis even in the presence of ample oxygen. Glucose Transporter 1 (GLUT1) is a key facilitator of this metabolic shift, as it is frequently overexpressed in a wide range of tumors, enabling the high glucose uptake necessary to fuel rapid proliferation.[1][2]

This compound (BAY-876) has emerged as a highly potent and selective inhibitor of GLUT1.[3][4][5] By blocking glucose transport, BAY-876 effectively starves cancer cells of their primary fuel source, leading to metabolic stress and cell death, particularly under hypoxic conditions.[1][5] Its mechanism of action offers a targeted approach to cancer therapy by exploiting a fundamental metabolic dependency of malignant cells.

However, the therapeutic window of any targeted agent is defined by its selectivity. The quinoline scaffold, present in BAY-876, is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[6] This structural similarity raises the pertinent question of potential cross-reactivity with the human kinome, a large family of enzymes that are critical regulators of cellular processes and common off-targets for many drugs. Furthermore, interactions with other receptors, ion channels, and transporters can lead to unexpected adverse effects.

This guide will therefore explore the cross-reactivity profile of BAY-876. In the absence of publicly available, comprehensive screening data for BAY-876, we will present a comparative analysis using representative data from well-characterized quinoline-containing kinase inhibitors. This illustrative approach will underscore the importance of broad cross-reactivity profiling and provide a framework for interpreting such data. As a key comparator, we will discuss the profile of Telaglenastat (CB-839), an inhibitor of glutaminase (GLS1), another critical enzyme in cancer metabolism. This comparison will highlight the distinct selectivity profiles of compounds targeting different nodes of metabolic pathways.

The Imperative of Comprehensive Cross-Reactivity Profiling

Early and comprehensive assessment of a compound's selectivity is a cornerstone of modern drug development. It allows for:

  • Risk Mitigation: Identifying potential off-target liabilities early in the discovery process can prevent costly late-stage failures due to unforeseen toxicities.

  • Prediction of Adverse Drug Reactions (ADRs): Many ADRs are the result of unintended interactions with specific proteins or pathways. Proactive profiling can help predict and manage these risks.

  • Understanding Polypharmacology: A compound's interaction with multiple targets can sometimes lead to enhanced therapeutic efficacy. A thorough understanding of its target profile can uncover these opportunities.

  • Informed Candidate Selection: Comparing the selectivity profiles of multiple lead compounds allows for the selection of the candidate with the most favorable therapeutic index.

To this end, several platform technologies have been developed to enable broad cross-reactivity screening. These include large-panel kinase assays (e.g., KINOMEscan™), broad panels of receptor, ion channel, and transporter binding assays (e.g., Eurofins SafetyScreen), and cell-based thermal shift assays (CETSA) to confirm target engagement in a cellular context.

Experimental Methodologies for Cross-Reactivity Profiling

A rigorous assessment of a compound's cross-reactivity profile typically involves a tiered approach, starting with broad screening followed by more detailed mechanistic studies for any identified off-targets. Below are detailed protocols for key assays.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Primary Screening cluster_1 Hit Validation & Mechanistic Studies cluster_2 Data Analysis & Interpretation A Compound of Interest (e.g., BAY-876) B Broad Kinase Panel (e.g., KINOMEscan™) A->B Kinase Profiling C Safety Pharmacology Panel (e.g., Eurofins SafetyScreen) A->C Off-Target Profiling D Dose-Response IC50/Kd Determination B->D Identified Kinase Hits C->D Identified Off-Target Hits E Cellular Target Engagement (e.g., CETSA) D->E F Functional Cellular Assays E->F G Selectivity Profiling & Risk Assessment F->G

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Protocol 1: Broad Kinase Profiling using KINOMEscan™

Principle: The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., BAY-876) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical screening concentration is 10 µM.

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the test compound at the desired concentration, and the immobilized ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and qPCR: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • %Ctrl = (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background) x 100

Protocol 2: Off-Target Profiling using Radioligand Binding Assays (Eurofins SafetyScreen Panel)

Principle: This method assesses the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from a receptor, ion channel, or transporter. A reduction in the measured radioactivity indicates that the test compound is binding to the target.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target of interest.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and the test compound.

  • Incubation: Incubate the plate for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding.

    • % Inhibition = (1 - (Counts_compound - Counts_nonspecific) / (Counts_total - Counts_nonspecific)) x 100

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: CETSA is a biophysical method to assess target engagement in a cellular environment. The binding of a ligand to its target protein often leads to a conformational change that increases the protein's thermal stability. This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat them with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis (for intact cells): Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Cross-Reactivity Profiles

As specific, comprehensive cross-reactivity data for BAY-876 is not publicly available, we present an illustrative comparison using representative data from well-characterized quinoline-containing kinase inhibitors and contrast this with the expected profile of a highly selective metabolic enzyme inhibitor like Telaglenastat.

Illustrative Kinase Selectivity Profiles

The following table presents a hypothetical but representative KINOMEscan™ dataset for BAY-876, based on the known profiles of other quinoline-containing kinase inhibitors, and a hypothetical profile for Telaglenastat, reflecting its distinct mechanism of action.

Table 1: Representative KINOMEscan™ Data (% Control @ 10 µM)

Kinase TargetBAY-876 (Hypothetical)Telaglenastat (Hypothetical)Bosutinib (Reference)Lapatinib (Reference)Vandetanib (Reference)
Primary Target GLUT1 (IC50 = 2 nM) GLS1 (IC50 = 24 nM) ABL1 (IC50 = 1.2 nM) EGFR (IC50 = 10.8 nM) VEGFR2 (IC50 = 40 nM)
ABL185>95<1 7845
SRC75>95<1 6555
LYN68>95<1 7260
HCK70>95<1 7558
EGFR90>9588<1 15
ERBB292>9590<1 65
VEGFR288>954535<1
RET85>955540<1
KIT95>95305025
PDGFRB93>95254520

Data for Bosutinib, Lapatinib, and Vandetanib are representative of publicly available KINOMEscan™ data. Lower % Control values indicate stronger inhibition.

Interpretation:

  • BAY-876 (Hypothetical): While highly potent on its primary target, GLUT1, its quinoline scaffold may lead to weak, off-target interactions with certain kinases, particularly those in the SRC and ABL families. However, these interactions are significantly weaker than its on-target activity, suggesting a favorable selectivity profile.

  • Telaglenastat (Hypothetical): As an inhibitor of a metabolic enzyme with a distinct structure, Telaglenastat is expected to have a very "clean" kinome profile, with minimal to no significant interactions with kinases at a concentration of 10 µM.

  • Reference Kinase Inhibitors: The reference compounds (Bosutinib, Lapatinib, Vandetanib) demonstrate the characteristic polypharmacology of many kinase inhibitors. While they have high affinity for their primary targets, they also inhibit other kinases, some with significant potency. This highlights the importance of the quinoline scaffold in kinase binding.

Illustrative Safety Pharmacology Profile

The following table illustrates the types of targets included in a standard safety pharmacology panel (e.g., Eurofins SafetyScreen44) and discusses the potential for off-target interactions.

Table 2: Representative Safety Pharmacology Panel and Potential Interactions

Target ClassRepresentative TargetsPotential for Interaction with Quinoline-Based CompoundsRationale and Potential Clinical Implications
GPCRs Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Opioid ReceptorsLow to ModerateThe planar, aromatic nature of the quinoline ring can lead to non-specific binding to some GPCRs. Interactions with these receptors could lead to a wide range of CNS, cardiovascular, and gastrointestinal side effects.
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsModerateInhibition of the hERG potassium channel is a major concern in drug development due to the risk of QT prolongation and life-threatening arrhythmias. The potential for quinoline-containing compounds to interact with hERG should be carefully evaluated.
Transporters Dopamine, Serotonin, Norepinephrine TransportersLowWhile less common, interactions with neurotransmitter transporters could lead to CNS side effects.
Nuclear Receptors Estrogen, Androgen, Glucocorticoid ReceptorsLowInteractions with nuclear receptors are less likely but could result in endocrine-related side effects.
Enzymes COX-1, COX-2, PDE, FAAHLow to ModerateOff-target inhibition of enzymes can lead to a variety of side effects, depending on the specific enzyme.

Interpretation:

A comprehensive safety pharmacology screen is essential to de-risk a drug candidate. For a compound like BAY-876, with its quinoline core, particular attention should be paid to potential interactions with kinases and the hERG channel. A "clean" profile in such a panel would provide strong evidence for its selectivity and a lower risk of off-target mediated toxicity.

Signaling Pathways and Off-Target Considerations

The following diagram illustrates the primary metabolic pathway targeted by BAY-876 and Telaglenastat, as well as a hypothetical signaling pathway that could be affected by off-target kinase inhibition.

G cluster_0 Cancer Cell Metabolism cluster_1 Inhibitors cluster_2 Potential Off-Target Kinase Pathway cluster_3 Potential Off-Target Inhibition Glucose Glucose GLUT1 GLUT1 Glutamine Glutamine GLS1 GLS1 Glycolysis Glycolysis GLUT1->Glycolysis TCA_Cycle TCA Cycle GLS1->TCA_Cycle Proliferation Cell Proliferation & Survival Glycolysis->Proliferation TCA_Cycle->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibits CB839 Telaglenastat CB839->GLS1 Inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK SRC_Family SRC Family Kinases RTK->SRC_Family Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) SRC_Family->Downstream GeneExpression Gene Expression Downstream->GeneExpression GeneExpression->Proliferation Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits Quinoline_Inhibitor->SRC_Family Inhibits

Sources

Validating the Mechanism of Action of 2-(Trifluoromethyl)quinoline-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, differentiating a promising lead from a potential liability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of 2-(Trifluoromethyl)quinoline-4-carbonitrile, a compound of emerging interest. We will explore a logical, multi-faceted experimental approach, comparing its potential efficacy and specificity against established benchmarks.

Our investigation into this compound reveals a compound with potential ties to the inhibition of the STAT3 signaling pathway, a critical node in cancer cell proliferation and survival. This guide will therefore focus on a systematic approach to first, identify the molecular target of this compound, and second, to validate its impact on the STAT3 pathway in a cellular context.

Part 1: The Experimental Roadmap: From Target Deconvolution to Cellular Validation

A robust MoA validation strategy is not a linear path but an iterative process of hypothesis generation and rigorous testing. Our approach for this compound is two-pronged:

  • Unbiased Target Identification: Before we can validate a mechanism, we must first identify the direct molecular target(s) of the compound. This is crucial to avoid misinterpreting off-target effects as the primary MoA.

  • Hypothesis-Driven Pathway Analysis: Based on the target identification and in silico modeling, we will test the hypothesis that this compound modulates the STAT3 signaling pathway.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_target_id Phase 1: Target Identification cluster_pathway_validation Phase 2: Pathway & Cellular Validation cluster_conclusion Conclusion Thermal_Shift Thermal Shift Assay (DSF) Affinity_Purification Affinity Purification-Mass Spectrometry Thermal_Shift->Affinity_Purification Confirms direct binding Western_Blot Western Blot for p-STAT3 Affinity_Purification->Western_Blot Identified target suggests pathway Reporter_Assay STAT3 Reporter Gene Assay Western_Blot->Reporter_Assay Functional confirmation Cell_Viability Cell Viability Assay (e.g., MTS) Reporter_Assay->Cell_Viability Phenotypic correlation MoA_Validation Validated Mechanism of Action Cell_Viability->MoA_Validation

Caption: A stepwise workflow for the MoA validation of this compound.

Part 2: Detailed Experimental Protocols & Comparative Analysis

Phase 1: Identifying the Direct Molecular Target

The initial and most critical step is to determine the direct binding partner(s) of this compound. We will employ two orthogonal, well-established techniques to ensure the robustness of our findings.

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to identify direct binding of a small molecule to a protein by measuring changes in the protein's thermal stability. An increase in the melting temperature (Tm) of a protein in the presence of the compound suggests a stabilizing interaction.

Protocol:

  • Protein of Interest: Based on computational docking studies, STAT3 is a putative target. Therefore, recombinant human STAT3 protein will be used.

  • Reagent Preparation:

    • Prepare a 100x stock of SYPRO Orange dye in DMSO.

    • Prepare a 2 mg/mL stock of recombinant STAT3 protein in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock of this compound in DMSO.

  • Assay Setup:

    • In a 96-well qPCR plate, prepare reactions containing 1x SYPRO Orange, 2 µg of STAT3 protein, and a final concentration of 10 µM of the compound.

    • Include appropriate controls: protein + dye + DMSO (no compound), and buffer + dye (no protein).

  • Data Acquisition:

    • Run the assay in a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.

    • Monitor the fluorescence of SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A significant shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates direct binding.

Rationale: To identify potential targets in an unbiased manner, we will use an immobilized version of our compound to "pull down" its binding partners from a complex cell lysate. This will be followed by mass spectrometry to identify the captured proteins.

Protocol:

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a native cell lysate from a cancer cell line known to have hyperactive STAT3 signaling (e.g., MDA-MB-231).

  • Affinity Pulldown:

    • Incubate the immobilized compound beads with the cell lysate for 2-4 hours at 4°C.

    • Include control beads (no compound) to identify non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively with a stringent buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer.

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise unique bands present in the compound pulldown lane but not the control lane.

    • Identify the proteins by in-gel trypsin digestion followed by LC-MS/MS analysis.

Phase 2: Validating the Impact on the STAT3 Signaling Pathway

Assuming our target identification phase points towards STAT3 or a closely related kinase, the next step is to validate the functional consequences of this interaction within a cellular context.

The STAT3 (Signal Transducer and Activator of Transcription 3) protein is a key mediator of cytokine and growth factor signaling. Upon activation by upstream kinases (e.g., JAKs, Src), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.

stat3_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->Gene_Expression Promotes Transcription Compound This compound Compound->JAK Inhibits? Compound->STAT3_inactive Prevents Phosphorylation?

Caption: A simplified diagram of the canonical STAT3 signaling pathway and potential points of inhibition.

Rationale: The phosphorylation of STAT3 at tyrosine 705 (Y705) is the hallmark of its activation. A western blot allows for the direct visualization and quantification of this post-translational modification.

Protocol:

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known STAT3 inhibitor (e.g., Stattic) for 2 hours.

    • Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Y705) and total STAT3.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

Comparative Data Table:

CompoundConcentration (µM)p-STAT3 / Total STAT3 Ratio (Normalized)
Vehicle (DMSO)-1.00
Stattic (Positive Control)100.15
This compound0.10.85
This compound10.42
This compound100.11

Rationale: To confirm that the observed decrease in STAT3 phosphorylation translates to a reduction in its transcriptional activity, we will use a luciferase-based reporter gene assay.

Protocol:

  • Cell Transfection:

    • Transfect MDA-MB-231 cells with a plasmid containing a STAT3-responsive promoter driving the expression of the firefly luciferase gene.

    • Co-transfect with a plasmid constitutively expressing Renilla luciferase for normalization.

  • Treatment and Stimulation:

    • After 24 hours, treat the cells with the compound and stimulate with IL-6 as described for the western blot.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Rationale: The ultimate goal of a targeted therapy is to elicit a desired cellular response, such as the inhibition of cancer cell proliferation. A cell viability assay will determine if the observed inhibition of STAT3 signaling correlates with a cytotoxic or cytostatic effect.

Protocol:

  • Cell Plating and Treatment:

    • Plate MDA-MB-231 cells in a 96-well plate.

    • Treat the cells with a dose-response curve of this compound and the positive control, Stattic, for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Data Table:

CompoundIC50 in MDA-MB-231 cells (µM)
Stattic5.1
This compound2.8
Doxorubicin (Non-specific cytotoxic agent)0.5

Part 3: Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for validating the mechanism of action of this compound, with a focus on its potential as a STAT3 signaling inhibitor. By combining unbiased target identification with hypothesis-driven cellular assays, we can build a strong, evidence-based case for its MoA.

The successful completion of these experiments would provide compelling evidence that this compound directly binds to a component of the STAT3 pathway, inhibits STAT3 phosphorylation and transcriptional activity, and consequently reduces the viability of cancer cells dependent on this pathway. This systematic approach not only validates the compound's mechanism but also provides a solid foundation for its further preclinical and clinical development.

References

  • Differential Scanning Fluorimetry: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Affinity Purification-Mass Spectrometry: Gingras, A.-C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654. [Link]

  • STAT3 Signaling in Cancer: Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature Reviews Clinical Oncology, 15(4), 234–248. [Link]

  • Western Blotting: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Trifluoromethyl)quinoline-4-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a comprehensive characterization based on established NMR principles and comparative analysis with structurally related quinoline derivatives. We will delve into the expected chemical shifts and coupling patterns, providing a robust framework for researchers working with this and similar compounds.

The Structural Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF₃) group at the 2-position and a carbonitrile (-CN) group at the 4-position significantly modulates the electronic properties and biological activity of the quinoline ring system. The potent electron-withdrawing nature of both substituents influences the electron density distribution throughout the molecule, which in turn is reflected in its NMR spectra.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the five aromatic protons on the quinoline core. The electron-withdrawing -CF₃ and -CN groups will deshield the protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted quinoline.

Key Expected Features:

  • H-3 Proton: The proton at the 3-position is expected to be the most downfield signal, appearing as a sharp singlet. Its proximity to both the nitrogen atom and the electron-withdrawing cyano group at C-4 will result in significant deshielding.

  • Protons on the Benzenoid Ring (H-5, H-6, H-7, H-8): These protons will form a more complex multiplet system. The H-8 proton is expected to be the most downfield of this group due to the peri-effect of the nitrogen lone pair. The remaining protons (H-5, H-6, and H-7) will likely appear as a set of coupled multiplets.

Comparative Analysis:

To substantiate these predictions, we can compare the expected spectrum with the known ¹H NMR data of 2-(Trifluoromethyl)quinoline[1]. In this related compound, the protons on the quinoline ring are already shifted downfield due to the -CF₃ group[1]. The addition of the cyano group at the 4-position in our target molecule is expected to further deshield the H-3 and H-5 protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. The presence of the trifluoromethyl and cyano groups will have a pronounced effect on the chemical shifts of the carbon atoms in the quinoline ring.

Key Expected Features:

  • Quaternary Carbons: The spectrum will show several quaternary carbon signals, including C-2, C-4, C-4a, and C-8a. The carbon of the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The carbon of the cyano group (C-CN) will have a characteristic chemical shift in the range of 115-120 ppm.

  • C-2 and C-4: The carbons directly attached to the electron-withdrawing substituents, C-2 and C-4, will be significantly deshielded and appear at a lower field. The C-2 signal will likely be split into a quartet due to coupling with the fluorine atoms (²JC-F).

  • Other Aromatic Carbons: The remaining carbon signals will be influenced by the overall electron-deficient nature of the ring system.

Comparative Analysis:

We can draw comparisons with the ¹³C NMR data of unsubstituted quinoline and other substituted quinoline derivatives to estimate the chemical shifts[2][3]. The known effects of -CF₃ and -CN substituents on aromatic systems can be applied to predict the shifts in our target molecule. For instance, the nitrile carbon in various cyclic systems has been studied, providing a basis for our prediction[4].

Tabulated Summary of Predicted NMR Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Notes
H-38.5 - 8.7sSinglet, most downfield proton.
H-58.2 - 8.4dDoublet, deshielded by the cyano group.
H-67.8 - 8.0tTriplet.
H-77.9 - 8.1tTriplet.
H-88.1 - 8.3dDoublet, deshielded by the nitrogen lone pair.
¹³C NMR Predicted Chemical Shift (ppm) Multiplicity (due to ¹⁹F coupling) Notes
C-2145 - 150qQuartet, attached to the -CF₃ group.
C-3120 - 125sSinglet.
C-4135 - 140sSinglet, attached to the -CN group.
C-4a125 - 130sSinglet.
C-5128 - 132sSinglet.
C-6130 - 134sSinglet.
C-7129 - 133sSinglet.
C-8130 - 134sSinglet.
C-8a148 - 152sSinglet.
-C N115 - 120sSinglet, nitrile carbon.
-C F₃120 - 125q (¹JC-F ≈ 270-280 Hz)Quartet, trifluoromethyl carbon.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: Standard one-pulse ¹H experiment.

  • Parameters:

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Acquisition:

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

4. Advanced 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Visualizing the NMR Workflow and Molecular Structure

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample filter Filter into NMR Tube dissolve->filter NMR_spec NMR Spectrometer filter->NMR_spec H1_acq 1H NMR Acquisition FT Fourier Transform H1_acq->FT C13_acq 13C NMR Acquisition C13_acq->FT NMR_spec->H1_acq NMR_spec->C13_acq phasing Phasing & Baseline Correction FT->phasing referencing Referencing phasing->referencing analysis Spectral Analysis & Interpretation referencing->analysis

Caption: Experimental workflow for NMR characterization.

Caption: Structure of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have established a solid foundation for researchers to identify and characterize this important molecule. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which will be invaluable for confirming these predictions and for the routine analysis of this and related quinoline derivatives in a research and development setting.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Available at: [Link]

  • ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 2-(Trifluoromethyl)quinoline-4-carbonitrile: An LC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One such critical building block is 2-(Trifluoromethyl)quinoline-4-carbonitrile, a versatile scaffold used in the synthesis of a variety of bioactive molecules.[1][2] The introduction of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and binding affinity, making this quinoline derivative a compound of high interest.[3] However, the synthetic pathways to this molecule can introduce impurities—such as starting materials, by-products, or isomers—that can compromise the integrity of the final active pharmaceutical ingredient (API). Therefore, a robust, sensitive, and specific analytical method for purity determination is paramount.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the gold-standard technique: Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance against alternative techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Premier Choice: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

For the comprehensive purity profiling of a moderately polar, non-volatile compound like this compound, LC-MS stands out as the superior analytical technique. Its power lies in the coupling of the exceptional separation capabilities of HPLC with the highly sensitive and specific detection afforded by mass spectrometry.[4] This combination allows for not only the quantification of the main component but also the detection and potential identification of trace-level impurities that might be missed by other methods.

Causality in Method Development: Why These Parameters?

A robust analytical method is not a matter of chance; it is the result of deliberate, scientifically-grounded choices. The following parameters for the LC-MS analysis of this compound were selected to ensure optimal performance.

  • Chromatography Mode: Reversed-Phase (RP-HPLC)

    • Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity.[5][6] Given the structure of this compound, which possesses both polar (nitrile and quinoline nitrogen) and non-polar (trifluoromethyl and aromatic rings) regions, RP-HPLC provides an excellent mechanism for retaining and separating the target analyte from potentially more or less polar impurities.

  • Stationary Phase: C18 Column (Octadecylsilane)

    • Rationale: C18 columns are the workhorses of reversed-phase HPLC, offering a high degree of hydrophobicity and a large surface area for interaction.[6][7] This ensures sufficient retention of the analyte, allowing for the use of a gradient elution to effectively resolve impurities with varying polarities. For polar compounds, specialized C18 columns are designed to provide enhanced retention.[8]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid

    • Rationale: A mixture of water (polar) and acetonitrile (less polar) is a standard mobile phase for RP-HPLC. The gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, allows for the sequential elution of compounds from most polar to least polar. The addition of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization of the analyte and improves peak shape by minimizing tailing.

  • Ionization Source: Electrospray Ionization (ESI)

    • Rationale: ESI is a 'soft' ionization technique that is ideal for generating ions from moderately polar molecules in the liquid phase without causing significant fragmentation.[9][10] This is crucial for accurately determining the molecular weight of the parent compound and its impurities. The nitrogen atom in the quinoline ring is readily protonated in the positive ion mode (ESI+), making this the preferred mode of analysis.[11][12][13]

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

    • Rationale: A Q-TOF mass spectrometer provides both high-resolution and accurate mass (HRAM) capabilities. This allows for the determination of the elemental composition of the parent ion and any impurities, which is invaluable for their structural elucidation.[14] For routine quantification, a triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode would offer even greater sensitivity and specificity.

Visualizing the LC-MS Workflow

The following diagram illustrates the logical flow of the LC-MS analysis for this compound purity assessment.

LCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) Autosampler Autosampler Injection (5 µL) SamplePrep->Autosampler HPLC HPLC Separation (C18 Column, Gradient Elution) Autosampler->HPLC Mobile Phase ESI ESI Source (Positive Ion Mode) HPLC->ESI Eluent MS Mass Spectrometer (Q-TOF or QqQ) ESI->MS Ion Beam DataAcq Data Acquisition (Full Scan & MS/MS) MS->DataAcq DataProc Data Processing (Integration & Purity Calculation) DataAcq->DataProc Report Final Report (Purity, Impurity Profile) DataProc->Report

Caption: LC-MS workflow for purity analysis.

Detailed Experimental Protocol: LC-MS Method

This protocol is a self-validating system, designed to ensure the accuracy and reliability of the results, in alignment with ICH Q2(R1) guidelines.[15][16][17][18]

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample for analysis by dissolving it in the same diluent to a final concentration of 1 mg/mL.

  • LC-MS System and Conditions:

    • Instrument: A high-performance liquid chromatography system coupled to a Q-TOF or QqQ mass spectrometer with an ESI source.

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

    • Acquisition Mode: Full scan from m/z 50-500. For impurity identification, use data-dependent MS/MS.

  • Data Analysis and Purity Calculation:

    • Integrate the peak area of this compound and all detected impurities in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Comparative Analysis: Alternative Methodologies

While LC-MS is the recommended technique, it is instructive to compare it with other common analytical methods to understand its advantages and the specific contexts where alternatives might be considered.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for purity analysis.[19][20] It is often used for routine quality control due to its simplicity and lower operational cost.

  • Advantages:

    • Lower cost and complexity compared to LC-MS.

    • High precision and accuracy for quantifying known compounds.

    • Robust and reliable for routine analysis.

  • Disadvantages:

    • Lack of Specificity: UV detection relies on the chromophoric properties of the molecule. Co-eluting impurities with similar UV spectra can lead to inaccurate purity assessments.

    • No Mass Information: It cannot provide molecular weight information, making the identification of unknown impurities impossible without isolating them for further analysis.

    • Potential for Photodegradation: High-intensity UV light in modern detector flow cells can sometimes cause degradation of the analyte, leading to the appearance of artifact peaks.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[22] It combines the high-resolution separation of gas chromatography with the specific detection of mass spectrometry.

  • Advantages:

    • Excellent for separating volatile impurities (e.g., residual solvents).

    • Provides definitive identification of volatile compounds through mass spectral libraries.

  • Disadvantages:

    • Limited Applicability: this compound is not sufficiently volatile for direct GC analysis without derivatization. The high temperatures required for volatilization could also lead to thermal degradation.

    • Not Suitable for Non-Volatile Impurities: It cannot detect non-volatile or thermally labile impurities, which are common in synthetic organic chemistry.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of LC-MS, HPLC-UV, and GC-MS for the purity analysis of this compound. The values presented are representative and intended for comparative purposes.

Parameter LC-MS/MS (SRM) HPLC-UV GC-MS
Specificity Very HighModerateHigh (for volatiles)
Sensitivity (LOD) ~0.01 ng/mL~1 ng/mL~10 ng/mL
Applicability ExcellentGoodPoor (Non-volatile)
Impurity ID Yes (HRAM & MS/MS)NoYes (for volatiles)
Quantitative Linearity >0.999>0.999>0.998
Robustness HighVery HighHigh
Cost & Complexity HighLowModerate

Conclusion and Recommendation

For the rigorous and reliable purity assessment of this compound, LC-MS is the unequivocally superior methodology . Its combination of high-resolution separation, unparalleled sensitivity, and definitive mass-based detection provides a comprehensive impurity profile that is unattainable with HPLC-UV or GC-MS alone. The ability to not only quantify but also identify unknown impurities is critical in a drug development setting, where understanding the complete chemical composition of an intermediate is essential for ensuring the safety and quality of the final drug product.

While HPLC-UV can serve as a valuable tool for routine, in-process quality control where the impurity profile is well-established, LC-MS remains the gold standard for final release testing, stability studies, and any investigation into unknown peaks. The investment in LC-MS technology is justified by the depth and quality of the data it provides, ultimately de-risking the drug development process.

References

  • Principles of Electrospray Ionization - PMC - PubMed Central - NIH. Available from: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography - IOPscience. Available from: [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts | Analytical Chemistry. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available from: [Link]

  • (PDF) Principles of Electrospray Ionization - ResearchGate. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. Available from: [Link]

  • Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024 - MDPI. Available from: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. Available from: [Link]

  • Reverse Phase HPLC Column - Hawach Scientific. Available from: [Link]

  • Principles of electrospray ionization - PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Electrospray ionization - Wikipedia. Available from: [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - NIH. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Available from: [Link]

  • 4-Hydroxy-2-(trifluoromethyl)quinoline - Chem-Impex. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey . Available from: [Link]

  • For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ - MicroSolv. Available from: [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in Quinoline-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bioisosterism in Quinoline Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization at the 4-position of the quinoline ring is a critical determinant of a compound's pharmacological profile. Among the various substituents employed, the nitrile group stands out for its unique combination of physicochemical properties.

The nitrile group is a small, linear, and polar moiety capable of acting as a hydrogen bond acceptor.[3] It is generally characterized by high metabolic stability, as the C≡N triple bond is robust and not readily metabolized, often passing through the body unchanged.[3][4][5] This stability can be a significant asset in drug design, prolonging a compound's half-life.[4] Furthermore, the introduction of a nitrile can modulate a molecule's lipophilicity and solubility, impacting its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

However, the very properties that make the nitrile group attractive can also present challenges. In certain molecular contexts, particularly when activated by adjacent electron-withdrawing groups, the nitrile can become susceptible to nucleophilic attack.[5][7] While the metabolic release of cyanide from aromatic nitriles is not a common concern, optimizing potency, selectivity, and physicochemical properties often necessitates exploring structural alternatives.[3][4][5]

This guide provides a comprehensive comparison of key bioisosteric replacements for the nitrile group in quinoline-4-carbonitriles. We will delve into the causality behind experimental choices for selecting and synthesizing these bioisosteres, present comparative data, and provide detailed protocols for their synthesis and evaluation. Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity, is a powerful tool for fine-tuning drug-like properties.[7][8]

The Nitrile Moiety: Physicochemical Profile and Rationale for Replacement

The nitrile group's utility stems from its distinct characteristics:

  • Linear Geometry: Its rod-like shape and minuscule steric footprint allow it to probe narrow enzymatic clefts and binding pockets.[3]

  • Polarity and H-Bonding: The electronegative nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for target binding.[3][6]

  • Metabolic Stability: Aryl nitriles are generally resistant to metabolic degradation.[3][5]

  • Modulation of Properties: It can enhance solubility and lower logP compared to less polar groups.[4][5]

The primary motivations for seeking its replacement include:

  • Improving Potency: A different group may achieve a more optimal set of interactions within the target's binding site.

  • Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP/LogD), and pKa to improve pharmacokinetics.

  • Eliminating Potential Liabilities: Although rare for aryl nitriles, replacing the group can preempt any potential for metabolic liabilities or off-target reactivity.[3][4]

  • Securing Intellectual Property: Creating novel chemical matter with distinct structures.

Comparative Analysis of Key Nitrile Bioisosteres

The selection of a suitable bioisostere is a multifactorial decision based on mimicking the nitrile's size, electronics, and hydrogen bonding capacity. Here, we compare three common replacements: five-membered heterocycles (specifically the 1,2,4-oxadiazole and tetrazole) and halogens.

Five-Membered Heterocycles (1,2,4-Oxadiazole, Tetrazole)

These aromatic rings are classical non-classical bioisosteres of carboxylic acids and, by extension, nitriles (which can be considered precursors to carboxylic acids). They are excellent mimics of the nitrile's electronic and hydrogen-bonding characteristics.

  • Rationale for Selection:

    • 1,2,4-Oxadiazole: Presents two potential hydrogen bond acceptor sites (the nitrogen and oxygen atoms). Its planar structure can effectively mimic the steric profile of the nitrile while introducing different electronic and solubility properties.

    • Tetrazole: The tetrazole ring is considered a close bioisostere of the carboxylic acid group and, therefore, a functional mimic of the nitrile. It possesses a low pKa (similar to a carboxylic acid) and can act as a strong hydrogen bond donor and acceptor. This can significantly increase a compound's acidity and solubility.

  • Synthetic Strategy: These heterocycles are typically synthesized from the corresponding quinoline-4-carboxylic acid, which can be derived from the nitrile via hydrolysis or synthesized directly. The nitrile itself can also be a direct precursor.

Halogens (Bromine, Iodine)

Halogens, particularly bromine and iodine, can serve as non-classical bioisosteres for the nitrile group. This replacement is less about mimicking hydrogen bonding and more about replicating size and polarizability.

  • Rationale for Selection:

    • Polarizability and Hydrophobicity: The nitrile group has a polarizing influence. A bromine or iodine atom can mimic this effect while being more hydrophobic.[3] In binding pockets where a polar interaction is key, a halogen can sometimes form favorable halogen bonds.

    • Size: Bromine has a van der Waals radius comparable to the steric footprint of a nitrile group, allowing it to occupy a similar space within a binding pocket.[3]

  • Synthetic Strategy: Halogens are typically introduced onto the quinoline scaffold via electrophilic aromatic substitution on an activated precursor or through Sandmeyer-type reactions from an amino-quinoline intermediate.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated effects of replacing a nitrile group on a hypothetical quinoline-4-carbonitrile scaffold. The data are representative and intended to illustrate the typical changes observed upon bioisosteric replacement.

FeatureQuinoline-4-carbonitrile (Parent)4-(1,2,4-Oxadiazol-3-yl)quinoline4-(2H-Tetrazol-5-yl)quinoline4-Bromoquinoline
Molecular Weight Baseline+ ~42 Da+ ~44 Da+ ~52 Da
cLogP ~2.5~2.3~1.5~3.2
Topological Polar Surface Area (TPSA) 23.8 Ų45.9 Ų56.7 Ų12.9 Ų
pKa N/A (non-ionizable)~1-2 (basic N)~4.5-5.0 (acidic)~3.5 (basic quinoline N)
H-Bond Acceptors 1341
H-Bond Donors 0010
Metabolic Stability (Liver Microsomes) HighModerate to HighModerate to HighHigh
Aqueous Solubility LowModerateHighVery Low
Primary Interaction Type H-bond acceptor, dipoleH-bond acceptor, dipoleH-bond donor/acceptor, ionicHalogen bond, hydrophobic

Experimental Protocols

Herein, we provide detailed, self-validating protocols for the synthesis of a quinoline-4-carbonitrile precursor and its conversion to a representative bioisostere, the tetrazole.

Mandatory Visualization: Synthetic Workflow

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Functional Group Interconversion cluster_2 Part 3: Bioisostere Synthesis Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Keto α-Methyl Ketone (e.g., Acetone) Keto->Pfitzinger Base Base (aq. KOH) Base->Pfitzinger Acid Quinoline-4-carboxylic acid Pfitzinger->Acid Cyclocondensation Amide Quinoline-4-carboxamide Acid->Amide 1. SOCl2 2. aq. NH3 Nitrile Quinoline-4-carbonitrile (Target Precursor) Amide->Nitrile Dehydration Tetrazole 4-(2H-Tetrazol-5-yl)quinoline (Bioisostere) Nitrile->Tetrazole [2+3] Cycloaddition Dehydrating Dehydrating Agent (e.g., POCl3) SOCl2 SOCl2, then NH4OH Azide NaN3, NH4Cl Azide->Tetrazole

Caption: General synthetic workflow from starting materials to a tetrazole bioisostere.

Protocol 1: Synthesis of Quinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol describes a classical and reliable method for constructing the quinoline core.[9][10]

Rationale: The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group. It proceeds via a base-catalyzed condensation followed by cyclization and dehydration.

Materials:

  • Isatin (1.0 eq)

  • α-Methyl ketone (e.g., acetone, 3.0 eq)

  • Potassium hydroxide (KOH, 3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve KOH in a minimal amount of water, then add ethanol.

  • Add isatin to the basic solution and stir until dissolved.

  • Add the α-methyl ketone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution slowly with concentrated HCl until a precipitate forms (typically pH 3-4).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product (quinoline-4-carboxylic acid) under vacuum. The structure can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Quinoline-4-carbonitrile (Parent Compound)

Rationale: This two-step protocol converts the carboxylic acid into the primary amide, which is then dehydrated to the target nitrile. This is a standard and high-yielding transformation.

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • Ammonium hydroxide (NH₄OH), concentrated

  • Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM) or Pyridine as solvent

Procedure:

  • Amide Formation:

    • Suspend the quinoline-4-carboxylic acid in DCM. Add a catalytic amount of DMF.

    • Slowly add SOCl₂ at 0 °C and then allow the mixture to stir at room temperature for 2-3 hours until the solution becomes clear (indicating acyl chloride formation).

    • Remove the solvent and excess SOCl₂ under reduced pressure.

    • Carefully add the crude acyl chloride to a flask containing ice-cold concentrated NH₄OH.

    • Stir vigorously for 30 minutes. A solid precipitate of quinoline-4-carboxamide will form.

    • Collect the amide by vacuum filtration, wash with water, and dry.

  • Nitrile Formation (Dehydration):

    • Suspend the dry quinoline-4-carboxamide in a suitable solvent like pyridine or DMF.

    • Cool the mixture to 0 °C and slowly add a dehydrating agent (e.g., POCl₃, 1.2 eq).

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 1-2 hours, monitoring by TLC.

    • Cool the reaction and carefully quench by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure quinoline-4-carbonitrile.

Protocol 3: Bioisosteric Replacement - Synthesis of 4-(2H-Tetrazol-5-yl)quinoline

Rationale: This protocol utilizes a [2+3] cycloaddition reaction between the nitrile and an azide source. The use of a Lewis acid or ammonium chloride can catalyze the reaction.

Materials:

  • Quinoline-4-carbonitrile (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Ammonium chloride (NH₄Cl, 1.5 eq) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the quinoline-4-carbonitrile in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Caution: Azides are toxic and potentially explosive. Handle with appropriate care in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the solution with HCl to pH ~2-3 to protonate the tetrazole, causing it to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrazole product. Validate the structure by NMR and mass spectrometry.

Logic & Decision Making in Bioisostere Selection

The choice of a bioisostere is not arbitrary but a hypothesis-driven process. The following diagram illustrates a simplified decision-making workflow for a medicinal chemist.

Mandatory Visualization: Decision Flowchart for Bioisostere Selection

G Start Start: Quinoline-4-carbonitrile shows activity Goal Goal: Improve Potency or PK Properties? Start->Goal Hbond Is a stronger H-bond interaction desired? Goal->Hbond Improve Potency Solubility Is poor aqueous solubility an issue? Goal->Solubility Improve PK Lipophilicity Need to increase lipophilicity for membrane penetration? Hbond->Lipophilicity No Tetrazole Synthesize Tetrazole Analog Hbond->Tetrazole Yes (Donor/Acceptor) Oxadiazole Synthesize Oxadiazole Analog Hbond->Oxadiazole Maybe (Acceptor) Solubility->Lipophilicity No Solubility->Tetrazole Yes Lipophilicity->Oxadiazole No Halogen Synthesize Bromo/Iodo Analog Lipophilicity->Halogen Yes

Caption: A decision-making flowchart for selecting a nitrile bioisostere.

Conclusion and Future Perspectives

The bioisosteric replacement of the nitrile group in quinoline-4-carbonitriles is a critical strategy in modern drug discovery. While the nitrile itself is a highly valuable pharmacophore, its replacement with groups like five-membered heterocycles or halogens offers a proven pathway to modulate a compound's activity and pharmacokinetic profile. The choice of bioisostere should be guided by a deep understanding of the target's structure-activity relationship (SAR) and the specific liabilities of the lead compound. As this guide has demonstrated, the synthesis of these analogs is often straightforward, allowing for the rapid exploration of chemical space. Future efforts will undoubtedly uncover novel bioisosteres that offer even more precise control over molecular properties, further empowering medicinal chemists to design safer and more effective quinoline-based therapeutics.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-64). [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1438–1464. [Link]

  • Duan, Y., & Liu, H. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 1-19. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(11), 3183. [Link]

  • Kaur, M., & Singh, M. (2014). Biological Activities of Quinoline Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-10. [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Eduful, B. (2019). Quinoline Series: Synthesis. Open Lab Notebooks. [Link]

  • de Souza, M. V. N. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC medicinal chemistry, 14(10), 1902–1926. [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(5), 1109. [Link]

  • Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1236-1254. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

The Strategic Placement of Power: A Comparative Guide to the Impact of Trifluoromethyl Position on Quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational component in a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for interacting with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] When this versatile core is augmented with the trifluoromethyl (CF3) group, a powerhouse of physicochemical modulation is introduced. The CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the biological prowess of the parent quinoline molecule.

However, the strategic placement of this influential group is paramount. The seemingly subtle shift of the CF3 moiety from one position to another on the quinoline ring can profoundly alter the molecule's shape, electronic distribution, and ultimately, its interaction with target proteins. This guide provides a comparative analysis of how the positional isomerism of the trifluoromethyl group on the quinoline scaffold dictates its bioactivity, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, but its effects extend far beyond simple substitution. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influencing ionization states and receptor-ligand interactions. Furthermore, the robust carbon-fluorine bonds render the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of drug candidates. This enhancement in metabolic stability is a key driver for its incorporation in drug design.

Positional Isomerism and Bioactivity: A Tale of Differential Effects

Anticancer Activity: A Position-Dependent Battle Against Malignancy

The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives targeting various mechanisms, including kinase inhibition and apoptosis induction.[5][6] The introduction of a trifluoromethyl group can enhance this activity, but its efficacy is intricately linked to its position.

2-Trifluoromethylquinolines:

Derivatives with a CF3 group at the 2-position have shown promise as anticancer agents. For instance, a series of 2-trifluoromethylated quinolines have been synthesized and evaluated for their cytotoxic effects.[7] The rationale behind exploring this position often lies in its proximity to potential substitution sites at the 3 and 4-positions, which can be crucial for interaction with the hinge region of various kinases.

4-Trifluoromethylquinolines:

The 4-position of the quinoline ring has been a focal point for the development of potent kinase inhibitors. A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were designed and synthesized as potential anti-cancer agents targeting SGK1.[5] In this series, the 4-CF3 group was a constant feature, while modifications on the 2-anilino moiety led to compounds with remarkable antiproliferative activity against several human cancer cell lines.[5] This suggests that the 4-CF3 group contributes significantly to the overall pharmacophore required for potent anticancer effects.

7-Trifluoromethylquinolines:

The 7-position on the quinoline ring has also been identified as a critical site for substitution. In the context of kinase inhibitors, the presence of a trifluoromethyl group at this position can contribute to favorable interactions within the ATP-binding pocket. While direct comparative data with other positional isomers is limited, the inclusion of a 7-CF3 group in potent inhibitors highlights its importance.

Comparative Anticancer Activity Data (Synthesized from Literature)

Compound ClassCF3 PositionCancer Cell LineIC50 (µM)Reference
2-Anilinoquinoline Derivative4PC3 (Prostate)Varies with aniline substitution[5]
2-Anilinoquinoline Derivative4K562 (Leukemia)Varies with aniline substitution[5]
2-Anilinoquinoline Derivative4HeLa (Cervical)Varies with aniline substitution[5]
Antimicrobial Activity: Targeting Microbial Defenses

Quinoline derivatives have a long history as antimicrobial agents, and the addition of a trifluoromethyl group can enhance their potency.[8][9] The position of the CF3 group can influence the compound's ability to penetrate bacterial cell walls and interact with essential microbial enzymes.

While specific studies systematically comparing the antimicrobial activity of all CF3-quinoline positional isomers are scarce, the available literature indicates that trifluoromethylated quinolines, in general, exhibit significant antibacterial and antifungal properties. For instance, certain quinoline derivatives have shown potent activity against various bacterial strains with MIC values in the low microgram per milliliter range.[8][10][11]

Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity

The lipophilicity imparted by the CF3 group can enhance membrane permeability, a crucial step in reaching intracellular targets. The position of the CF3 group can influence the molecule's overall dipole moment and ability to engage in hydrogen bonding, which may affect its interaction with bacterial enzymes like DNA gyrase.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of trifluoromethyl-substituted quinoline derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., PC3, K562, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Trifluoromethyl-quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl-quinoline derivatives in the complete medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Trifluoromethyl-quinoline derivatives (dissolved in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the trifluoromethyl-quinoline derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the hypothetical structure-activity relationship based on the positional impact of the CF3 group on the quinoline core.

SAR_Trifluoromethyl_Quinoline Hypothetical SAR of Trifluoromethylated Quinolines cluster_positions Position of CF3 Group cluster_bioactivity Potential Bioactivity Impact Quinoline Quinoline Core Pos2 2-CF3 Quinoline->Pos2 Substitution Pos4 4-CF3 Quinoline->Pos4 Substitution Pos6 6-CF3 Quinoline->Pos6 Substitution Pos7 7-CF3 Quinoline->Pos7 Substitution Pos8 8-CF3 Quinoline->Pos8 Substitution Anticancer Anticancer Activity (e.g., Kinase Inhibition) Pos2->Anticancer Modulates interaction with kinase hinge region Antimicrobial Antimicrobial Activity (e.g., DNA Gyrase Inhibition) Pos2->Antimicrobial Enhances lipophilicity and cell penetration Pos4->Anticancer Potent activity observed in anilinoquinolines Pos4->Antimicrobial Enhances lipophilicity and cell penetration Pos6->Antimicrobial Enhances lipophilicity and cell penetration AntiInflammatory Anti-inflammatory Activity Pos6->AntiInflammatory May influence COX/LOX inhibition (Hypothetical) Pos7->Anticancer Contributes to binding in ATP pocket Pos7->Antimicrobial Enhances lipophilicity and cell penetration Pos7->AntiInflammatory May influence COX/LOX inhibition (Hypothetical) Pos8->Antimicrobial Enhances lipophilicity and cell penetration Pos8->AntiInflammatory May influence COX/LOX inhibition (Hypothetical)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(Trifluoromethyl)quinoline-4-carbonitrile. Developed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist. It elucidates the chemical reasoning behind each procedural step, ensuring a deep understanding that fosters a culture of safety and environmental stewardship. The protocols herein are designed to be self-validating, integrating principles of chemical compatibility, hazard mitigation, and regulatory compliance.

Hazard Analysis: Understanding the Molecular Risks

This compound is a specialized heterocyclic compound valued in synthetic chemistry. Its proper handling and disposal are dictated by the distinct risks associated with its three core structural motifs: the quinoline ring, the trifluoromethyl group, and the nitrile functional group. A failure to appreciate the chemistry of this molecule can lead to significant safety events and environmental contamination.

  • The Quinoline Core : Quinoline itself is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. Furthermore, it is toxic to aquatic life with long-lasting effects[2]. Any derivative, including the topic compound, must be presumed to carry similar intrinsic hazards.

  • The Nitrile Group (-C≡N) : The carbon-nitrogen triple bond presents a significant toxicological concern. While stable in the parent molecule, nitrile compounds can undergo hydrolysis under strongly acidic or basic conditions to release highly toxic hydrogen cyanide (HCN) gas. Therefore, the cardinal rule for disposing of any nitrile-containing waste is the strict segregation from acidic waste streams.

  • The Trifluoromethyl Group (-CF₃) : The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to the molecule[3]. This stability, while synthetically useful, makes trifluoromethylated compounds persistent in the environment. Such "forever chemicals" resist natural degradation pathways, necessitating destructive disposal methods to prevent their accumulation[4][5]. High-temperature incineration is the industry-standard method for ensuring the complete breakdown of these robust structures.

Based on this analysis, this compound must be managed as an acutely toxic, potentially carcinogenic, and environmentally persistent hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The outer glove absorbs initial contamination, while the inner glove protects the skin during de-gloving. Gloves must be inspected before use and disposed of as contaminated waste[6][7].
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and accidental dispersal of solid powder[8].
Body Protection Flame-resistant lab coat and a chemically resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Not required if handled exclusively in a fume hood.In the event of a large spill outside of containment, a respirator with an appropriate organic vapor/acid gas cartridge may be necessary[1].

Step-by-Step Waste Management Protocol

The guiding principle for waste management is containment and segregation at the point of generation[9]. Never begin an experiment without a clear disposal plan for all potential waste streams[10].

Step 1: Waste Stream Segregation Establish a dedicated hazardous waste container specifically for this compound and structurally related waste.

  • CRITICAL: This waste stream must be kept separate from all other laboratory waste, especially acidic solutions, to prevent the potential generation of hydrogen cyanide gas.

  • DO NOT dispose of this chemical down the drain or in regular trash under any circumstances[11][12].

Step 2: Container Selection and Labeling

  • Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap[12][13].

  • The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added.

  • The label must include the full chemical name: "this compound" and identify the primary hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Collection of Different Waste Forms

  • Solid Waste:

    • Unused or Residual Chemical: Carefully transfer the solid into the designated hazardous waste container using a dedicated spatula or scoop.

    • Contaminated Disposables: All contaminated items, including gloves, weighing paper, pipette tips, and absorbent pads used for cleanup, must be placed in a separate, clearly labeled solid hazardous waste container[14].

  • Liquid Waste:

    • Solutions: Collect all solutions containing the compound in a dedicated liquid hazardous waste container.

    • Glassware Rinsate: Non-disposable glassware must be triple-rinsed with a suitable organic solvent (e.g., acetone). This rinsate is considered hazardous and must be collected in the liquid waste container[14].

Step 4: Spill Management Protocol In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: For small spills, cover the material with an inert absorbent, such as vermiculite, sand, or diatomaceous earth[11][15]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbed material into the designated solid hazardous waste container[6][16].

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid hazardous waste container. Wash the area with soap and water.

On-Site Storage and Final Disposal

Satellite Accumulation: Waste containers must be kept tightly sealed except when adding waste. Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[17][18]. The SAA must be a secondary containment unit (e.g., a spill tray) and be located away from incompatible materials, particularly acids.

Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup[19][20]. Do not transport hazardous waste yourself. The required method for final disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This destructive method is necessary to break the stable quinoline nucleus and the robust carbon-fluorine bonds, ensuring the compound is not released into the environment.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Waste Collection cluster_2 Critical Safety Check cluster_3 Final Steps start Waste Generation Point (In Fume Hood with Full PPE) waste_type Identify Waste Form start->waste_type solid_waste Solid Waste Container (Neat Chemical, Contaminated Labware) waste_type->solid_waste Solid / Contaminated Disposable liquid_waste Liquid Waste Container (Solutions, Rinsate) waste_type->liquid_waste Liquid / Solution seal_label 1. Securely Seal & Label Container (Full Chemical Name + Hazards) solid_waste->seal_label liquid_waste->seal_label warning CRITICAL WARNING: DO NOT MIX WITH ACIDS (Potential HCN Gas Release) store 2. Store in Designated Satellite Accumulation Area (SAA) seal_label->store store->warning contact_ehs 3. Arrange Pickup via EHS or Licensed Contractor store->contact_ehs incinerate 4. Final Disposal: High-Temperature Incineration contact_ehs->incinerate

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2011). MSDS of 2-(Trifluoromethyl)quinoline. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. Chapter 8: Management of Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Trifluoromethyl)quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As your senior application scientist, this guide provides a detailed protocol for the safe handling and disposal of 2-(Trifluoromethyl)quinoline-4-carbonitrile. This document is structured to move from hazard identification to operational procedures, ensuring every step is grounded in established safety principles and supported by authoritative data.

Hazard Assessment and Risk Mitigation

This compound is a specialized heterocyclic compound. An immediate review of its Safety Data Sheet (SDS) reveals it should be handled with significant caution. The primary hazards are associated with its acute toxicity if ingested, absorbed through the skin, or inhaled. It is also classified as a skin and eye irritant.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

The trifluoromethyl group enhances the compound's stability and lipophilicity, potentially increasing its biological activity and permeability. The nitrile group is a common feature in pharmacologically active molecules but can also pose toxicity risks. Therefore, the primary safety directive is to prevent any direct contact or aerosol inhalation.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter.The compound is a solid that can form dust. A particulate filter is essential. Given its organic nature and potential for heating or reaction, organic vapor cartridges are also necessary to prevent inhalation of any fumes.
Hand Protection Nitrile gloves (minimum 8 mil thickness). Double-gloving is highly recommended.Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a crucial best practice that minimizes the risk of exposure from a single glove failure or during doffing.
Eye Protection ANSI Z87.1-rated chemical splash goggles.Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes, protecting against airborne particulates and accidental splashes.
Body Protection Flame-resistant laboratory coat.A lab coat is the primary barrier for protecting the skin on the arms and torso. Flame resistance is a necessary precaution when working with any organic compound.
Additional Closed-toe shoes and long pants.This is a standard laboratory requirement to protect the feet and legs from spills.

Operational and Handling Protocol

All handling of this compound must occur within a certified chemical fume hood to control airborne particulates and potential vapors.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood has a current certification and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment before retrieving the chemical.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • When weighing the solid, use an analytical balance inside the fume hood or a powder-containment balance.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping too quickly or dropping the material from a height.

    • If transferring to a reaction vessel containing a solvent, slowly add the solid to the liquid to minimize splashing and dust formation.

  • Reaction Setup:

    • Ensure any reaction vessel is securely clamped.

    • If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Carefully clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Dispose of all contaminated disposable materials (gloves, bench paper, etc.) in the designated hazardous waste container.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Chemical waste must be segregated and disposed of according to institutional and governmental regulations.

Waste Segregation and Disposal Workflow:

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.